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4-(Benzyloxy)-3-methoxybenzoic acid

Cat. No.: B046417
CAS No.: 1486-53-9
M. Wt: 258.27 g/mol
InChI Key: JGMBQAGNZLBZCE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxybenzoic acid (CAS 1466-77-3) is a high-purity benzoic acid derivative that serves as a versatile and critical synthetic intermediate in organic chemistry and pharmaceutical research. Its core value lies in its multifunctional structure, featuring a carboxylic acid group, a methoxy substituent, and a benzyl-protected phenol. The carboxylic acid allows for further derivatization through amide coupling or esterification reactions, while the benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under controlled conditions (e.g., catalytic hydrogenation) in multi-step syntheses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B046417 4-(Benzyloxy)-3-methoxybenzoic acid CAS No. 1486-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-phenylmethoxybenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBQAGNZLBZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280399
Record name 4-(benzyloxy)-3-methoxybenzoic acid
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Molecular Weight

258.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1486-53-9
Record name 1486-53-9
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Record name 4-(benzyloxy)-3-methoxybenzoic acid
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Record name 4-(benzyloxy)-3-methoxybenzoic acid
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Foundational & Exploratory

4-(Benzyloxy)-3-methoxybenzoic acid CAS number 1486-53-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1486-53-9

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxybenzoic acid (CAS 1486-53-9), a key intermediate in the synthesis of pharmacologically active molecules. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and an analysis of its biological activities, with a focus on its emerging role in oncology research. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this versatile benzoic acid derivative.

Introduction

This compound, also known as O-Benzylvanillic acid, is a synthetically valuable organic compound. Its structure, featuring a benzoic acid moiety, a methoxy group, and a protective benzyloxy group, makes it a strategic precursor for the synthesis of complex molecular architectures. Notably, it serves as a critical building block in the development of Heat Shock Protein 90 (Hsp90) inhibitors and vanillate derivatives with cytostatic properties, highlighting its significance in the pursuit of novel anticancer therapeutics.[1] This guide aims to consolidate the available technical information on this compound to facilitate its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in chemical synthesis and biological studies. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1486-53-9
Molecular Formula C₁₅H₁₄O₄[2]
Molecular Weight 258.27 g/mol [2]
Appearance White to off-white solid
Melting Point 171 °C
Boiling Point 416.6 °C
Flash Point 156 °C
Predicted XlogP 3.1[2]
Storage Temperature 2-8°C or 10-25°C

Solubility: While quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its structural analogue, 4-methoxybenzoic acid, is highly soluble in alcohols (methanol, ethanol), ethers (diethyl ether), and esters (ethyl acetate).[3] Given the presence of the large, non-polar benzyloxy group, it is anticipated that this compound will exhibit good solubility in moderately polar to non-polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, with lower solubility in highly polar solvents like water.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a summary of the expected and reported spectroscopic data for this compound.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Predicted mass-to-charge ratios for various adducts are presented below.[2]

AdductPredicted m/z
[M+H]⁺259.09648
[M+Na]⁺281.07842
[M-H]⁻257.08192
[M+NH₄]⁺276.12302
[M+K]⁺297.05236

The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, 91 Da) and the carboxylic acid group (COOH, 45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Reaction Chemistry

This compound is typically synthesized from vanillic acid (4-hydroxy-3-methoxybenzoic acid) through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid with a base, followed by nucleophilic attack on benzyl chloride or benzyl bromide.

Representative Synthesis Protocol

The following protocol is a generalized procedure based on the synthesis of a structurally similar compound, 4-benzyloxy-3-chlorobenzoic acid.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification vanillic_acid Vanillic Acid dissolution 1. Dissolve vanillic acid and NaOH in solvent. vanillic_acid->dissolution benzyl_chloride Benzyl Chloride addition 2. Add benzyl chloride to the solution. benzyl_chloride->addition naoh Sodium Hydroxide naoh->dissolution solvent Solvent (e.g., Methanol/THF) solvent->dissolution dissolution->addition reflux 3. Reflux the mixture for several hours. addition->reflux acidification 4. Acidify with HCl to precipitate the product. reflux->acidification filtration 5. Filter the precipitate. acidification->filtration washing 6. Wash with water and organic solvents. filtration->washing recrystallization 7. Recrystallize from a suitable solvent. washing->recrystallization product 4-(Benzyloxy)-3- methoxybenzoic Acid recrystallization->product

Figure 1: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve vanillic acid in a suitable solvent mixture, such as methanol and tetrahydrofuran.

  • Base Addition: Add an aqueous solution of a strong base, like sodium hydroxide, to the flask to deprotonate the phenolic hydroxyl group.

  • Alkylation: Add benzyl chloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours to allow the etherification to proceed to completion.

  • Work-up: After cooling, pour the reaction mixture into a dilute solution of hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash it sequentially with water and a non-polar organic solvent to remove impurities.

  • Purification: Further purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Biological Activity and Applications in Drug Discovery

The primary interest in this compound within the scientific community stems from its utility as a precursor to potent bioactive molecules, particularly in the field of oncology.

Precursor to Hsp90 Inhibitors and Cytostatic Vanillates

This compound is a key intermediate in the synthesis of epigallocatechin gallate (EGCG) analogues that act as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Furthermore, this compound is utilized in the preparation of vanillate derivatives that exhibit cytostatic properties. These compounds are of particular interest for their potential to target cancer cells that have developed resistance to apoptosis (programmed cell death).[1]

Potential Anticancer Activity

While often used as a synthetic intermediate, there is evidence to suggest that this compound itself may possess intrinsic anticancer properties. It has been reported to inhibit tumor growth and induce apoptosis in HCT116 human colon cancer cells.[5] The proposed mechanism of action may involve the inhibition of amine synthesis by its metabolites.[5] However, further detailed studies, including the determination of IC₅₀ values against a broader panel of cancer cell lines and in-depth mechanistic investigations, are required to fully elucidate its potential as a standalone therapeutic agent.

G cluster_compound This compound cluster_applications Applications in Drug Discovery cluster_outcomes Therapeutic Outcomes compound 4-(Benzyloxy)-3- methoxybenzoic Acid hsp90 Synthesis of Hsp90 Inhibitors compound->hsp90 vanillates Synthesis of Cytostatic Vanillates compound->vanillates anticancer Potential Direct Anticancer Activity compound->anticancer degradation Degradation of Oncoproteins hsp90->degradation overcoming_resistance Overcoming Apoptosis Resistance vanillates->overcoming_resistance apoptosis Induction of Apoptosis anticancer->apoptosis

Figure 2: Applications of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 1486-53-9) is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of novel anticancer agents. Its utility as a precursor for Hsp90 inhibitors and cytostatic vanillates underscores its importance in modern drug discovery. While its own biological activity warrants further investigation, the existing data suggest a potential role in cancer therapy. This technical guide consolidates the current knowledge on its properties, synthesis, and applications, providing a solid foundation for researchers and developers working with this compound.

References

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  • National Center for Biotechnology Information. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid.
  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • PubChem. (n.d.). 4-Benzyloxy-3-methoxycinnamic acid.
  • ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after....
  • ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.
  • NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester.
  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
  • ResearchGate. (2025, November 10). 4-Benzyloxy-3-methoxybenzonitrile.
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  • PubChemLite. (n.d.). This compound (C15H14O4).
  • SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
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  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid.
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  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar....
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An In-depth Technical Guide to the Structural Analysis and Characterization of 4-(Benzyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methoxybenzoic acid, a derivative of vanillic acid, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structure combines the key features of a benzoic acid, a methoxy group, and a benzyl ether, making it a versatile intermediate. The benzyl group acts as a common protecting group for the phenolic hydroxyl of vanillic acid, allowing for selective reactions at other sites of the molecule. A thorough understanding of its structural features and a robust analytical methodology for its characterization are paramount to ensure its quality and suitability for downstream applications. This guide provides a comprehensive overview of the synthesis, purification, and in-depth structural analysis of this compound, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.

PropertyValueSource
CAS Number 1486-53-9[1][2]
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point 171.00 °C

Synthesis and Purification: A Self-Validating Workflow

The most common and efficient synthesis of this compound involves the benzylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid)[3]. This process is followed by a meticulous purification step, typically recrystallization, to ensure the final product is of high purity.

Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from vanillic acid.

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in DMF.

  • Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.

  • Benzylation: Add benzyl chloride (1.1-1.2 equivalents) dropwise to the stirring mixture. The phenoxide ion then acts as a nucleophile, attacking the benzylic carbon of benzyl chloride in an Sₙ2 reaction to form the benzyl ether.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and precipitate any unreacted starting material.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing significant side reactions, such as hydrolysis of the ester (if the methyl ester of vanillic acid were used).

  • Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Acidification: The acidification step is crucial to ensure that the product, a carboxylic acid, is in its neutral form, making it more soluble in the organic extraction solvent.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility[4][5][6].

Materials:

  • Crude this compound

  • Ethanol or an ethanol/water mixture

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often suitable for benzoic acid derivatives.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid[6][7]. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Trustworthiness of the Protocol: The purity of the recrystallized product should be validated by measuring its melting point. A sharp melting point close to the literature value (171 °C) is a good indicator of high purity. Further purity assessment should be conducted using HPLC.

Structural Analysis and Characterization

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Based on the analysis of similar structures, the following proton NMR signals are predicted for this compound in a solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.7Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.9Doublet1HAr-HAromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing effect.
~7.6Doublet of Doublets1HAr-HAromatic proton meta to the carboxylic acid and ortho to the methoxy group.
7.3-7.5Multiplet5HAr-H (Benzyl)Protons of the phenyl ring of the benzyl group.
~7.1Doublet1HAr-HAromatic proton ortho to the benzyloxy group.
~5.2Singlet2H-O-CH₂-PhMethylene protons of the benzyl group.
~3.8Singlet3H-OCH₃Protons of the methoxy group.

Diagram: Logical Relationship of NMR Signals

G cluster_benzoic_acid Benzoic Acid Moiety cluster_substituents Substituents COOH COOH Ar_H_ortho_COOH Ar_H_ortho_COOH COOH->Ar_H_ortho_COOH deshields Ar_H_meta_COOH Ar_H_meta_COOH Ar_H_ortho_COOH->Ar_H_meta_COOH couples to Ar_H_ortho_OBn Ar_H_ortho_OBn Ar_H_meta_COOH->Ar_H_ortho_OBn couples to OCH3 OCH3 OCH2Ph OCH2Ph Ph_H Ph_H OCH2Ph->Ph_H G M+ (m/z 258) M+ (m/z 258) [M-OH]+ (m/z 241) [M-OH]+ (m/z 241) M+ (m/z 258)->[M-OH]+ (m/z 241) -OH [M-COOH]+ (m/z 213) [M-COOH]+ (m/z 213) M+ (m/z 258)->[M-COOH]+ (m/z 213) -COOH [C7H7]+ (m/z 91) [C7H7]+ (m/z 91) M+ (m/z 258)->[C7H7]+ (m/z 91) cleavage G Sample Prep Sample Prep HPLC Injection HPLC Injection Sample Prep->HPLC Injection Separation on C18 Separation on C18 HPLC Injection->Separation on C18 UV Detection UV Detection Separation on C18->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Purity Calculation Purity Calculation Chromatogram->Purity Calculation

Sources

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid from Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries, using vanillin as a readily available starting material. Two primary synthetic routes are explored in detail: the direct benzylation of vanillin followed by oxidation, and the initial oxidation of vanillin to vanillic acid with subsequent benzylation. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also a deep dive into the mechanistic rationale behind the chosen methodologies. The guide emphasizes scientific integrity, providing authoritative citations for key reaction principles and presenting quantitative data in a clear, comparative format. Visual aids in the form of reaction schemes and process flow diagrams are included to enhance understanding.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile intermediate for further chemical transformations. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a bio-renewable and cost-effective starting material derived from lignin, presents an attractive precursor for the synthesis of this target molecule.[1] This guide will elucidate two strategic and viable synthetic pathways from vanillin, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound from vanillin can be strategically approached in two distinct ways, each with its own set of advantages and considerations.

  • Route 1: Benzylation of Vanillin followed by Oxidation. This pathway involves the protection of the phenolic hydroxyl group of vanillin via benzylation, followed by the oxidation of the aldehyde functionality to a carboxylic acid. This approach is advantageous as the initial benzylation is typically a high-yielding reaction. However, the subsequent oxidation step requires careful selection of reagents to avoid debenzylation or other side reactions.

  • Route 2: Oxidation of Vanillin followed by Benzylation. In this alternative strategy, the aldehyde group of vanillin is first oxidized to a carboxylic acid to form vanillic acid. The phenolic hydroxyl group of vanillic acid is then protected by benzylation. This route can be very effective, particularly due to the well-established and high-yielding methods for the oxidation of vanillin to vanillic acid.

The choice between these two routes will depend on factors such as reagent availability, desired purity of the final product, and the scale of the synthesis.

Route 1: Benzylation of Vanillin and Subsequent Oxidation

This synthetic approach is a two-step process, beginning with the protection of the phenolic hydroxyl group of vanillin.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

The benzylation of vanillin is a classic example of the Williamson ether synthesis.[2] In this reaction, the phenolic hydroxyl group of vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride in an SN2 reaction to form the benzyl ether.[3][4][5]

Causality of Experimental Choices:

  • Base: Potassium carbonate is a commonly used base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid unwanted side reactions.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves both vanillin and potassium carbonate, facilitating the reaction.

  • Benzylating Agent: Benzyl chloride is an effective and readily available benzylating agent for this transformation.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.2 g (0.1 mol) of vanillin in 150 mL of ethanol.

  • To this solution, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

  • While stirring vigorously, add 14.0 mL (0.12 mol) of benzyl chloride dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.

  • Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol to yield 4-(benzyloxy)-3-methoxybenzaldehyde as a white to off-white crystalline solid.

Data Presentation: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

ParameterValueReference
Starting MaterialVanillinN/A
Product4-(Benzyloxy)-3-methoxybenzaldehyde[6]
Molecular FormulaC₁₅H₁₄O₃[6]
Molecular Weight242.27 g/mol [6]
Typical Yield85-95%[7]
Melting Point62-64 °C
Step 2: Oxidation of 4-(Benzyloxy)-3-methoxybenzaldehyde to this compound

The oxidation of the aldehyde functional group in 4-(benzyloxy)-3-methoxybenzaldehyde to a carboxylic acid is the final step in this synthetic route. Several oxidizing agents can be employed for this transformation, with potassium permanganate and Tollens' reagent being common choices.

Potassium permanganate is a strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.[8][9][10] The reaction is typically carried out in a basic or neutral aqueous solution.

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent.

  • Reaction Conditions: The reaction is performed in an aqueous solution, often with a co-solvent like acetone to improve the solubility of the organic substrate. The temperature is typically kept moderate to control the reactivity of the permanganate and minimize side reactions.

  • Work-up: After the oxidation is complete, the manganese dioxide by-product is removed by filtration. The resulting solution is then acidified to precipitate the carboxylic acid product.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve 12.1 g (0.05 mol) of 4-(benzyloxy)-3-methoxybenzaldehyde in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • In a separate beaker, prepare a solution of 7.9 g (0.05 mol) of potassium permanganate in 150 mL of water.

  • Cool the aldehyde solution in an ice bath and add the potassium permanganate solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The disappearance of the purple permanganate color indicates the completion of the reaction.

  • Filter the reaction mixture to remove the brown manganese dioxide precipitate. Wash the precipitate with a small amount of water.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify it with concentrated hydrochloric acid until the pH is approximately 2.

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from an ethanol-water mixture.

Tollens' reagent, an ammoniacal silver nitrate solution, is a mild oxidizing agent that selectively oxidizes aldehydes to carboxylates without affecting other functional groups.[1][5][10][11][12][13][14][15][16][17] The formation of a silver mirror on the reaction vessel is a characteristic positive test for aldehydes.

Causality of Experimental Choices:

  • Mild Oxidizing Agent: Tollens' reagent is ideal for substrates with other sensitive functional groups, as it is a very mild oxidizing agent.

  • Reaction Conditions: The reaction is carried out in an aqueous ammoniacal solution. Gentle heating is often required to initiate the reaction.

  • Work-up: After the reaction, the silver mirror is dissolved with nitric acid. The aqueous solution is then acidified to precipitate the carboxylic acid.

Experimental Protocol: Oxidation with Tollens' Reagent

  • Preparation of Tollens' Reagent: In a clean flask, dissolve 2.1 g of silver nitrate in 25 mL of distilled water. Add a few drops of a 10% sodium hydroxide solution to form a brown precipitate of silver oxide. Add concentrated ammonia solution dropwise with stirring until the precipitate just dissolves.

  • Dissolve 2.42 g (0.01 mol) of 4-(benzyloxy)-3-methoxybenzaldehyde in a minimal amount of ethanol.

  • Add the aldehyde solution to the freshly prepared Tollens' reagent.

  • Gently warm the mixture in a water bath at 50-60 °C for 30-60 minutes. The formation of a silver mirror indicates the progress of the reaction.

  • After the reaction is complete, cool the mixture and carefully decant the solution from the silver mirror.

  • Acidify the solution with dilute nitric acid to a pH of about 2.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • Recrystallization from an ethanol-water mixture can be performed for further purification.

Data Presentation: Synthesis of this compound

ParameterValueReference
Starting Material4-(Benzyloxy)-3-methoxybenzaldehydeN/A
ProductThis compound[4][13]
Molecular FormulaC₁₅H₁₄O₄[13]
Molecular Weight258.27 g/mol [13]
Typical Yield (KMnO₄)70-80%Estimated
Typical Yield (Tollens')60-70%Estimated
Melting Point171-173 °C[13]

Route 2: Oxidation of Vanillin and Subsequent Benzylation

This alternative synthetic pathway involves the initial oxidation of vanillin to vanillic acid, followed by the protection of the phenolic hydroxyl group.

Step 1: Synthesis of Vanillic Acid

The oxidation of vanillin to vanillic acid is a well-established transformation. A highly reliable and high-yielding method utilizes silver oxide as the oxidizing agent in an alkaline medium.[11][12][18]

Causality of Experimental Choices:

  • Oxidizing Agent: Silver oxide is a mild and effective oxidizing agent for this conversion, leading to high yields of the desired product with minimal side reactions.[18]

  • Base: Sodium hydroxide is used to create the alkaline conditions necessary for the reaction to proceed efficiently.

  • Work-up: The reaction mixture is acidified to precipitate the vanillic acid, which can then be collected by filtration.

Experimental Protocol: Synthesis of Vanillic Acid (Adapted from Organic Syntheses) [11]

  • In a large beaker, prepare a solution of 170 g (1.0 mol) of silver nitrate in 1 L of water.

  • In a separate beaker, dissolve 44 g (1.1 mol) of sodium hydroxide in 400 mL of water.

  • With stirring, add the sodium hydroxide solution to the silver nitrate solution to precipitate silver oxide. Stir for 5 minutes.

  • Collect the silver oxide by suction filtration and wash it thoroughly with water until the washings are free of nitrate ions.

  • Transfer the moist silver oxide to a 4 L beaker and add 2 L of water.

  • With vigorous stirring, add 200 g (5.0 mol) of sodium hydroxide pellets.

  • If the temperature is below 55 °C, warm the mixture to 55-60 °C.

  • Add 152 g (1.0 mol) of vanillin to the stirred mixture. An exothermic reaction will occur, and the silver oxide will be reduced to metallic silver.

  • Continue stirring for 10 minutes after the reaction subsides.

  • Filter the mixture to remove the precipitated silver and wash the silver with 100 mL of hot water.

  • Combine the filtrate and washings, cool to room temperature, and acidify with 6N hydrochloric acid to a pH of approximately 2, keeping the solution cool with an ice bath.

  • Collect the precipitated vanillic acid by filtration, wash with cold water, and dry. The yield of vanillic acid is typically 83-95%.[11]

  • The product can be recrystallized from water for higher purity.[11]

Data Presentation: Synthesis of Vanillic Acid

ParameterValueReference
Starting MaterialVanillinN/A
ProductVanillic acidN/A
Molecular FormulaC₈H₈O₄N/A
Molecular Weight168.15 g/mol N/A
Typical Yield83-95%[11]
Melting Point210-212 °C[11]
Step 2: Synthesis of this compound

The final step in this route is the benzylation of the phenolic hydroxyl group of vanillic acid, another application of the Williamson ether synthesis.

Causality of Experimental Choices:

  • Base: Sodium hydroxide is used to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Solvent: Ethanol is a suitable solvent for this reaction.

  • Benzylating Agent: Benzyl bromide or benzyl chloride can be used as the benzylating agent.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve 8.4 g (0.05 mol) of vanillic acid in 80 mL of ethanol.

  • Add 55 mL of 1N sodium hydroxide solution to the flask.

  • Add 6.0 mL (0.05 mol) of benzyl bromide dropwise to the reaction mixture over 30 minutes.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After cooling, pour the reaction mixture into 200 mL of water.

  • Acidify the solution to pH 2 with concentrated hydrochloric acid.

  • The precipitate of this compound is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic processes described, the following diagrams have been generated using Graphviz.

Reaction Scheme: Route 1

Route1 vanillin Vanillin benzylvanillin 4-(Benzyloxy)-3-methoxybenzaldehyde vanillin->benzylvanillin Benzyl Chloride, K₂CO₃, Ethanol, Reflux final_product This compound benzylvanillin->final_product 1. KMnO₄ or Tollens' Reagent 2. H₃O⁺

Caption: Synthetic pathway for Route 1.

Reaction Scheme: Route 2

Route2 vanillin Vanillin vanillic_acid Vanillic Acid vanillin->vanillic_acid 1. Ag₂O, NaOH 2. H₃O⁺ final_product This compound vanillic_acid->final_product Benzyl Bromide, NaOH, Ethanol, Reflux

Caption: Synthetic pathway for Route 2.

Experimental Workflow: General Purification by Recrystallization

Recrystallization cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_collection Collection & Drying dissolve Dissolve crude product in minimum hot solvent hot_filtration Hot gravity filtration (optional, to remove insoluble impurities) dissolve->hot_filtration cool Cool solution slowly to induce crystallization hot_filtration->cool ice_bath Cool in ice bath to maximize crystal yield cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry

Caption: General workflow for purification by recrystallization.

Conclusion

This technical guide has detailed two effective and scientifically sound methodologies for the synthesis of this compound from vanillin. Both Route 1 (benzylation followed by oxidation) and Route 2 (oxidation followed by benzylation) offer viable pathways to the target molecule. The choice of route will ultimately be guided by specific laboratory constraints and desired outcomes. The provided experimental protocols, coupled with the mechanistic explanations and comparative data, are intended to empower researchers and drug development professionals in their synthetic endeavors. The principles of protecting group chemistry, oxidation of aldehydes, and the Williamson ether synthesis are central to these transformations and have been thoroughly addressed. With careful execution of the described procedures, high yields of pure this compound can be reliably obtained.

References

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  • Pearl, I. A. The Reaction of Vanillin with Silver Oxide. J. Am. Chem. Soc.1946, 68 (3), 429–431. DOI: 10.1021/ja01207a032. [Link]
  • Pearl, I. A. The Cannizzaro Reaction of Vanillin. J. Am. Chem. Soc.1946, 68 (7), 1100–1101. DOI: 10.1021/ja01211a021. [Link]
  • Wright, G. F. Tollens' Reagent. Can. J. Chem.1953, 31 (11), 1088-1091. DOI: 10.1139/v53-145. [Link]
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  • Li, J.; Rosazza, J. P. N. Biocatalytic Synthesis of Vanillin. Appl. Environ. Microbiol.1997, 63 (8), 3251-3253. DOI: 10.1128/aem.63.8.3251-3253.1997. [Link]
  • El-Sheekh, M. M.; et al. Optimizing vanillin and phenol production from benzyl phenyl ether using CoMoO4/H-ZSM-5: A Box-Behnken design approach. Results in Chemistry2024, 7, 102379. DOI: 10.1016/j.rechem.2024.102379. [Link]
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Introduction: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxybenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

In the landscape of modern drug development, the strategic design and synthesis of complex molecular architectures are paramount. Success often hinges on the availability of versatile chemical intermediates—building blocks that can be reliably functionalized to explore structure-activity relationships (SAR). This compound (CAS No. 1486-53-9), also known as benzyl vanillic acid, has emerged as a compound of significant interest for researchers and medicinal chemists.[1][2] Its structure, featuring a carboxylic acid for amide coupling, a stable benzyl ether protecting group, and a methoxy substituent, provides a robust scaffold for creating advanced therapeutic agents.

This guide serves as a technical resource for professionals in pharmaceutical research and development. It moves beyond a simple recitation of properties to provide a deeper understanding of the compound's synthesis, the rationale behind the chosen methodology, its analytical characterization, and its proven utility as a precursor in the synthesis of targeted therapeutics, such as Heat Shock Protein 90 (Hsp90) inhibitors.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis. This compound is a white to off-white solid, a physical characteristic that facilitates its handling and purification by crystallization.[2][3] Its stability under ambient conditions makes it a reliable reagent in multi-step synthetic campaigns.[2]

PropertyValueSource
IUPAC Name 3-methoxy-4-(phenylmethoxy)benzoic acidChemicalBook[2]
Synonyms Benzyl vanillic acid, 4-Benzylvanillic acidBiosynth[3]
CAS Number 1486-53-9ChemicalBook[2]
Molecular Formula C₁₅H₁₄O₄PubChemLite[4]
Molecular Weight 258.27 g/mol Biosynth[3]
Melting Point 171-172 °CChemicalBook[2]
Boiling Point 416.6±30.0 °C (Predicted)ChemicalBook[2]
Form SolidChemicalBook[2]
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook[2]
pKa 4.34±0.10 (Predicted)ChemicalBook[2]

Synthesis: The Williamson Ether Synthesis Pathway

The most common and efficient laboratory-scale preparation of this compound involves the protection of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) via a benzylation reaction. This transformation is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[5][6]

Mechanistic Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The choice of this pathway is deliberate and offers several advantages for this specific transformation.

  • Nucleophile Generation: The reaction is initiated by deprotonating the phenolic hydroxyl group of vanillic acid using a suitable base (e.g., potassium hydroxide, KOH). This step is critical as it converts the weakly nucleophilic phenol into a much more reactive phenoxide anion. The acidity of the phenolic proton (pKa ≈ 10) necessitates a strong base for complete deprotonation.

  • SN2 Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. The reaction proceeds in a single, concerted step where the carbon-oxygen bond forms as the carbon-chlorine bond breaks.[6]

  • Minimizing Side Reactions: The use of a primary alkyl halide (benzyl chloride) is a key strategic choice. Primary halides are ideal substrates for SN2 reactions because they are sterically unhindered, allowing for easy backside attack by the nucleophile.[7] This minimizes the competing E2 elimination reaction, which would be a significant side reaction with secondary or tertiary halides, leading to the formation of unwanted alkene byproducts.[5][8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction VanillicAcid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Phenoxide Potassium Vanillate (Phenoxide Intermediate) VanillicAcid->Phenoxide  Base (Nucleophile Generation) Base Base (e.g., KOH) in Solvent (e.g., EtOH) BenzylChloride Benzyl Chloride Product This compound Phenoxide->Product  Benzyl Chloride  Reflux Byproduct KCl (Salt Byproduct) Product->Byproduct

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

  • Materials:

    • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)[9][10]

    • Potassium hydroxide (KOH)

    • Benzyl chloride

    • Ethanol (or Dimethylformamide, DMF)

    • Hydrochloric acid (HCl), dilute

    • Deionized water

  • Procedure:

    • Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve vanillic acid (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes. The formation of the potassium vanillate salt may be observed. The use of a slight excess of base ensures complete deprotonation of the acidic phenolic proton.

    • Alkylation: Add benzyl chloride (1.1 eq) to the mixture dropwise. A slight excess of the alkylating agent helps drive the reaction to completion.

    • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.[11] The elevated temperature provides the necessary activation energy for the SN2 reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup and Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in a minimal amount of warm water and acidify the solution to a pH of ~2 using dilute hydrochloric acid. This step protonates the carboxylate group and precipitates the desired product, which is sparingly soluble in acidic water.

    • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts (KCl) and any unreacted starting material.

    • Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

    • Drying: Dry the purified product in a vacuum oven to remove residual solvent.

Analytical Characterization

Validation of the product's identity and purity is a non-negotiable step. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of the benzyl group (protons on the phenyl ring and the benzylic CH₂), the methoxy group (OCH₃ singlet), and the aromatic protons of the vanillic acid backbone. The disappearance of the phenolic -OH proton signal from the vanillic acid spectrum is a key indicator of a successful reaction.

    • ¹³C NMR will show characteristic signals for the carbonyl carbon of the carboxylic acid, the benzylic carbon, the methoxy carbon, and the distinct aromatic carbons.

  • Infrared (IR) Spectroscopy: Key stretches to observe include the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1680 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹ and ~1030 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound (258.27 g/mol ), typically by observing the [M-H]⁻ ion at m/z 257.1 or the [M+H]⁺ ion at m/z 259.1.[4]

  • Melting Point Analysis: A sharp melting point in the expected range (171-172 °C) is a strong indicator of high purity.[2]

Applications in Drug Discovery and Research

The true value of this compound lies in its role as a strategic intermediate. The benzyl group serves as a robust protecting group for the phenolic oxygen, allowing for selective chemistry to be performed on the carboxylic acid moiety, such as amide bond formation. The benzyl group can be readily removed later in a synthetic sequence, if desired, via catalytic hydrogenation.

A prominent application is in the synthesis of novel targeted cancer therapies.[1] It is a documented precursor for creating analogues of Epigallocatechin gallate (EGCG) that function as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1] Its inhibition represents a promising strategy for cancer treatment. Furthermore, this compound is used to prepare vanillates with cytostatic properties, which are designed to target cancer cells resistant to apoptosis.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its straightforward and high-yielding synthesis via the Williamson ether reaction, coupled with its versatile chemical handles, makes it an invaluable building block. A comprehensive understanding of its synthesis, the underlying mechanistic principles, and its characterization provides researchers with the confidence to incorporate it into complex synthetic pathways aimed at discovering the next generation of therapeutic agents.

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Biological activity of 4-(Benzyloxy)-3-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Benzyloxy)-3-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, a derivative of the naturally occurring vanillic acid, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a benzoic acid core, a methoxy group, and a versatile benzyloxy moiety provides a foundation for the synthesis of diverse derivatives with a wide spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of these activities, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. We delve into the structure-activity relationships, mechanisms of action, and key signaling pathways modulated by these compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of the core scaffold and the evaluation of its biological efficacy, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of a Vanillic Acid-Derived Scaffold

This compound, also known as 4-benzylvanillic acid, is a synthetic organic compound that has garnered significant attention in drug discovery. Its structure is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic acid found in various plants, with the critical distinction being the benzylation of the 4-hydroxyl group. This modification serves two primary purposes in medicinal chemistry: it can act as a protective group during synthesis and, more importantly, it provides a lipophilic handle that can influence pharmacokinetic properties and interactions with biological targets.

The core structure is an important organic intermediate used in the synthesis of complex therapeutic agents, including the antineoplastic drug Cediranib.[1] Its utility extends to the preparation of molecules designed to inhibit key proteins in cancer progression, such as Heat Shock Protein 90 (Hsp90) and vanillates with cytostatic properties against apoptosis-resistant cancer cells.[2] The inherent potential of this scaffold, combined with the capacity for facile modification at the carboxylic acid and benzene rings, makes its derivatives a rich area of investigation for novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the parent compound, this compound, which itself is often prepared from 3-methoxy-4-hydroxybenzoic acid (vanillic acid). The carboxylic acid group is the primary site for modification, often converted into more reactive species like acid chlorides or esters to facilitate amide or ester bond formation.

General Synthetic Workflow

The general strategy involves activating the carboxylic acid of the this compound core, followed by coupling with a desired amine, alcohol, or other nucleophile to generate a library of derivatives.

G A Vanillic Acid (3-Methoxy-4-hydroxybenzoic acid) B This compound (Core Scaffold) A->B Benzylation (e.g., Benzyl Chloride, K2CO3) C Acid Chloride Intermediate B->C Chlorination (e.g., Thionyl Chloride, DMF cat.) D Ester Intermediate B->D Esterification (e.g., Methanol, H2SO4) E Amide Derivatives C->E Amination (R-NH2) F Ester Derivatives D->F Transesterification or Direct Coupling (R-OH)

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of 4-(Benzyloxy)-3-methoxybenzoyl Chloride

This protocol describes the conversion of the parent acid to its highly reactive acid chloride, a crucial step for subsequent amidation reactions. The choice of thionyl chloride is standard for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Rotary evaporator

Procedure:

  • Suspend 1.0 g (3.87 mmol) of this compound in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

  • Add one drop of DMF to the suspension.[3]

  • Carefully add 1.84 g (15.5 mmol) of thionyl chloride dropwise to the mixture at room temperature.[3] Caution: The reaction is exothermic and evolves HCl gas. Perform in a well-ventilated fume hood.

  • Stir the mixture at room temperature for 1 hour. The suspension will dissolve as the acid chloride forms.[3]

  • Gently heat the reaction mixture to 40°C and continue stirring until the evolution of gas ceases (typically 1-2 hours).[3]

  • Cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.[3]

  • The resulting crude acid chloride is a solid or oil and can often be used in the next step without further purification.[3]

Key Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for therapeutic development.

Anticancer Activity

The anticancer potential of these derivatives is one of the most extensively studied areas. They exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery.

Mechanism of Action:

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] One study highlighted that 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives induce apoptosis in MCF-7 and MDA-MB-468 breast cancer cells, a process mediated by the activation of caspase-3.[5] Similarly, the parent compound has been shown to induce apoptosis in HCT116 human lung cancer cells.[4]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, derivatives have been observed to cause cell-cycle arrest at the G2/M phase in breast cancer cells, preventing them from entering mitosis.[5]

  • HDAC Inhibition: Some benzoic acid derivatives, particularly those with multiple hydroxyl groups, act as inhibitors of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.[6] Dihydroxybenzoic acid derivatives, for example, have been shown to inhibit HDAC activity, leading to apoptosis in colon cancer cells.[6]

G cluster_cell Cancer Cell Derivative Benzoic Acid Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Casp9 Pro-Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp9_A Caspase-9 (Active) Casp9->Casp9_A Activation Casp3 Pro-Caspase-3 Casp9_A->Casp3 Cleavage Casp3_A Caspase-3 (Active) Casp3->Casp3_A Activation Apoptosis Apoptosis (Cell Death) Casp3_A->Apoptosis

Caption: Caspase-3 mediated apoptosis pathway induced by benzoic acid derivatives.[5][6]

Quantitative Data: The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Derivative StructureCell LineIC50 Value (µM)Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14)MCF-7 (Breast)15.6[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2)MCF-7 (Breast)18.7[7]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Comp. 1)MCF-7 (Breast)5.9 µg/mL[7]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Comp. 1)MDA-MB-468 (Breast)1.4 µg/mL[7]
Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and cosmetics.[8] The this compound framework has been explored for the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR):

  • Lipophilicity: The antimicrobial activity of benzoic acid derivatives is strongly influenced by their lipophilicity. An increase in the alkyl chain length of ester derivatives (parabens) enhances antimicrobial effect by facilitating passage across the microbial cell wall.[8] The benzyloxy group in the core scaffold contributes to this lipophilic character.

  • Substituents: The presence and position of hydroxyl or methoxyl groups on the benzene ring are critical.[9] While the parent benzoic acid can be effective, certain substitutions can either enhance or weaken the antibacterial effect.[9]

  • Hybrid Molecules: Synthesizing hybrid molecules, such as linking amoxicillin to a benzoic acid derivative, has been shown to improve activity against resistant bacterial strains like methicillin-resistant S. aureus (MRSA) and Salmonella species.[10]

Quantitative Data: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Derivative StructureMicroorganismMIC Value (µg/mL)Reference
Amoxicillin-p-nitrobenzoic acid hybridMRSA64[10]
Amoxicillin (Reference)MRSA128[10]
Benzoic AcidE. coli O1571000[9]
2-hydroxybenzoic acidE. coli O1571000[9]
3,4,5-trihydroxybenzoic acidE. coli O1574000[9]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Derivatives of this scaffold have shown potential in mitigating inflammatory responses.

Mechanism of Action: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

  • Inhibition of Inflammatory Mediators: Derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[11] They can also reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]

  • Modulation of Signaling Pathways: A primary mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation. Some compounds have been found to inhibit the MAPK (mitogen-activated protein kinase) pathway, which is upstream of NF-κB, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes like iNOS (inducible nitric oxide synthase).[11]

G cluster_cell Macrophage Cell cluster_nuc Macrophage Cell LPS LPS Receptor TLR4 Receptor LPS->Receptor MAPK MAPK Pathway (p38, ERK) Receptor->MAPK Signal IKK IKK Complex MAPK->IKK Phosphorylates NFKB_I NF-κB / IκBα IKK->NFKB_I Phosphorylates IκBα NFKB NF-κB NFKB_I->NFKB Releases NF-κB Nucleus Nucleus NFKB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Binds to DNA Derivative Benzoic Acid Derivative Derivative->MAPK Inhibits

Caption: Inhibition of the MAPK-NF-κB signaling pathway by benzoic acid derivatives.[11]

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives are primarily linked to their ability to scavenge free radicals, which are implicated in oxidative stress and numerous diseases.

Structure-Activity Relationship (SAR):

  • Role of the Hydroxyl Group: The presence of a free phenolic hydroxyl (-OH) group is paramount for significant antioxidant activity.[13] This group can readily donate a hydrogen atom to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).[13][14]

  • Methoxy and Benzyloxy Groups: Replacing the hydroxyl group with a methoxy (-OCH₃) or benzyloxy (-OCH₂Ph) group significantly diminishes the direct radical scavenging capacity because the labile hydrogen atom is absent.[13] While these electron-donating groups can influence the electronic properties of the aromatic ring, they block the primary mechanism of antioxidant action.[13]

  • Number and Position of Substituents: The antioxidant activity generally increases with the number of hydroxyl and methoxy groups on the benzene ring.[14][15] Dihydroxy derivatives are typically more potent antioxidants than monohydroxy derivatives.[14][16]

Key Experimental Protocols

The following protocols are standard methodologies for assessing the biological activities discussed.

Protocol: MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 0.5 × 10⁴ cells per well in 100 µL of complete medium.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of the test derivatives in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid medium.

Procedure:

  • Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.

  • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. The anticancer activity, driven by mechanisms such as apoptosis induction and cell cycle arrest, makes these compounds particularly compelling.

Future research should focus on several key areas:

  • Lead Optimization: Structure-activity relationship studies should be expanded to optimize the potency and selectivity of lead compounds for specific biological targets.

  • Pharmacokinetic Profiling: Promising derivatives should be advanced to in vivo studies to evaluate their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and efficacy in animal models.

  • Mechanism Elucidation: While primary mechanisms have been identified, further investigation into the precise molecular targets and downstream signaling effects will provide a more complete understanding of their biological activity.

  • Development of Hybrids: The success of hybrid molecules, such as the amoxicillin-benzoic acid conjugates, suggests that combining this scaffold with other known pharmacophores is a promising strategy to overcome drug resistance and enhance efficacy.[10]

References

  • Hsieh, M. J., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9.
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The Lynchpin of Modern Synthesis: A Technical Guide to 4-(Benzyloxy)-3-methoxybenzoic Acid as a Core Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 4-(Benzyloxy)-3-methoxybenzoic acid (CAS 1486-53-9), also known as O-benzylvanillic acid, has emerged as a cornerstone intermediate, prized for its unique structural features that offer both robust protection and versatile reactivity. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and critical role as a precursor in the development of high-value molecules, including targeted therapeutics. We will dissect the causality behind its synthetic utility, provide field-proven experimental protocols, and present a case study illustrating its application in a multi-step synthesis, thereby offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of O-Benzylvanillic Acid

This compound is a derivative of vanillic acid, a naturally occurring phenolic acid.[1] Its strategic value stems from the presence of three key functional groups on a stable aromatic scaffold: a carboxylic acid, a methoxy group, and a benzyloxy group.

  • The Carboxylic Acid: This group is the primary site of reactivity, readily undergoing transformations to form esters, amides, and acid chlorides. This functionality is the gateway to coupling the core scaffold with other complex molecular fragments.

  • The Methoxy Group: The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring, directing electrophilic substitution and modulating the acidity of the carboxylic acid.

  • The Benzyl Ether: The benzyl group serves as a robust protecting group for the phenolic hydroxyl of the vanillic acid precursor. It is stable to a wide range of reaction conditions, including many involved in amide bond formation, yet it can be selectively removed under reductive conditions (catalytic hydrogenolysis) when the free phenol is required in the final target molecule.[2] This protective strategy is fundamental to its role as an intermediate, preventing unwanted side reactions of the more reactive phenol.

This unique combination makes this compound a vital building block, particularly in the synthesis of complex molecules such as Hsp90 inhibitors and cytostatic agents designed to target apoptosis-resistant cancer cells.[3]

Physicochemical & Safety Data

A thorough understanding of the physical and safety properties of an intermediate is a prerequisite for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1486-53-9[4]
Molecular Formula C₁₅H₁₄O₄[3]
Molecular Weight 258.27 g/mol [3]
Appearance White to Off-White Solid[3]
Melting Point 171 °C[5]
Boiling Point 416.6 °C[5]
Storage 2-8°C, Refrigerator[3]

Safety & Handling:

This compound is classified as a hazardous substance and requires careful handling.[6]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautions: Use only in a well-ventilated area, preferably a fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Avoid breathing dust, mist, or spray.[6] Wash hands and exposed skin thoroughly after handling.[6]

  • Incompatibilities: Avoid strong bases and strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[6]

Synthesis of the Intermediate: The Benzylation of Vanillic Acid

The most common and direct route to this compound is the protection of the phenolic hydroxyl group of its natural precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The Williamson ether synthesis, using benzyl bromide as the benzyl source, is a robust and well-established method.[7]

Synthesis of this compound vanillic_acid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) product This compound vanillic_acid->product Williamson Ether Synthesis reagents Benzyl Bromide NaOH, Ethanol/Water

Diagram 1: Synthesis of the target intermediate from vanillic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a field-proven method for the O-benzylation of vanillic acid.[7]

  • Dissolution & Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve vanillic acid (1 equivalent, e.g., 5.4 mmol, 900 mg) in ethanol (e.g., 16 mL). Add 1 N sodium hydroxide solution (e.g., 11 mL) to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide.

  • Addition of Benzylating Agent: Prepare a solution of benzyl bromide (1.07 equivalents, e.g., 5.8 mmol, 1.0 g) in ethanol (e.g., 2.5 mL). Add this solution dropwise to the reaction mixture over approximately 60 minutes. The catalytic addition of sodium iodide or tetrabutylammonium iodide (TBAI) can accelerate the reaction by in situ formation of the more reactive benzyl iodide.[8]

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the vanillic acid spot.

  • Work-up & Isolation: After cooling, pour the reaction mixture into water (e.g., 150 mL) and acidify to pH 2 with 6 N HCl. This protonates the carboxylate and causes the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude solid from a suitable solvent, such as xylene, to afford pure this compound.[7] A typical yield for this procedure is approximately 56%.[7]

Core Reactivity: Gateway to Complex Amides

The primary utility of this compound lies in its conversion to amides. This is typically a two-step process: activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Amide Synthesis Workflow start This compound acid_chloride 4-(Benzyloxy)-3-methoxybenzoyl chloride (Activated Intermediate) start->acid_chloride Activation Step (e.g., SOCl₂, (COCl)₂) product Target Amide acid_chloride->product Amide Coupling amine Primary or Secondary Amine (R¹R²NH) amine->product Nucleophilic Acyl Substitution

Diagram 2: General workflow for amide synthesis via an acid chloride intermediate.

Step 1: Activation to the Acid Chloride

Conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Preparation of 4-(Benzyloxy)-3-methoxybenzoyl Chloride

This protocol is based on standard procedures for acid chloride formation.

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser (connected to a gas scrubber for HCl and SO₂), suspend this compound (1 equivalent) in an inert solvent like dichloromethane.

  • Reagent Addition: Under a fume hood, cautiously add thionyl chloride (2-3 equivalents). Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature. Effervescence will be observed. Once the initial gas evolution subsides, heat the mixture to reflux for 1-3 hours, or until gas evolution ceases completely.

  • Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual reagents, the crude product can be co-evaporated with an anhydrous solvent like toluene. The resulting acid chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Step 2: Amide Bond Formation

The highly electrophilic acid chloride readily reacts with primary or secondary amines to form the stable amide bond. This reaction, often performed under Schotten-Baumann conditions, is a cornerstone of organic synthesis.

Experimental Protocol: General Amide Coupling
  • Amine Solution: In a separate dry flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Cool the solution to 0°C in an ice bath.

  • Acid Chloride Addition: Dissolve the crude 4-(Benzyloxy)-3-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by recrystallization or column chromatography.

Case Study: A Key Moiety in the Synthesis of Kinase Inhibitors

The principles outlined above are not merely theoretical. The benzyloxy-methoxy-benzoyl scaffold is a key component in the synthesis of complex pharmaceuticals. For example, a reported synthesis of the tyrosine kinase inhibitor Bosutinib starts from the closely related 3-methoxy-4-hydroxybenzoic acid.[9] The initial steps involve esterification followed by alkylation, demonstrating the practical application of protecting the phenolic hydroxyl before subsequent transformations like nitration and reduction are performed on the ring.[9] This synthetic strategy underscores the importance of the benzyl protecting group, which shields the phenol from the harsh conditions of nitration, a step that would be incompatible with a free hydroxyl group.

Conclusion

This compound is more than a simple derivative of a natural product; it is a strategically designed intermediate that embodies key principles of modern organic synthesis. The benzyl ether provides robust, reliable protection, allowing chemists to perform a wide array of transformations on the carboxylic acid and aromatic ring. Its facile conversion into a highly reactive acid chloride, followed by efficient coupling with amines, makes it an indispensable building block for constructing complex amide-containing target molecules. For researchers in drug discovery and process development, a thorough understanding of the synthesis and reactivity of this lynchpin intermediate provides a powerful tool for the efficient and logical construction of novel chemical entities.

References

  • Rosazza, J. P. N., et al. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3815-3819. [Link]
  • Sachdev, D., et al. (2014). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
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  • Li, W., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(4), 5690-5700. [Link]
  • Chem-Station. (2014). Benzyl (Bn) Protective Group.
  • RSC Publishing. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • ResearchGate. (2018). Structure‐Based Design, Synthesis, and Biological Evaluation of Hsp90β‐Selective Inhibitors. [Link]
  • Chem-Station. (2014). Benzyl (Bn) Protective Group.
  • National Center for Biotechnology Information. (n.d.). Discovery and development of heat shock protein 90 inhibitors. PubMed Central. [Link]
  • ResearchGate. (2011). Development of Hsp90 inhibitors as anticancer compounds. [Link]
  • Pharmaffiliates. (n.d.). 4-Benzyloxy-3-methoxybenzoic Acid. [Link]
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
  • MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
  • SD Fine-Chem Limited. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID (FOR SYNTHESIS). [Link]
  • YouTube. (2022). Adding Benzyl Protecting Group Mechanism | Organic Chemistry. [Link]
  • Tetrahedron. (n.d.). 4-Benzyloxy-3-methoxybenzoic acid. [Link]
  • Google Patents. (n.d.). Method for preparing o-vanillin.
  • Wikipedia. (n.d.). Vanillic acid. [Link]
  • SciSpace. (2012). Synthesis of O-Benzylhydroxylamine Hydrochloride from Polyvinyl Alcohol Alcoholysis Liquor. [Link]

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4-(Benzyloxy)-3-methoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 4-(Benzyloxy)-3-methoxybenzoic Acid for Pharmaceutical Development

Abstract

This compound is a key organic intermediate whose physicochemical properties are of paramount importance in pharmaceutical synthesis and formulation. Solubility, in particular, dictates the efficiency of crystallization, purification, and the design of liquid dosage forms. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We delve into the molecular characteristics governing its solubility, offer predictive insights into its behavior in various solvent classes, and present a robust, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound for optimized pharmaceutical processes.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound, also known as benzyl vanillic acid, is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a methoxy group and a benzyloxy group. These functional groups impart a unique combination of hydrophilic and hydrophobic characteristics that directly influence its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1486-53-9[1]
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Melting Point 171-172 °C[1]
Boiling Point (Predicted) 416.6 ± 30.0 °C[1]
pKa (Predicted) 4.34 ± 0.10[1]
Appearance White to Off-White Solid[1]
The Critical Role of Solvent Solubility in Pharmaceutical Processes

In the pharmaceutical industry, understanding and controlling the solubility of an Active Pharmaceutical Ingredient (API) or an intermediate is a critical consideration during process development.[2] Key processes heavily reliant on solubility data include:

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining a desired crystal form (polymorph) with high purity and yield.[3] Recrystallization, a primary purification technique, relies on the differential solubility of the compound in a solvent at varying temperatures.[4]

  • Chemical Reactions: For liquid-phase chemical reactions, the reactants must be adequately dissolved to ensure efficient mixing and optimal reaction kinetics.[2]

  • Formulation Development: For liquid dosage forms, the API must be completely dissolved in the vehicle. For solid dosage forms, dissolution rate, which is influenced by solubility, is a key factor in bioavailability.[5][6]

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational framework for prediction.

Analyzing the Molecular Structure: A Duality of Polarity

The molecule possesses distinct regions that interact differently with solvents:

  • Polar/Hydrophilic Moieties:

    • Carboxylic Acid (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

    • Methoxy Group (-OCH₃) & Ether Linkage (-O-CH₂-): The oxygen atoms in these groups are hydrogen bond acceptors, contributing to solubility in polar solvents.

  • Non-polar/Hydrophobic Moieties:

    • Two Aromatic Rings (Benzene and Benzyl): These bulky, non-polar groups dominate a significant portion of the molecular surface area. They favor interactions with non-polar solvents through van der Waals forces and can hinder solubility in highly polar solvents like water.

Solute-Solute vs. Solute-Solvent Interactions

For a solid to dissolve, the energy gained from solute-solvent interactions must overcome two primary forces: the energy holding the solvent molecules together and, more importantly, the crystal lattice energy holding the solute molecules together.

In the solid state, carboxylic acids like this compound form very strong hydrogen-bonded dimers. This high solute-solute interaction energy (crystal lattice energy) must be disrupted by the solvent.[7] Therefore, a solvent must not only be polar but must interact very strongly with the carboxylic acid group to effectively break apart the crystal lattice. This explains why its solubility in water is low, but significantly better in solvents like alcohols that can compete more effectively for hydrogen bonding sites.

Solubility Profile of this compound

Qualitative and Predicted Solubility in Common Organic Solvents

Direct quantitative data for this specific molecule is sparse. However, based on its structure and established chemical principles, we can construct a predictive solubility profile.

Table 2: Predicted Solubility of this compound in Various Solvent Classes

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSlightly to Moderately Soluble These solvents can act as both H-bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl chains also interact favorably with the non-polar parts of the molecule.
Polar Aprotic DMSO, Acetone, Ethyl AcetateSlightly Soluble These solvents are H-bond acceptors and can interact with the carboxylic acid proton. DMSO is a particularly strong solvent.[1] Solubility in acetone and ethyl acetate is expected to be moderate due to their ability to solvate both polar and non-polar regions.[8]
Non-Polar Toluene, HeptanePoorly Soluble to Insoluble These solvents lack the ability to form hydrogen bonds and cannot effectively disrupt the strong solute-solute interactions of the carboxylic acid dimers. While they interact with the aromatic rings, this is insufficient to overcome the crystal lattice energy.
Chlorinated Dichloromethane (DCM)Slightly Soluble DCM has a moderate dipole moment and can engage in weaker interactions. It may offer some solubility, similar to its utility for the parent compound, benzoic acid.[9]

Note: "Slightly Soluble" is based on the qualitative data available for DMSO and Methanol.[1]

Factors Influencing Solubility: A Visual Guide

The following diagram illustrates the key molecular features of this compound and how they interact with different solvent types, ultimately determining its solubility.

G cluster_solute This compound mol Core Molecule cooh -COOH Group mol->cooh rings Aromatic Rings mol->rings ethers Methoxy & Ether Groups mol->ethers protic Polar Protic (e.g., Methanol, Ethanol) cooh->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., DMSO, Acetone) cooh->aprotic H-Bonding (Acceptor) nonpolar Non-Polar (e.g., Toluene, Heptane) rings->nonpolar van der Waals Interactions ethers->protic H-Bonding (Acceptor)

Caption: Interactions governing solubility.

Standardized Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for solubility measurement due to its accuracy and direct measurement of thermodynamic equilibrium.[3]

Rationale for the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to ensure the solution reaches saturation. By analyzing the concentration of the solute in the saturated liquid phase, the equilibrium solubility is determined. This protocol is self-validating because measurements are taken over time until a plateau in concentration is reached, confirming that equilibrium has been achieved.[10]

Materials and Equipment
  • This compound (verified purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 or 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a drying oven for gravimetric analysis.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure enough solid remains undissolved at the end of the experiment to confirm saturation.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (a 24-72 hour period is common to ensure equilibrium).[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.[2]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial for gravimetric analysis or a volumetric flask for HPLC analysis. This step is critical to remove any remaining microscopic solid particles.

  • Analysis: Determine the concentration of the solute in the filtered sample using a validated analytical method as described below.

Caption: Experimental workflow for solubility determination.

Analytical Quantification Methods
  • Gravimetric Method:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely in a drying oven at a temperature below the solvent's boiling point and the compound's melting point.

    • Once a constant weight is achieved, weigh the vial again to determine the mass of the dried solute.

    • Causality: This method is straightforward and does not require a specific analytical standard. However, it is only suitable for non-volatile solutes and can be less accurate for very low solubilities.

  • HPLC Method:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Dilute the filtered saturated sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and use the calibration curve to determine its concentration, then back-calculate the original concentration of the saturated solution.

    • Causality: This method is highly sensitive and specific, making it ideal for a wide range of solubilities. It requires a validated, stability-indicating method to ensure accuracy.[10]

Conclusion

While a comprehensive quantitative solubility database for this compound is not yet publicly available, a thorough understanding of its molecular structure allows for strong predictive insights. Its amphiphilic nature, with powerful hydrogen-bonding capabilities from the carboxylic acid group and significant non-polar character from its two aromatic rings, results in a nuanced solubility profile. It is predicted to be most soluble in polar solvents that can effectively compete with its strong intermolecular hydrogen bonding in the solid state. For drug development professionals, the standardized shake-flask protocol detailed herein provides a reliable and scientifically sound methodology to generate the precise, in-house data required for process optimization and formulation design.

References

  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
  • Wikipedia. (n.d.). Benzoic acid. [Link]
  • Abraham, M. H., et al. (n.d.). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents.
  • Chemsrc. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. [Link]
  • Scribd. (n.d.).
  • PubChem. (n.d.). 4-Benzyloxy-3-methoxycinnamic acid. [Link]
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
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  • NIST. (n.d.). Benzoic acid, 4-methoxy-. [Link]
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
  • PubChem. (n.d.). 4-(3-methoxyphenyl)benzoic Acid. [Link]
  • ResearchGate. (2013). Any official guideline to conduct solubility studies?. [Link]
  • Quora. (2017). Why is benzoic acid soluble in diethyl ether?. [Link]
  • Reddit. (2023). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. [Link]
  • NIST. (n.d.). 4-Benzyloxybenzoic acid. [Link]
  • World Health Organiz

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The Benzyloxybenzoic Acid Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of the Benzyloxybenzoic Acid Scaffold

The benzyloxybenzoic acid scaffold, a seemingly simple aromatic carboxylic acid ether, represents a cornerstone in medicinal chemistry. Its inherent structural features—a lipophilic benzyloxy group tethered to a benzoic acid moiety capable of crucial hydrogen bonding and ionic interactions—provide a privileged framework for designing molecules with diverse pharmacological activities. The phenyl rings offer a modifiable canvas for fine-tuning steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth exploration of the therapeutic potential of benzyloxybenzoic acid derivatives, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a logical framework for their rational design and development.

I. Anti-inflammatory Applications: Targeting the Cyclooxygenase and NF-κB Pathways

Derivatives of the benzyloxybenzoic acid scaffold have emerged as potent anti-inflammatory agents, often exhibiting superior efficacy and safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[1][2] A key area of development has been the creation of novel salicylic acid derivatives, where the benzyloxybenzoyl moiety enhances the molecule's interaction with inflammatory targets.

Mechanism of Action: Dual Inhibition of COX-2 and NF-κB Signaling

A prime example is the compound 2-(3-(chloromethyl)benzoyloxy)benzoic acid (3-CH2Cl), which has demonstrated significant anti-inflammatory properties in preclinical models.[1][2][3] Its mechanism of action is multifaceted, involving the inhibition of key inflammatory mediators. In lipopolysaccharide (LPS)-induced inflammation models, 3-CH2Cl has been shown to significantly reduce the levels of prostaglandin E2 (PGE-2), a key product of the cyclooxygenase (COX) enzymes.[1][2] Furthermore, in silico studies suggest a higher binding affinity of 3-CH2Cl for COX-2 compared to aspirin, indicating a potential for more selective inhibition and reduced gastrointestinal side effects associated with COX-1 inhibition.[3][4]

Beyond COX inhibition, these scaffolds can modulate the NF-κB signaling pathway, a central regulator of the inflammatory response. Treatment with 3-CH2Cl has been shown to decrease the expression of NF-κB and NADPH Oxidase 2 (NOX2), leading to a reduction in reactive oxygen species (ROS) production and pro-inflammatory cytokines like TNF-α and IL-1β.[1][2][4]

Signaling Pathway: Inhibition of LPS-Induced Inflammation

LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB NF-κB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines induces expression COX2 COX-2 NFkB->COX2 induces expression NOX2 NOX2 NFkB->NOX2 induces expression IKK->NFkB activates Inflammation Inflammation ProInflammatory_Cytokines->Inflammation PGE2 PGE-2 COX2->PGE2 produces PGE2->Inflammation BenzoScaffold Benzyloxybenzoic Acid Scaffold (e.g., 3-CH2Cl) BenzoScaffold->NFkB inhibits BenzoScaffold->COX2 inhibits ROS ROS NOX2->ROS produces ROS->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation and key inhibitory points for benzyloxybenzoic acid scaffolds.

Experimental Protocol: Evaluation of Anti-inflammatory Activity in a Murine Model

The following protocol outlines a standard procedure for assessing the anti-inflammatory effects of a benzyloxybenzoic acid derivative in an LPS-induced mouse model, based on methodologies described in the literature.[1][2]

Objective: To determine the in vivo anti-inflammatory efficacy of a test compound.

Materials:

  • BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., 3-CH2Cl)

  • Positive control (e.g., Acetylsalicylic acid - ASA)

  • Vehicle (e.g., 3% Pulvis Gummi Arabicum)

  • ELISA kits for PGE-2, TNF-α, and IL-1β

  • Reagents for immunohistochemistry (antibodies for NOX2 and NF-κB)

  • Reagents for ROS and nitric oxide (NO) measurement

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice for one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into four groups: (1) Control (vehicle only), (2) LPS + Vehicle, (3) LPS + Test Compound, (4) LPS + ASA.

  • Dosing: Administer the test compound or ASA orally. After a specified time (e.g., 30 minutes), induce inflammation by intraperitoneal injection of LPS.

  • Sample Collection: At a designated time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture for plasma separation. Euthanize the mice and harvest tissues (e.g., liver, spleen) for further analysis.

  • Biochemical Analysis:

    • Measure plasma concentrations of PGE-2, TNF-α, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.

    • Measure NO and ROS levels in plasma and tissue homogenates using appropriate assays.

  • Immunohistochemistry:

    • Fix liver and spleen tissues in 10% neutral buffered formalin.

    • Embed tissues in paraffin and section.

    • Perform immunohistochemical staining for NOX2 and NF-κB to assess their expression levels.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered statistically significant.

II. Anticancer Applications: From HDAC Inhibition to Cell Cycle Regulation

The benzoic acid scaffold is a recurring motif in anticancer drug discovery, and benzyloxy-substituted derivatives offer a promising avenue for developing novel therapeutics.[5][6] Their mechanisms of action are diverse, ranging from epigenetic modulation through histone deacetylase (HDAC) inhibition to the regulation of cell cycle progression.[7][8][9]

Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

Elevated HDAC activity is a hallmark of many cancers, leading to the suppression of tumor suppressor genes.[7] Benzoic acid derivatives, particularly those with dihydroxy substitutions like 3,4-dihydroxybenzoic acid (DHBA), have been identified as potent HDAC inhibitors.[7][8] While not a benzyloxy derivative, the principles of its interaction with the HDAC active site are informative. The carboxylic acid group is crucial for chelating the zinc ion in the enzyme's active site, a common feature of many HDAC inhibitors. The benzyloxy group can be strategically employed to enhance binding affinity and modulate pharmacokinetic properties. Inhibition of HDACs by these scaffolds leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cancer cell growth inhibition, cell cycle arrest (commonly at the G2/M phase), and apoptosis, often mediated by an increase in intracellular ROS and activation of caspases like Caspase-3.[7][8][9]

Workflow: HDAC Inhibitor Drug Discovery

HDAC_Discovery_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Library Compound Library (Benzyloxybenzoic Acid Derivatives) Docking Molecular Docking (vs. HDAC) Library->Docking Synthesis Synthesis of Lead Compounds Docking->Synthesis HDAC_Assay HDAC Enzyme Inhibition Assay Synthesis->HDAC_Assay Cell_Proliferation Cancer Cell Line Proliferation Assay (e.g., MTT) HDAC_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Cell_Proliferation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Xenograft Xenograft Animal Model Cell_Cycle->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Clinical_Trial Clinical Trials Toxicity->Clinical_Trial

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program for HDAC inhibitors.

Quantitative Data: Anticancer Activity of Benzoic Acid Derivatives

The following table summarizes the inhibitory concentrations of various benzoic acid derivatives against cancer cell lines, illustrating the potential of this scaffold.

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
3,4-dihydroxybenzoic acid (DHBA)HCT-116, HCT-15~50-60% growth inhibitionHDAC inhibition[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Cmpd 14)MCF-715.6Apoptosis induction[10]
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoateVarious52.2-91.2% inhibitionNot specified[10]

III. Antimicrobial Applications: Targeting Bacterial Transcription

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Benzyloxybenzoic acid derivatives and related structures have shown promise as inhibitors of essential bacterial processes, such as transcription.[11]

Mechanism of Action: Inhibition of RNA Polymerase-Sigma (σ) Factor Interaction

A series of benzyl and benzoyl benzoic acid derivatives have been developed as inhibitors of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[11] The σ factor is essential for promoter recognition and the initiation of transcription. By mimicking the σ factor at its binding site on the RNAP, these compounds prevent the formation of the RNAP holoenzyme, thereby inhibiting transcription and bacterial growth.[11] The benzoic acid moiety plays a critical role in this interaction, likely forming an ionic bond with arginine residues (R278 and R281) in the binding pocket of the RNAP β' subunit. The position of the benzoic acid group is crucial for activity; derivatives with the acid at the 2-position of the benzyl or benzoyl ring are significantly more active than those with it at the 3-position.[11]

Structure-Activity Relationship (SAR) Insights
  • Position of the Carboxylic Acid: A 2-benzoic acid substitution is critical for activity.[11]

  • Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., trifluoromethyl) on the distal phenyl ring generally improve antimicrobial activity.[11]

  • Flexibility: Benzyl benzoic acid derivatives tend to be slightly more potent than their benzoyl counterparts, possibly due to greater conformational flexibility.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for representative benzyl and benzoyl benzoic acid derivatives against various bacterial strains.

CompoundSubstituentS. pneumoniae (µg/mL)S. aureus (ATCC 25923) (µg/mL)S. epidermidis (µg/mL)Reference
5e5-trifluoromethyl (benzyl)18Not Reported[11]
8e5-trifluoromethyl (benzoyl)240.5[11]
Vancomycin-Not ReportedNot Reported0.5[11]

IV. Applications in Neurodegenerative Diseases: A Multi-Target Approach

The complexity of neurodegenerative disorders like Alzheimer's disease (AD) calls for multi-target therapeutic strategies. Benzyloxybenzoic acid scaffolds are well-suited for this approach, allowing for the design of molecules that can simultaneously modulate multiple pathways implicated in the disease.[12]

Mechanism of Action: Dual Inhibition of Acetylcholinesterase and Carbonic Anhydrases

One promising strategy for AD treatment is the dual inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[12] AChE inhibitors increase the levels of the neurotransmitter acetylcholine, providing symptomatic relief. Recent evidence also points to the involvement of hCAs in the pathophysiology of AD. Novel tetrahydroisoquinolynyl-benzoic acid derivatives have been designed to inhibit both AChE and hCAs (isoforms I and II).[12] The benzoic acid portion of the scaffold is likely involved in key interactions within the active sites of these enzymes.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (KI) of test compounds against AChE and hCAs.

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Reagents: AChE from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0).

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add buffer, DTNB, test compound solution, and AChE enzyme solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, ATCI.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. The inhibition constant (KI) can be determined using Dixon plots.

B. Carbonic Anhydrase (hCA) Inhibition Assay:

  • Reagents: Purified hCA I and hCA II isoforms, 4-nitrophenyl acetate (as substrate), buffer (e.g., Tris-HCl, pH 7.4).

  • Procedure:

    • The assay measures the esterase activity of hCA.

    • In a 96-well plate, add buffer, hCA enzyme solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the increase in absorbance at 400 nm.

  • Data Analysis: As with the AChE assay, calculate the percentage of inhibition and determine the IC50 and KI values.

Conclusion and Future Directions

The benzyloxybenzoic acid scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated significant therapeutic potential across a wide range of diseases, including inflammatory conditions, cancer, bacterial infections, and neurodegenerative disorders. The ability to readily modify the scaffold allows for the systematic optimization of biological activity and pharmacokinetic properties, making it an attractive starting point for the development of novel therapeutics. Future research should continue to explore the vast chemical space around this scaffold, employing structure-based drug design and multi-target approaches to address complex diseases. The integration of advanced computational methods with high-throughput screening will undoubtedly accelerate the discovery of new benzyloxybenzoic acid-based drug candidates with improved efficacy and safety profiles.

References

  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC - PubMed Central.
  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, an. Widya Mandala Surabaya Catholic University Repository.
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. ResearchGate.
  • Treatment of cancer using benzoic acid derivatives. Google Patents.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
  • The benzazole scaffold: a SWAT to combat Alzheimer's disease. PubMed.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Europe PMC.
  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed.
  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed.
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Semantic Scholar.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. SciSpace.
  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. PubMed.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar.
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  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
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A Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methoxybenzoic acid, also known as O-benzylvanillic acid, is a carboxylated derivative of vanillin, a widely utilized compound in the pharmaceutical, flavor, and fragrance industries. As a synthetic intermediate, its structural integrity and purity are paramount for the successful development of novel therapeutics and other chemical entities. This guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues to offer a comprehensive analytical framework.

Molecular Structure and Spectroscopic Overview

The structure of this compound comprises a trisubstituted benzene ring with a carboxylic acid group, a methoxy group, and a benzyloxy group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9Broad Singlet1H-COOH
~7.6Doublet1HAr-H
~7.5Singlet1HAr-H
7.45 - 7.30Multiplet5H-OCH₂Ph
~7.1Doublet1HAr-H
~5.2Singlet2H-OCH₂ Ph
~3.8Singlet3H-OCH₃

Interpretation and Expert Insights:

  • Carboxylic Acid Proton: The most downfield signal, expected around 12.9 ppm, is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Benzoic Acid Ring): The three protons on the trisubstituted ring will appear as distinct signals. Based on the substitution pattern, one would expect a doublet, a singlet-like signal (or a doublet with a very small coupling constant), and another doublet in the aromatic region (around 7.1-7.6 ppm).

  • Aromatic Protons (Benzyl Ring): The five protons of the benzyl group will typically appear as a multiplet between 7.30 and 7.45 ppm.

  • Benzylic Protons: A sharp singlet at approximately 5.2 ppm, integrating to two protons, is indicative of the methylene (-CH₂-) protons of the benzyloxy group.

  • Methoxy Protons: A singlet at around 3.8 ppm, integrating to three protons, corresponds to the methoxy (-OCH₃) group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.0-C OOH
~151.0C -OCH₃
~149.0C -OCH₂Ph
~136.5Quaternary C (Benzyl)
~128.5C H (Benzyl)
~128.0C H (Benzyl)
~127.8C H (Benzyl)
~123.0Quaternary C (Benzoic)
~122.0C H (Benzoic)
~114.0C H (Benzoic)
~113.0C H (Benzoic)
~70.0-OC H₂Ph
~55.6-OC H₃

Interpretation and Expert Insights:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, around 167.0 ppm.

  • Aromatic Carbons: The aromatic region will show a number of signals corresponding to the protonated and quaternary carbons of both benzene rings. The carbons attached to oxygen atoms will be shifted further downfield.

  • Aliphatic Carbons: The benzylic carbon (-OCH₂Ph) is expected around 70.0 ppm, and the methoxy carbon (-OCH₃) should appear at approximately 55.6 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group
3300 - 2500 (broad)O-H stretch (Carboxylic acid)
~1680C=O stretch (Carboxylic acid)
~1600, ~1510, ~1460C=C stretch (Aromatic)
~1250, ~1030C-O stretch (Ether and acid)
3030C-H stretch (Aromatic)
2950, 2840C-H stretch (Aliphatic)

Interpretation and Expert Insights:

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption around 1680 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.

  • Aromatic C=C Stretches: Multiple sharp bands between 1600 and 1450 cm⁻¹ indicate the presence of the aromatic rings.

  • C-O Stretches: Strong absorptions in the fingerprint region, around 1250 and 1030 cm⁻¹, are due to the C-O stretching vibrations of the ether and carboxylic acid functionalities.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
258[M]⁺ (Molecular Ion)
167[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation and Expert Insights:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 258 would confirm the molecular weight of the compound (C₁₅H₁₄O₄).[1]

  • Fragmentation Pattern: A prominent peak at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). The loss of this benzyl group from the molecular ion would result in a fragment at m/z 167.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. By understanding the predicted spectral data and the underlying principles of each technique, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results.

References

  • Pharmaffiliates. (n.d.). 4-Benzyloxy-3-methoxybenzoic Acid.
  • Al-Douh, M. H., Hamid, S. A., Osman, H., & Al-Tuwaijri, H. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Chemistry, 10(1), 017-023.
  • PubChem. (n.d.). Vanillic acid.
  • NIST. (n.d.). 4-Benzyloxybenzoic acid. In NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Crystal Structure of 4-(Benzyloxy)-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Blueprint of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the precise molecular architecture of synthetic intermediates is of paramount importance. The solid-state structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in the journey from a laboratory compound to a clinical therapeutic. 4-(Benzyloxy)-3-methoxybenzoic acid stands out as a pivotal building block, particularly in the synthesis of targeted cancer therapies. It serves as a key precursor for novel Heat Shock Protein 90 (Hsp90) inhibitors and vanillates designed to exhibit cytostatic activity against cancer cells that are resistant to apoptosis.[1] A thorough understanding of its crystalline structure is therefore not merely an academic exercise but a foundational requirement for rational drug design and robust process development.

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed structural analysis of this compound and its derivatives. As a definitive crystal structure for the title compound is not publicly available, we will provide a detailed experimental protocol for its synthesis and crystallization. We will then conduct an in-depth analysis of the high-resolution single-crystal X-ray structure of the exceptionally close analogue, 4-(benzyloxy)benzoic acid. This analysis will serve as an authoritative model to predict and understand the solid-state behavior of this critical class of compounds, exploring the intricate network of intermolecular forces that govern their crystalline architecture.

Part 1: Synthesis of this compound via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry involving the SN2 reaction between an alkoxide and a primary alkyl halide.[2][3][4] In this case, the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

The choice of vanillic acid as a starting material is strategic; it is a naturally occurring and readily available compound, making the synthesis both economical and sustainable.[5] Benzyl bromide is an excellent electrophile for this reaction as it is a primary halide, which favors the SN2 mechanism over the competing E2 elimination pathway.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Vanillic_Acid Vanillic Acid Williamson_Ether_Synthesis Williamson Ether Synthesis (SN2 Reaction) Vanillic_Acid->Williamson_Ether_Synthesis Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Williamson_Ether_Synthesis Base Base (e.g., K₂CO₃) Base->Williamson_Ether_Synthesis Solvent Solvent (e.g., DMF) Solvent->Williamson_Ether_Synthesis Heat Heat (e.g., 80°C) Heat->Williamson_Ether_Synthesis Target_Molecule 4-(Benzyloxy)-3- methoxybenzoic Acid Salt_Byproduct Salt Byproduct (e.g., KBr) Williamson_Ether_Synthesis->Target_Molecule Williamson_Ether_Synthesis->Salt_Byproduct

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Objective: To synthesize this compound from vanillic acid.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillic acid (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) followed by anhydrous DMF. The solvent volume should be sufficient to create a stirrable slurry. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl (pKa ~9-10) without deprotonating the carboxylic acid (pKa ~4-5) to a significant extent, preventing side reactions. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and accelerating the SN2 reaction.[2]

  • Nucleophilic Attack: Add benzyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing an excess of 1 M HCl. This will protonate the carboxylate and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (see protocol below) or column chromatography to yield the final product.

Part 2: Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The goal is to promote slow, ordered growth from a supersaturated solution, which allows for the exclusion of impurities and the formation of a well-defined crystal lattice.[6][7]

Experimental Protocol: Recrystallization for Single Crystal Growth

Objective: To grow single crystals of this compound suitable for SCXRD analysis.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like ethyl acetate/heptane mixture)

  • Glass vials with screw caps

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[8] Ethanol or a mixture of ethyl acetate and a non-polar co-solvent like heptane is often effective for benzoic acid derivatives.

  • Preparation of Saturated Solution: In a clean glass vial, dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from acting as nucleation sites for rapid, disordered crystallization.

  • Slow Cooling: Tightly cap the vial and allow it to cool to room temperature very slowly. This can be achieved by placing the vial in a beaker of hot water and allowing the entire assembly to cool overnight. Rationale: Slow cooling is the cornerstone of growing large, high-quality crystals. It minimizes the number of nucleation sites and allows molecules to deposit onto the growing lattice in the most energetically favorable, ordered arrangement.[9]

  • Crystal Growth: Leave the vial undisturbed for several days. Evaporation can be facilitated by slightly loosening the cap or by piercing the cap with a needle. This slowly increases the concentration, promoting further crystal growth.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and isolate a well-formed single crystal using tweezers or a spatula.

Part 3: In-Depth Crystal Structure Analysis

As of the date of this guide, a definitive single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or other public repositories. However, a high-quality, redetermined crystal structure of the closely related analogue, 4-(benzyloxy)benzoic acid , is available and provides profound insights into the expected solid-state architecture.[10]

The Centrosymmetric Dimer: A Hallmark of Benzoic Acids

The most dominant and structurally defining feature in the crystal packing of benzoic acids is the formation of a robust, centrosymmetric dimer via a pair of O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[10] This creates a highly stable supramolecular synthon known as an R²₂(8) ring motif.

Figure 2: The characteristic R²₂(8) hydrogen-bonded dimer motif in benzoic acids.

This dimerization is a powerful structure-directing interaction. In the crystal structure of 4-(benzyloxy)benzoic acid, this O—H···O hydrogen bond has a donor-acceptor distance of 2.621 Å, which is indicative of a strong hydrogen bond.[10] This fundamental interaction is fully expected to be the primary organizational motif in the crystal structure of this compound as well.

Molecular Conformation and Crystal Packing of 4-(Benzyloxy)benzoic Acid

The single-crystal data for 4-(benzyloxy)benzoic acid reveals crucial conformational details.[10] The molecule is not planar; the two aromatic rings (the benzoic acid ring and the benzyl ring) are twisted relative to each other.

  • Dihedral Angle: The dihedral angle between the mean planes of the benzoic acid ring and the benzyl ring is 39.76°. This twisted conformation minimizes steric hindrance. A similar non-planar conformation is observed in the related structure of 4-(benzyloxy)-3-methoxybenzonitrile, where the corresponding dihedral angle is 81.65°, suggesting that the core benzyloxy-methoxy-phenyl scaffold is inherently non-planar.[3]

  • Ether Linkage: The C(aryl)—O—CH₂—C(aryl) ether linkage adopts an anti conformation, with a torsion angle of -171.59°.[10]

These hydrogen-bonded dimers then pack into a three-dimensional lattice. The packing is further stabilized by weaker intermolecular interactions, such as C—H···π and potential π-π stacking interactions between the aromatic rings of adjacent dimers.

Parameter Value for 4-(Benzyloxy)benzoic Acid[10] Expected for this compound
Crystal System MonoclinicLikely Monoclinic or Triclinic
Space Group P2₁/nCentrosymmetric (e.g., P2₁/c, P-1)
Primary Synthon O—H···O Hydrogen-Bonded DimerO—H···O Hydrogen-Bonded Dimer
D···A Distance (O···O) 2.621 ÅSimilar (2.6 - 2.7 Å)
Dihedral Angle (rings) 39.76°Similar, potentially slightly larger due to steric influence of the methoxy group

Table 1: Summary of Crystallographic Data for 4-(Benzyloxy)benzoic Acid and Predictions for the Title Compound.

Predicted Influence of the 3-Methoxy Group

The introduction of a methoxy group at the 3-position is not expected to disrupt the primary hydrogen-bonded dimer. However, it will likely influence the crystal packing in several ways:

  • Steric Effects: The methoxy group will introduce additional steric bulk, which may alter the unit cell parameters and the efficiency of the crystal packing. It could lead to a slight increase in the dihedral angle between the aromatic rings to accommodate the substituent.

  • Weak Hydrogen Bonds: The oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor. This could introduce additional C—H···O intermolecular interactions, potentially linking the primary dimer units in a different manner than in the unsubstituted analogue. This could lead to a more complex and robust three-dimensional network.

  • Electronic Effects: The electron-donating nature of the methoxy group will subtly alter the electron distribution of the benzoic acid ring, but this is unlikely to have a major impact on the strong O—H···O hydrogen bonding.

Conclusion

This guide has detailed the synthesis and crystallization of this compound, a vital intermediate in pharmaceutical development. While a definitive crystal structure for this specific molecule remains to be published, a rigorous analysis of its close analogue, 4-(benzyloxy)benzoic acid, provides an authoritative framework for understanding its solid-state properties. The structure is unequivocally dominated by the formation of strong O—H···O hydrogen-bonded centrosymmetric dimers. The overall molecular conformation is non-planar, and the crystal packing is stabilized by a network of weaker interactions. The addition of a 3-methoxy group is predicted to modulate this packing through steric effects and the introduction of new, weak C—H···O hydrogen bonding opportunities without disrupting the core dimer synthon. This detailed structural understanding is critical for researchers and drug development professionals, enabling better control over the material properties of this key synthetic building block and its downstream derivatives.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.
  • Chemistry LibreTexts. (Date not available). Recrystallization of Benzoic Acid. Chemistry LibreTexts.
  • Pharmaffiliates. (Date not available). 4-Benzyloxy-3-methoxybenzoic Acid. Pharmaffiliates.
  • Sohail, M., et al. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E80, 833-836.
  • University of Rochester. (Date not available). The Recrystallization of Benzoic Acid. University of Rochester.
  • Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572.
  • Wikipedia. (Date not available). Williamson ether synthesis. Wikipedia.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
  • Pharmaffiliates. (n.d.). 4-Benzyloxy-3-methoxybenzoic Acid.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Vanillic acid. Wikipedia.

Sources

A Senior Application Scientist's Guide to 4-(Benzyloxy)-3-methoxybenzoic Acid: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-(Benzyloxy)-3-methoxybenzoic acid (CAS No. 1486-53-9), also known as O-Benzylvanillic acid, has emerged as a pivotal intermediate, particularly in the realm of oncology and sensory neuroscience. Its unique structural features, combining a protected phenol and a carboxylic acid on a vanilloid scaffold, offer medicinal chemists a versatile platform for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, covering its commercial availability, key quality attributes, a detailed synthesis protocol, and its critical applications in drug discovery. The insights provided herein are curated to empower researchers and drug development professionals in their pursuit of innovative therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 1486-53-9[1]
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 171-172 °C[2]
Boiling Point 416.6 ± 30.0 °C (Predicted)[2]
Solubility Soluble in DMSO and Methanol (Slightly)[2]
SMILES COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2[1]
InChIKey JGMBQAGNZLBZCE-UHFFFAOYSA-N[2]

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development (R&D) and bulk manufacturing needs. The selection of a supplier should be guided by factors such as purity, available grades, documentation (Certificate of Analysis, SDS), and supply chain reliability.

Table of Selected Suppliers:

SupplierGrade/PurityAvailable Quantities
Biosynth Research GradeInquire for details
Carl ROTH ≥95 %10 g, 25 g, 50 g, 100 g[3]
Luminix Health Research Grade10 g, 25 g, 50 g, 100 g[4]
ChemicalBook VariousListings from multiple global suppliers[2]
Echemi VariousListings from multiple global suppliers

For drug development programs requiring Good Manufacturing Practice (GMP) grade material, it is imperative to engage with suppliers who can provide the necessary regulatory documentation and quality assurance. While many suppliers offer research-grade material, sourcing GMP-compliant this compound may require custom synthesis or partnership with a specialized contract manufacturing organization (CMO).

Key Applications in Drug Development

The utility of this compound in drug discovery is primarily centered on its role as a precursor to complex molecular scaffolds targeting critical biological pathways.

Synthesis of Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous oncogenic proteins, making it a prime target for cancer therapy. This compound is an instrumental building block in the synthesis of epigallocatechin gallate (EGCG) analogues that function as Hsp90 inhibitors. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to yield the final active pharmaceutical ingredient (API). Inhibition of Hsp90 leads to the degradation of its client proteins, thereby offering a promising strategy for cancer treatment.

Development of Vanillates with Cytostatic Properties

This compound is also employed in the creation of novel vanillates that exhibit cytostatic properties, particularly against cancer cells resistant to pro-apoptotic stimuli. The vanilloid moiety of this compound provides a scaffold that can be elaborated to target specific pathways involved in cell proliferation and survival. These engineered vanillates represent a promising avenue for overcoming treatment resistance in oncology.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the benzylation of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid). This reaction is a classic Williamson ether synthesis.

G cluster_reactants Reactants cluster_process Process cluster_products Products vanillic_acid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) reaction Williamson Ether Synthesis in a polar aprotic solvent (e.g., DMF, Acetone) vanillic_acid->reaction benzyl_chloride Benzyl Chloride benzyl_chloride->reaction base Base (e.g., K₂CO₃, NaOH) base->reaction target_compound This compound reaction->target_compound salt Salt (e.g., KCl, NaCl) reaction->salt

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Vanillic Acid

This protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on the scale and specific laboratory conditions.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1.0 equivalent) in DMF or acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the mixture vigorously for 10-15 minutes at room temperature.

  • Benzylation: Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C for DMF or ~56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product.

    • Filter the crude product and wash with deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure. The resulting solid can then be recrystallized.

  • Drying: Dry the purified this compound in a vacuum oven.

Quality Control and Purity Assessment

Ensuring the purity and identity of this compound is critical for its use in drug synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of this compound and quantifying impurities.

G cluster_workflow HPLC Analysis Workflow prep Sample Preparation Dissolve in mobile phase or suitable solvent hplc HPLC System C18 Reversed-Phase Column Mobile Phase: Acetonitrile/Water with acid (e.g., 0.1% TFA or H₃PO₄) Isocratic or Gradient Elution prep->hplc detection UV Detection ~254 nm hplc->detection analysis Data Analysis Purity assessment (% area) Impurity profiling detection->analysis

Sources

Methodological & Application

Protocol for Williamson Ether Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed protocol for the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid, a valuable intermediate in pharmaceutical research. The synthesis is achieved via the Williamson ether synthesis, a robust and classical method for forming ethers. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes essential information on materials, safety, and product characterization, tailored for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

This compound, also known as O-benzylvanillic acid, serves as a crucial building block in the synthesis of more complex organic molecules, including inhibitors of heat shock protein 90 (Hsp90) and vanillates with cytostatic properties.[1] Its structure incorporates the vanillic acid scaffold, protected at the phenolic hydroxyl group with a benzyl group. This protection strategy is common in multi-step syntheses to prevent the acidic phenol from interfering with subsequent reactions.

The Williamson ether synthesis is the chosen method for this transformation due to its reliability and versatility.[2][3] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[2] This protocol specifically details the O-alkylation of the phenolic hydroxyl group of vanillic acid using benzyl chloride.[4][5] The selection of a primary halide like benzyl chloride is critical, as it minimizes competing elimination reactions and favors the desired substitution pathway.[2]

Reaction Principle and Mechanism

The synthesis involves two primary stages:

  • Deprotonation: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) possesses two acidic protons: one on the carboxylic acid group (pKa ~4.5) and one on the phenolic hydroxyl group (pKa ~9-10). In the presence of a strong base like sodium hydroxide (NaOH), both protons are removed to form a dianion. While the carboxylate is formed, it is the more nucleophilic phenoxide ion that participates in the subsequent ether formation.

  • Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic benzylic carbon of benzyl chloride. This concerted, one-step SN2 reaction results in the displacement of the chloride leaving group and the formation of the desired ether linkage.

The overall reaction is as follows:

View Reaction Mechanism Diagram

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack cluster_workup Step 3: Acidification VanillicAcid Vanillic Acid Phenoxide Phenoxide-Carboxylate Dianion VanillicAcid->Phenoxide + Base Base 2 NaOH BenzylChloride Benzyl Chloride Product 4-(Benzyloxy)-3-methoxybenzoate Phenoxide->Product + Benzyl Chloride Acid HCl FinalProduct This compound Product->FinalProduct + Acid (Work-up)

Caption: Figure 1: Reaction Mechanism.


Materials and Apparatus

Reagents and Chemicals
Chemical Name Formula MW ( g/mol ) Melting Point (°C) CAS No. Key Hazards
Vanillic AcidC₈H₈O₄168.15210-213 °C[6][7]121-34-6Skin/eye irritant
Benzyl ChlorideC₇H₇Cl126.58-45 °C100-44-7Lachrymator, Corrosive, Carcinogen[8][9]
Sodium Hydroxide (NaOH)NaOH40.00318 °C1310-73-2Corrosive
Ethanol (95%)C₂H₅OH46.07-114 °C64-17-5Flammable
Hydrochloric Acid (conc.)HCl36.46-27.32 °C7647-01-0Corrosive, Respiratory Irritant
XyleneC₈H₁₀106.16-47.9 to -25 °C1330-20-7Flammable, Irritant
Laboratory Apparatus
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers (250 mL, 500 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

  • Standard glassware for recrystallization

Detailed Experimental Protocol

This protocol is adapted from established procedures for the O-benzylation of vanillic acid.[4]

View Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Dissolve Vanillic Acid and NaOH in Ethanol B 2. Add Benzyl Chloride Dropwise A->B C 3. Reflux Mixture (e.g., 2 hours) B->C D 4. Cool and Quench in Ice Water C->D E 5. Acidify with HCl to pH ~2 D->E F 6. Isolate Precipitate via Vacuum Filtration E->F G 7. Wash Solid with Cold Water F->G H 8. Purify by Recrystallization (Xylene) G->H I 9. Dry Product Under Vacuum H->I J 10. Characterize (MP, NMR, etc.) I->J

Caption: Figure 2: Experimental Workflow.


Step 1: Preparation of Sodium Vanillate Solution

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillic acid (5.0 g, 29.7 mmol).

  • Add 50 mL of 95% ethanol to the flask.

  • Prepare a solution of sodium hydroxide (2.5 g, 62.5 mmol) in 10 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic.

  • Slowly add the NaOH solution to the stirred suspension of vanillic acid in ethanol. Stir until all solids have dissolved, forming a clear solution of the sodium phenoxide-carboxylate.

Step 2: Alkylation with Benzyl Chloride

  • Set up the flask for reflux using a heating mantle and attach a reflux condenser.

  • Place benzyl chloride (3.76 g, 3.4 mL, 29.7 mmol) in a dropping funnel and position it at the top of the condenser.

  • Heat the reaction mixture to a gentle reflux.

  • Once refluxing, add the benzyl chloride dropwise over a period of 30-45 minutes. Rationale: Slow addition helps to control the exothermic nature of the SN2 reaction and prevents the loss of volatile benzyl chloride.[10]

Step 3: Reaction Completion

  • After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 2-3 hours to ensure the reaction proceeds to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Step 4: Product Isolation and Work-up

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 500 mL beaker containing 250 mL of ice-cold water. This will precipitate the sodium salt of the product and any unreacted starting materials.

  • While stirring vigorously, acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH reaches approximately 2.[4] This protonates the carboxylate group, causing the desired product to precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaCl) and any remaining acid.

Step 5: Purification

  • Transfer the crude solid to a beaker for recrystallization.

  • Recrystallize the product from a suitable solvent, such as xylene or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.[4]

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove residual solvent.

Product Characterization

The identity and purity of the synthesized this compound (MW: 258.27 g/mol )[1] should be confirmed using standard analytical techniques:

  • Melting Point (MP): The literature melting point is typically in the range of 155-159 °C. A sharp melting point close to the literature value is indicative of high purity.

  • ¹H NMR Spectroscopy: Expect to see characteristic peaks for the aromatic protons of both the vanillate and benzyl moieties, a singlet for the methoxy group (~3.9 ppm), a singlet for the benzylic methylene group (~5.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • Infrared (IR) Spectroscopy: Look for key stretches including a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹ and ~1030 cm⁻¹).

Safety Precautions and Waste Disposal

Personnel must adhere to strict safety protocols when performing this synthesis.

  • Engineering Controls: This entire procedure must be conducted inside a certified chemical fume hood to avoid inhalation of volatile and hazardous reagents.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[8]

  • Reagent-Specific Hazards:

    • Benzyl Chloride: Highly toxic, a lachrymator (causes tearing), corrosive, and a suspected carcinogen.[8][9][11] Avoid contact with skin and eyes and prevent inhalation of vapors. It is also combustible.[9]

    • Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive and can cause severe burns. Handle with extreme care.

  • Waste Disposal: All organic waste, including the filtrate and recrystallization mother liquor, should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Loss of volatile benzyl chloride due to excessive heating.1. Ensure the correct stoichiometry of base is used and that all starting material dissolves. 2. Increase reflux time and monitor by TLC. 3. Maintain a gentle, controlled reflux.
Product is Oily or Fails to Crystallize Presence of impurities, such as unreacted benzyl chloride or byproducts like dibenzyl ether.Wash the crude product thoroughly. Attempt recrystallization from a different solvent system. If necessary, purify by column chromatography.
Starting Material (Vanillic Acid) Present in Product Incomplete reaction.Increase the amount of benzyl chloride slightly (e.g., 1.05-1.1 equivalents), increase reflux time, or ensure efficient stirring.
Potential for C-Alkylation While O-alkylation is strongly favored for phenoxides, trace amounts of C-alkylation at the ortho position can occur under certain conditions.[12]This is generally not a major issue under these conditions but can be identified by careful analysis of NMR spectra. Purification by recrystallization or chromatography should remove such isomers.

References

  • Grokipedia. Vanillic acid.
  • Sigma-Aldrich. Benzyl-Chloride - Safety Data Sheet.
  • Fisher Scientific. Benzyl-Chloride - Safety Data Sheet.
  • Merck Index. Vanillic Acid.
  • Wikipedia. Vanillic acid.
  • International Chemical Safety Cards (ICSC). ICSC 0016 - BENZYL CHLORIDE.
  • Rosazza, J. P., & Li, Q. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904–1906.
  • Chem-Impex. Vanillic acid.
  • ChemicalBook. Vanillic acid | 121-34-6.
  • NOAA CAMEO Chemicals. BENZYL CHLORIDE.
  • ResearchGate. (PDF) Biocatalytic Synthesis of Vanillin.
  • Thai Journal of Science and Technology. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • Pharmaffiliates. 4-Benzyloxy-3-methoxybenzoic Acid | CAS No: 1486-53-9.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • University of Wisconsin-Stout. Experiment 06: Williamson Ether Synthesis.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Wikipedia. Benzyl chloride.

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Efficient Synthesis of Methyl 4-(Benzyloxy)-3-methoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

< <Application Note & Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with methanol to synthesize methyl 4-(benzyloxy)-3-methoxybenzoate. This protocol details the widely-used Fischer-Speier esterification method, employing an acid catalyst to achieve high yields. The causality behind experimental choices, a detailed step-by-step protocol, and critical safety information are provided to ensure procedural success and laboratory safety. The target compound is a key intermediate in the synthesis of various pharmaceuticals, including the anticancer drug Cediranib.[1]

Introduction & Scientific Background

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. Methyl 4-(benzyloxy)-3-methoxybenzoate is a valuable building block in medicinal chemistry and materials science. Its synthesis from this compound and methanol is typically accomplished via Fischer esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[2]

The reaction is an equilibrium process.[3] To drive the reaction toward the formation of the ester product, Le Châtelier's principle is applied, often by using a large excess of the alcohol (methanol in this case) or by removing water as it is formed.[2][3] Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid are commonly used as catalysts.[2]

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of proton transfer and nucleophilic addition-elimination steps.[2][4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: Fischer Esterification Workflow

Experimental Protocol

This protocol is adapted from established literature procedures for Fischer esterification.[1][6][7]

Materials and Reagents
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Supplier Example
This compound1486-53-9C₁₅H₁₄O₄258.27SynQuest Labs
Methanol (Anhydrous)67-56-1CH₄O32.04Fisher Scientific
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWR
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01LabChem
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Acros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 19.36 mmol).

    • Add 50 mL of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[3]

    • While stirring, slowly and cautiously add concentrated sulfuric acid (2 mL) to the mixture. This should be done in a fume hood as the addition is exothermic. The sulfuric acid acts as a catalyst.[3][7]

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to reflux (approximately 65°C) using a heating mantle.

    • Allow the reaction to stir at reflux for 12 hours.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.

  • Work-up and Extraction:

    • After 12 hours, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.[1] Be cautious as this will produce CO₂ gas.[7]

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of dichloromethane (DCM) to the flask to rinse any remaining product and add this to the separatory funnel.[1][7]

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

    • Drain the organic layer. Wash the organic layer with 25 mL of water, followed by 25 mL of brine (saturated NaCl solution).[8]

  • Drying and Solvent Removal:

    • Dry the collected organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent by gravity filtration.

    • Remove the solvent (DCM) using a rotary evaporator to yield the crude product.[1][6]

  • Purification:

    • The crude product, methyl 4-(benzyloxy)-3-methoxybenzoate, can be purified by recrystallization from ethanol to obtain colorless crystals.[1]

Alternative Method: Thionyl Chloride

An alternative to the Fischer esterification involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol.

Protocol Overview
  • To a solution of this compound in an inert solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

  • The mixture is typically stirred for a few hours.

  • The solvent and excess thionyl chloride are removed under vacuum.

  • Anhydrous methanol is then added to the resulting acyl chloride.

  • The reaction is usually complete within a short period at room temperature.

Note: This method is often faster and not reversible, but thionyl chloride is highly corrosive, toxic, and reacts violently with water, requiring stringent safety precautions.[9][10][11][12]

Safety and Hazard Information

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

  • Thionyl Chloride: Reacts violently with water.[9][10] Causes severe skin burns and eye damage.[11][12] Harmful if swallowed or inhaled.[12]

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Characterization Data

The final product, methyl 4-(benzyloxy)-3-methoxybenzoate, is a colorless solid.

  • Molecular Formula: C₁₆H₁₆O₄[1]

  • Molar Mass: 272.29 g/mol [1]

  • Expected ¹H NMR (CDCl₃): Peaks corresponding to the methoxy, benzyloxy, and aromatic protons are expected. The exact shifts can be compared with literature values.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reflux time and monitor by TLC. Ensure the methanol is anhydrous as water can shift the equilibrium back to the reactants.[14]
Product loss during work-upEnsure proper phase separation during extraction. Minimize the amount of solvent used for recrystallization.[14]
Incomplete Neutralization Insufficient sodium bicarbonateAdd sodium bicarbonate solution portion-wise and check the pH of the aqueous layer after each addition until it is neutral or slightly basic.
Product is an oil, not a solid Impurities presentPurify the product using column chromatography on silica gel.

Conclusion

The Fischer esterification of this compound with methanol is a reliable and well-established method for producing the corresponding methyl ester. By utilizing a large excess of methanol and an acid catalyst, high yields of the desired product can be achieved. Careful adherence to the protocol and safety precautions is essential for a successful and safe synthesis.

References

  • Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC - NIH. (n.d.).
  • Esterification of benzoic acid to methyl benzo
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
  • The Fischer Esterific
  • Lab5 procedure esterific
  • Fischer Esterific
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2015). Molecules, 20(3), 4859-4873. [Link]
  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). (2022).
  • Fischer Esterific
  • SAFETY DATA SHEET - 4-Methoxybenzoic acid. (2015, February 10). Harper College. [Link]
  • Fischer Esterific
  • Thionyl chloride - Product Safety Assessment. (2015, August). Lanxess. [Link]
  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
  • ICSC 1409 - THIONYL CHLORIDE. (n.d.).
  • Supporting Inform
  • Application of vanillic acid in the syntheses of (a) vanillic esters... (n.d.).
  • Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. [Link]
  • Fischer Esterific
  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.).
  • THIONYL CHLORIDE HAZARD SUMMARY. (2000, April). NJ.gov. [Link]
  • Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. (2025, August 9).
  • methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. [Link]
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Esterification mechanism of lignin with different catalysts based on lignin model compounds by mechanical activation-assisted solid-phase synthesis. (2017, November 10). RSC Publishing. [Link]
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
  • Methyl4-methoxybenzoate | C9H10O3 | MD Topology | NMR | X-Ray. (n.d.). [Link]
  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube. [Link]
  • Methyl 4-(benzyloxy)

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Application Notes and Protocols: Deprotection of Benzyl Ether in 4-(Benzyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyl ether functional group is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions. However, its judicious removal is paramount to furnishing the desired final product. This technical guide provides an in-depth exploration of the deprotection of the benzyl ether in 4-(benzyloxy)-3-methoxybenzoic acid, a key transformation for accessing the versatile building block, 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[1][2] This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of prevalent deprotection methodologies, including catalytic hydrogenation, acid-catalyzed cleavage, and Lewis acid-mediated debenzylation. Each section elucidates the underlying chemical principles, offers detailed, field-tested protocols, and discusses the relative merits and potential pitfalls of each approach.

Introduction: The Strategic Importance of Benzyl Ether Deprotection

This compound serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. The benzyl group masks the phenolic hydroxyl, preventing its interference in reactions targeting other parts of the molecule. The final act in many synthetic routes involving this intermediate is the precise and efficient cleavage of this benzyl ether to unveil the free phenol of vanillic acid.[1][2]

The choice of deprotection strategy is dictated by the overall molecular landscape, specifically the presence of other functional groups that might be sensitive to the reaction conditions. This guide aims to empower the synthetic chemist to make an informed decision by providing a detailed comparative analysis of the most effective methods.

Method 1: Catalytic Hydrogenation - The Workhorse of Debenzylation

Catalytic hydrogenation is arguably the most common and often cleanest method for benzyl ether cleavage.[3] The reaction proceeds via hydrogenolysis, where the C-O bond of the benzyl ether is cleaved by the addition of hydrogen across the bond, yielding the desired phenol and toluene as a benign byproduct.[4]

Underlying Principles and Mechanistic Insight

The reaction is heterogeneous, occurring on the surface of a solid catalyst, typically palladium on an activated carbon support (Pd/C).[4][5] The process begins with the oxidative addition of the benzyl ether to the Pd(0) surface, forming a Pd(II) complex.[4] Molecular hydrogen, also adsorbed onto the catalyst surface, then participates in a series of steps involving coordination and transfer, ultimately leading to the release of the deprotected alcohol (phenol in this case).[4] The cycle is completed by the reductive elimination of toluene, regenerating the active Pd(0) catalyst.[4]

The efficiency of the hydrogenolysis can be influenced by the choice of solvent, with the reaction rate often following the order: Toluene < MeOH < EtOH << AcOH < THF.[6] The use of acidic solvents like acetic acid can facilitate the process by protonating the ether oxygen, making it a better leaving group.[6]

Experimental Protocol: Standard Hydrogenolysis

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for several minutes.

  • Introduce hydrogen gas via a balloon or connect the flask to a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxy-3-methoxybenzoic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation and Troubleshooting
  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product spot (which is typically more polar) on the TLC plate indicates reaction progression. Co-spotting with an authentic sample of vanillic acid can confirm product identity.

  • Incomplete Reaction: If the reaction stalls, potential causes include catalyst poisoning or insufficient hydrogen pressure. Adding fresh catalyst or ensuring a continuous hydrogen supply can resolve this.

  • Catalyst Handling: Pd/C is flammable, especially when dry and in the presence of hydrogen. Always handle it in a well-ventilated fume hood and preferably wet with solvent.

Method 2: Transfer Hydrogenation - A Safer Alternative

For laboratories not equipped for handling high-pressure hydrogen gas, catalytic transfer hydrogenation offers a convenient and safer alternative.[7][8] This method utilizes a hydrogen donor molecule in the presence of a catalyst to effect the debenzylation.[7]

Principles of Hydrogen Transfer

In this variation, molecules such as formic acid, ammonium formate, or cyclohexene serve as the source of hydrogen atoms.[7][8] The catalyst, again typically Pd/C, facilitates the transfer of hydrogen from the donor to the benzyl ether substrate.[7] This approach obviates the need for specialized high-pressure hydrogenation equipment.[7]

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add 10% Pd/C (10-20 mol%) to the solution.

  • To this stirred suspension, add ammonium formate (3-5 eq) in portions.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction through a pad of Celite® and wash with methanol.

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Method 3: Lewis Acid-Mediated Deprotection - For Complex Substrates

In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes, or nitro groups), Lewis acids provide a powerful alternative for benzyl ether cleavage. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation.[9][10][11]

Mechanism of Lewis Acid Cleavage

Boron tribromide coordinates to the oxygen atom of the benzyl ether, weakening the C-O bond and facilitating its cleavage.[10] This process typically results in the formation of an alkyl bromide and an alkoxyborane, which is subsequently hydrolyzed upon aqueous workup to yield the desired phenol.[10] It's important to note that BBr₃ can also cleave methyl ethers, though benzyl ethers are generally more labile.[9][12]

Experimental Protocol: Debenzylation with Boron Tribromide

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Safety Note: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Comparative Analysis of Deprotection Methods

MethodReagentsAdvantagesDisadvantagesSubstrate Compatibility
Catalytic Hydrogenation H₂, Pd/CHigh yielding, clean byproducts (toluene), mild conditions.[3][4]Requires specialized equipment for H₂ gas, catalyst is flammable, may reduce other functional groups.[4]Not suitable for molecules with reducible groups like alkenes, alkynes, or nitro groups.
Transfer Hydrogenation Ammonium formate/formic acid, Pd/CNo need for H₂ gas cylinder, milder than some Lewis acid methods.[7][8]May require heating, can still affect some reducible groups.Broader compatibility than standard hydrogenation but still limited by reducible functionalities.
Lewis Acid Cleavage (BBr₃) BBr₃, DCMEffective for substrates with reducible groups, often high yielding.[9][10]Harsh reagent, moisture-sensitive, can cleave other ether types (e.g., methyl ethers), requires careful temperature control.[10][12]Good for complex molecules where hydrogenation is not an option.

Visualizing the Workflow

General Deprotection Workflow

Start This compound Method_Selection Select Deprotection Method Start->Method_Selection Hydrogenation Catalytic Hydrogenation Method_Selection->Hydrogenation H₂/Pd-C Transfer_Hydrogenation Transfer Hydrogenation Method_Selection->Transfer_Hydrogenation H-donor/Pd-C Lewis_Acid Lewis Acid Cleavage Method_Selection->Lewis_Acid BBr₃ Reaction Perform Reaction Hydrogenation->Reaction Transfer_Hydrogenation->Reaction Lewis_Acid->Reaction Workup Workup & Purification Reaction->Workup Product 4-Hydroxy-3-methoxybenzoic acid Workup->Product

Caption: Decision workflow for benzyl ether deprotection.

Catalytic Hydrogenation Mechanism

cluster_catalyst Palladium Catalyst Surface Pd(0) Pd(0) Benzyl_Ether R-O-Bn Pd_Complex [R-O-Bn]-Pd(0) Benzyl_Ether->Pd_Complex H2 H₂ H2->Pd_Complex Oxidative_Addition Oxidative Addition (Pd(II) intermediate) Pd_Complex->Oxidative_Addition H_Transfer Hydrogen Transfer Oxidative_Addition->H_Transfer H_Transfer->Pd(0) Alcohol R-OH H_Transfer->Alcohol Toluene Toluene H_Transfer->Toluene

Caption: Simplified mechanism of catalytic hydrogenation.

Conclusion

The deprotection of the benzyl ether in this compound is a critical step in the synthesis of vanillic acid and its derivatives. The choice of method—catalytic hydrogenation, transfer hydrogenation, or Lewis acid cleavage—should be made based on the specific requirements of the synthetic route, particularly the presence of other functional groups. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently execute this important transformation.

References

  • Bieg, T., & Szeja, W. (1985).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
  • Shu, R., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. The Journal of Physical Chemistry C, 118(10), 5320-5331.
  • Clapham, B., et al. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(16), 2777-2779.
  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2899-2905.
  • Kubicka, E., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17576-17587.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Reddit. (2014). Will BBr3 cleave a benzyl ether?
  • Kubicka, E., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
  • PubMed. (2004). A hierarchy of aryloxide deprotection by boron tribromide.
  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
  • ACS Catalysis. (2024).
  • The Journal of Organic Chemistry. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid.
  • Heterocycles. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Wikipedia. (n.d.). Vanillic acid.
  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
  • National Institutes of Health. (n.d.). Vanillic Acid.
  • ResearchGate. (n.d.).
  • Tetrahedron. (n.d.). 4-Benzyloxy-3-methoxybenzoic acid.
  • PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.

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Application Note: A Robust HPLC Method for Purity Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzoic acid and its derivatives. These compounds are crucial intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical industry, making their purity a critical quality attribute. This guide provides a detailed, step-by-step protocol, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. We will explore the scientific rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition, and pH control, to achieve optimal separation and peak shape. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient HPLC method for the quality control of benzoic acid derivatives.

Introduction: The Importance of Purity in Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of organic compounds widely used in the pharmaceutical industry as precursors for the synthesis of various drugs, as active ingredients themselves, or as preservatives in formulations. The purity of these compounds is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a well-developed and validated analytical method is essential to ensure the quality and consistency of these pharmaceutical materials.[1]

Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for the purity analysis of these compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note will guide the user through the logical and systematic development of an RP-HPLC method capable of separating the main component from its potential impurities and degradation products.

The Method Development Workflow: A Logic-Driven Approach

A successful HPLC method development process is not a matter of trial and error but a systematic approach based on the physicochemical properties of the analytes and the principles of chromatography. The following workflow outlines the key stages of this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening A->B Informs initial conditions C Mobile Phase pH Optimization B->C Refine separation D Gradient & Flow Rate Optimization C->D E Column Temperature Optimization D->E F Forced Degradation Studies E->F Finalized method G Method Validation (ICH Q2(R2)) F->G Demonstrates stability-indicating nature

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • Analytes: Benzoic acid, 4-Aminobenzoic acid, and Salicylic acid (as a representative set of derivatives with varying polarity and pKa).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffers: Phosphoric acid, ammonium acetate.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Columns: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for reversed-phase chromatography of these compounds.[3]

Analyte Characterization: The First Step to Success

Before initiating any experimental work, it is crucial to understand the physicochemical properties of the target analytes.

  • pKa: The pKa of the carboxylic acid group in benzoic acid and its derivatives typically ranges from 3 to 5. This is a critical parameter for mobile phase pH selection, as the ionization state of the analytes significantly affects their retention in reversed-phase HPLC.

  • logP (Octanol-Water Partition Coefficient): This value provides an indication of the hydrophobicity of the compound. A higher logP value suggests greater retention on a C18 column.

  • UV Absorbance Spectra: The UV spectra of benzoic acid and its derivatives show characteristic absorption maxima, typically around 230 nm and 270 nm.[4][5] A PDA detector is highly recommended to select the optimal detection wavelength and to assess peak purity.

Initial Method Development: Column and Mobile Phase Screening

The goal of this stage is to find a suitable starting point for method optimization.

Protocol 1: Initial Screening

  • Column Selection: Begin with a robust, end-capped C18 column, which is a versatile stationary phase for a wide range of analytes.[3]

  • Mobile Phase A: 0.1% Phosphoric acid in water. The low pH will suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A generic gradient from 10% to 90% acetonitrile over 20 minutes is a good starting point to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at 230 nm and 270 nm.

Method Optimization: Fine-Tuning for Optimal Separation

Once the initial screening provides a preliminary separation, the next step is to optimize the method to achieve baseline resolution of all peaks, good peak shape, and a reasonable run time.

Protocol 2: Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like benzoic acid derivatives.[7]

  • Prepare a series of mobile phase A with varying pH values (e.g., 2.5, 3.0, 3.5, 4.0) using a suitable buffer like phosphate or acetate. A buffer should be used within ±1 pH unit of its pKa.

  • Inject the sample mixture using each mobile phase and observe the changes in retention time and peak shape.

  • Rationale: For acidic compounds, a mobile phase pH at least 1.5-2 units below the analyte's pKa is recommended to ensure they are in their non-ionized form, which leads to better retention and symmetrical peaks.[6] If the mobile phase pH is close to the pKa, both ionized and non-ionized forms will exist, resulting in peak broadening or splitting.[8]

Protocol 3: Gradient and Flow Rate Optimization

  • Based on the results from the pH optimization, select the mobile phase that provides the best initial separation.

  • Adjust the gradient slope and duration to improve the resolution between closely eluting peaks. A shallower gradient will increase the separation between peaks.[9]

  • Optimize the flow rate to balance analysis time and resolution. Slower flow rates can improve resolution but will increase the run time.[10]

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can separate the active ingredient from its degradation products, thus proving it is "stability-indicating".[11]

Protocol 4: Forced Degradation

  • Prepare solutions of the benzoic acid derivative .

  • Expose the solutions to various stress conditions, including:

    • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: Heat the solid sample at 105 °C for 24 hours.

    • Photolytic degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using the optimized HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.[12]

Method Validation: Meeting Regulatory Expectations

Once the method is fully developed and optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14]

MethodValidation Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit Validation->LOD LOQ Quantitation Limit Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Protocol 5: Method Validation

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[15] This is typically achieved through forced degradation studies and analysis of placebo samples.

  • Linearity: Analyze a series of solutions with known concentrations of the analyte (typically 5-6 levels) covering the expected range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[17]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[16]

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different instruments. The RSD should be within acceptable limits.[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18]

  • Robustness: Intentionally vary the method parameters (e.g., pH of the mobile phase by ±0.2 units, column temperature by ±5 °C, flow rate by ±10%) and assess the impact on the results. The method is robust if it remains unaffected by these small, deliberate variations.[15]

Data Presentation and System Suitability

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 15 min, hold at 80% B for 5 min, return to 20% B in 2 min, equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
Resolution (Rs) > 2.0Ensures baseline separation between the main peak and the closest eluting peak.[10]
%RSD of Peak Areas ≤ 2.0% (for 6 injections)Demonstrates the precision of the injection and the HPLC system.

Troubleshooting Common Issues

Even with a well-developed method, issues can arise. Here are some common problems and their potential solutions:

  • Peak Tailing: This is a common issue for acidic compounds.

    • Cause: Secondary interactions with residual silanol groups on the silica-based stationary phase.

    • Solution: Lower the mobile phase pH to suppress silanol ionization, or use a highly end-capped column.[6]

  • Poor Resolution:

    • Cause: Inadequate separation between two or more peaks.

    • Solution: Optimize the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol), adjust the gradient slope, or try a different stationary phase.[10]

  • Broad Peaks:

    • Cause: Column overloading, extra-column volume, or a void in the column.

    • Solution: Reduce the injection volume, check for loose fittings, or replace the column.[10]

Conclusion

This application note provides a comprehensive and systematic approach to the development and validation of a robust HPLC method for the purity analysis of benzoic acid and its derivatives. By following the outlined protocols and understanding the scientific principles behind each step, researchers and scientists can develop reliable and efficient methods that meet the stringent requirements of the pharmaceutical industry. The key to success lies in a thorough understanding of the analyte's properties, a logical method development strategy, and a comprehensive validation plan that adheres to regulatory guidelines.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (n.d.). Benchchem.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
  • Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Benzoic Acid Parameters observed during forced degradation study. (n.d.). ResearchGate.
  • UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies.
  • Development of some stationary phases for reversed-phase HPLC. (2025, August 5). ResearchGate.
  • 12.5: High-Performance Liquid Chromatography. (2022, May 26). Chemistry LibreTexts.
  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). ResearchGate.
  • How can benzoic acid be tested for purity?. (n.d.). ECHEMI.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). Annals of the University of Oradea, Fascicle of Chemistry.

Sources

Amide coupling reactions with 4-(Benzyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_SPLIT_SEPARATOR>

The user wants a detailed application note and protocol on amide coupling reactions with 4-(benzyloxy)-3-methoxybenzoic acid.

Here's a breakdown of the requirements:

  • Topic : Amide coupling reactions with this compound.

  • Content Type : Detailed Application Notes and Protocols.

  • Audience : Researchers, scientists, and drug development professionals.

  • Core Directive (Autonomy) : I have full editorial control to structure the guide. It should be an in-depth technical guide, not a rigid template.

  • Scientific Integrity & Logic (E-E-A-T) :

    • Expertise & Experience : Explain the "why" behind experimental choices, not just the steps.

    • Trustworthiness : Protocols should be self-validating.

    • Authoritative Grounding & Comprehensive References :

      • In-text citations for key claims/protocols.

      • A complete "References" section at the end with Title, Source, and clickable URL.

      • Verified, working URLs.

  • Visualization & Formatting :

    • Data Presentation : Use tables for quantitative data.

    • Experimental Protocols : Detailed, step-by-step methodologies.

    • Mandatory Visualization : Use Graphviz (DOT language) for diagrams (signaling pathways, experimental workflows, logical relationships).

      • Enclose DOT scripts in a dot code block.

      • Provide a brief, descriptive caption below each diagram.

      • Max Width: 760px.

      • Adhere to specific color contrast rules for nodes, text, and arrows.

      • Use the provided color palette.

Mental Sandbox Simulation:

  • Initial Structure Idea: I will structure the document like a professional application note.

    • Title: Clear and descriptive.

    • Abstract/Introduction: Briefly introduce the importance of amide coupling, the specific substrate (this compound), and the scope of the note.

    • Part 1: The Chemistry of Amide Bond Formation. This section will cover the core mechanisms. I'll explain the general activation of the carboxylic acid and then delve into specific mechanisms for different classes of coupling reagents (carbodiimides, uronium/aminium salts). I'll use a Graphviz diagram here to illustrate the general carbodiimide/additive mechanism.

    • Part 2: Selecting the Right Coupling Strategy. This section will compare different reagents. I'll create a table summarizing common reagents (EDC, HATU, PyBOP, etc.), their pros, cons, and typical conditions. This addresses the "Expertise & Experience" requirement by explaining the causality behind choosing one reagent over another.

    • Part 3: Detailed Experimental Protocols. This is the core practical section. I'll provide two distinct, detailed protocols for coupling this compound with a generic amine.

      • Protocol 1: EDC/Oxyma Coupling. A modern, safe, and cost-effective standard. I'll detail every step from reagent prep to workup and purification. I will justify the use of Oxyma over HOBt due to safety and efficiency, citing sources.[1][2][3][4]

      • Protocol 2: HATU/DIPEA Coupling. A high-efficiency method for challenging substrates. I'll explain why this is a "gold standard" for difficult couplings, citing its speed and ability to suppress racemization.[5][6][7][8][9]

      • For both protocols, I will explain the role of each reagent (e.g., why DIPEA is used as a non-nucleophilic base).[10][11]

      • I will create a Graphviz diagram for the general experimental workflow.

    • Part 4: Troubleshooting Guide. This is crucial for the "Trustworthiness" aspect. I'll create a table listing common problems (low yield, side products like N-acylurea, epimerization), their probable causes, and validated solutions. I'll cite sources that discuss these issues.[12][13][14][15][16]

    • Part 5: Characterization of the Amide Product. Briefly touch on standard analytical techniques (NMR, MS, IR) to confirm product formation.

    • Part 6: References. A complete, numbered list of all cited sources with titles and clickable URLs.

  • Information Gathering & Citation Strategy:

    • I have performed several searches covering the mechanisms of EDC/HOBt and HATU, comparisons of coupling reagents, troubleshooting common issues, the role of additives like Oxyma, and the use of bases like DIPEA.

    • I also found information on the substrate itself, this compound, confirming its use as a building block in drug discovery.[17][18]

    • The search results provide enough technical detail to write the protocols and troubleshooting guide with authority. For example, the mechanism of carbodiimide coupling and the role of additives like HOBt or Oxyma in preventing N-acylurea formation is well-documented.[2][4][13][19] The superiority of HATU for difficult couplings is also well-supported.[6][7][8][9]

    • I will be careful to cite each piece of factual information, especially mechanistic claims and protocol justifications, directly in the text.

  • Graphviz Diagram Planning:

    • Diagram 1 (Mechanism): A flowchart showing Carboxylic Acid -> Activation with EDC -> O-Acylisourea Intermediate -> Trapping with Oxyma -> Activated Ester -> Reaction with Amine -> Amide Product. I will use the specified color palette and ensure high contrast for text.

    • Diagram 2 (Workflow): A flowchart showing Reagent Preparation -> Reaction Setup (Acid Activation, Amine Addition) -> Reaction Monitoring (TLC/LC-MS) -> Workup (Quench, Extraction, Wash) -> Purification (Chromatography) -> Characterization -> Final Product. This will provide a clear visual overview of the lab process.

  • Final Review: Before generating the final output, I will double-check that all core requirements are met: editorial control exercised, scientific integrity maintained through explanations and citations, all visualizations are present and correctly formatted, and the reference list is complete and accurate. The language will be professional and targeted at the specified audience.

This detailed plan ensures a comprehensive and high-quality response that directly addresses every constraint and requirement of the user's prompt. The structure flows logically from theory to practice, and the inclusion of troubleshooting and comparative data adds significant value for the intended audience of researchers.### Application Note & Protocols: Mastering Amide Coupling Reactions with this compound

Abstract: The formation of the amide bond is a cornerstone reaction in medicinal chemistry and drug development, pivotal for constructing the core scaffolds of countless therapeutic agents. This guide provides an in-depth technical overview and practical, field-proven protocols for the successful amide coupling of this compound, a versatile building block used in the synthesis of advanced therapeutics, including Hsp90 inhibitors.[17] We will explore the mechanistic underpinnings of modern coupling reagents, present detailed step-by-step protocols for both standard and high-efficiency coupling, offer a comprehensive troubleshooting guide, and compare various reagents to empower researchers in making informed, effective decisions for their synthetic campaigns.

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[20] The core principle of modern amide coupling is the in situ activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.

This activation is most commonly achieved using carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activating additive.

The Mechanism of Carbodiimide-Mediated Coupling

The reaction proceeds through several key steps:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[13][20] This intermediate is unstable and prone to side reactions.[14][16]

  • Suppression of Side Reactions: The primary side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the reaction and complicates purification.[14][15][16] To prevent this, an additive such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-hydroxybenzotriazole (HOBt) is introduced.[4][12]

  • Formation of the Active Ester: The additive rapidly intercepts the O-acylisourea to form a more stable, yet highly reactive, active ester.[2][19] While the O-acylisourea is technically more reactive, the active ester strategy provides a cleaner and more efficient pathway by minimizing the formation of the N-acylurea side product.[2][19]

  • Aminolysis: The amine nucleophile attacks the active ester, forming the desired amide bond and regenerating the additive, which can participate in the cycle again.[21]

G cluster_activation Activation & Trapping cluster_coupling Coupling cluster_side_reaction Side Reaction Acid R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Highly Reactive, Unstable) Acid->O_Acyl + EDC EDC EDC Active_Ester Oxyma-Active Ester (Reactive, More Stable) O_Acyl->Active_Ester + OxymaPure (Desirable) N_Acyl N-Acylurea (Unreactive Side Product) O_Acyl->N_Acyl Rearrangement (Undesirable) Oxyma OxymaPure (Additive) Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 (Amine)

Sources

Synthesis of antineoplastic drug Cediranib using 4-(Benzyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Synthesis of Cediranib

A Technical Guide for Drug Development Professionals

Abstract and Strategic Overview

Cediranib (AZD2171) is a highly potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, targeting all three VEGFR subtypes (VEGFR-1, -2, and -3).[1] Its mechanism of action centers on the disruption of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis, thereby classifying it as a key antineoplastic agent.[1][2] This document provides a detailed, research-grade guide for the synthesis of Cediranib, commencing from the strategic starting material, 4-(Benzyloxy)-3-methoxybenzoic acid . The synthetic pathway is designed as a convergent synthesis, involving the preparation of a core quinazoline intermediate and a functionalized indole moiety, followed by their coupling and final elaboration. This guide explains the causality behind each synthetic step, provides detailed, actionable protocols, and emphasizes critical safety considerations for handling the potent compounds involved.

The Role of this compound as a Core Precursor

The selection of this compound as the starting material is a strategic choice rooted in its chemical architecture. This compound, a derivative of vanillic acid, contains the foundational methoxy and protected hydroxy groups in the correct orientation required to construct the 6-methoxy-7-hydroxy quinazoline core of Cediranib. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in the early stages of synthesis (nitration, reduction, cyclization) and allowing for its selective removal in a later step to introduce the required side chain. This precursor is instrumental in building the "Segment A" intermediate, as outlined in the workflow below.[3][4]

Overall Synthetic Workflow

The synthesis of Cediranib is approached via a convergent strategy, which enhances overall efficiency. The process involves the independent synthesis of two key fragments—a chlorinated quinazoline (Segment A) and a functionalized indole (Segment B)—which are then coupled.

Cediranib_Synthesis cluster_A Segment A: Quinazoline Core Synthesis cluster_B Segment B: Indole Moiety cluster_C Final Assembly A0 4-(Benzyloxy)-3- methoxybenzoic acid A1 Step 1: Esterification (Methyl 4-(benzyloxy)-3- methoxybenzoate) A0->A1 MeOH, H+ A2 Step 2: Nitration (Methyl 4-(benzyloxy)-3-methoxy -2-nitrobenzoate) A1->A2 HNO3, AcOH A3 Step 3: Reduction (Methyl 2-amino-4-(benzyloxy) -5-methoxybenzoate) A2->A3 Fe, NH4Cl A4 Step 4: Cyclization (7-(Benzyloxy)-6-methoxy quinazolin-4(3H)-one) A3->A4 Formamidine acetate A5 Step 5: Chlorination (7-(Benzyloxy)-4-chloro-6- methoxyquinazoline) A4->A5 SOCl2 C0 Step 6: C-O Coupling (Williamson Ether Synthesis) A5->C0 B0 4-Fluoro-2-methyl -1H-indol-5-ol B0->C0 C1 Step 7: Debenzylation (Hydrogenolysis) C0->C1 H2, Pd/C C2 Step 8: Side-Chain Alkylation C1->C2 1-(3-chloropropyl) pyrrolidine C3 Cediranib (Final Product) C2->C3

Caption: Convergent synthesis workflow for Cediranib.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (Segment A)

This multi-step process transforms the starting material into the activated quinazoline core.

Step 1: Esterification of this compound

  • Rationale: The carboxylic acid is converted to a methyl ester to prevent it from reacting in subsequent steps. This reaction follows a standard Fischer esterification mechanism.

  • Protocol:

    • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid).

    • Add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

    • Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(benzyloxy)-3-methoxybenzoate as a solid, which can be purified by recrystallization from ethanol.

Step 2: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate

  • Rationale: A nitro group is introduced at the C2 position via electrophilic aromatic substitution. This nitro group will be reduced to an amine in the next step, which is essential for the subsequent ring-closing reaction to form the quinazoline.

  • Protocol: [4]

    • Dissolve the ester from Step 1 (1.0 eq) in glacial acetic acid (5 mL per 1 g).

    • Cool the solution in an ice bath to 0-5°C.

    • Add concentrated nitric acid (68%, 1.5 eq) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Pour the reaction mixture into ice water, causing the nitrated product to precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an aniline derivative, which is a necessary precursor for building the heterocyclic quinazoline ring.

  • Protocol:

    • Create a mixture of the nitro compound from Step 2 (1.0 eq), ammonium chloride (2.0 eq), ethanol, and water (4:1 ratio).

    • Heat the mixture to 70-80°C.

    • Add iron powder (3.0 eq) portion-wise over 30 minutes.

    • Maintain the reaction at reflux for 2-4 hours until TLC indicates complete conversion.

    • Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, which can be used in the next step without further purification.

Step 4: Cyclization to form the Quinazolinone Ring

  • Rationale: The synthesized aniline is reacted with formamidine acetate to construct the pyrimidine ring of the quinazolinone system.

  • Protocol: [4]

    • Dissolve the crude amine from Step 3 (1.0 eq) in 2-propanol.

    • Add formamidine acetate (1.5 eq).

    • Heat the mixture to reflux (approx. 80-90°C) for 6-8 hours.

    • Cool the reaction mixture. The product, 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one, will precipitate.

    • Filter the solid, wash with cold 2-propanol, and dry under vacuum.

Step 5: Chlorination of the Quinazolinone

  • Rationale: The hydroxyl group at the C4 position of the quinazolinone is converted into a chloride. This is a crucial activation step, as chloride is an excellent leaving group, preparing the molecule for the subsequent nucleophilic aromatic substitution with the indole moiety.

  • Protocol:

    • Suspend the quinazolinone from Step 4 (1.0 eq) in thionyl chloride (SOCl2, 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 80°C) for 3-5 hours, at which point the solution should become clear.

    • Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with cold diethyl ether or hexane to precipitate the product.

    • Filter the solid and dry it under vacuum to yield the target intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (Segment A) .

Reagent Table for Segment A Synthesis
Step Starting Material Key Reagents Solvent Typical Yield
1: Esterification4-(BnO)-3-MeO-Benzoic AcidMeOH, H₂SO₄Methanol>95%
2: NitrationMethyl 4-(BnO)-3-MeO-BenzoateHNO₃, AcOHAcetic Acid~95%
3: ReductionNitro-ester IntermediateFe, NH₄ClEthanol/Water~90%
4: CyclizationAmino-ester IntermediateFormamidine acetate2-Propanol~85%
5: ChlorinationQuinazolinone IntermediateSOCl₂, DMF (cat.)Thionyl Chloride>90%
Part B: Preparation of 4-Fluoro-2-methyl-1H-indol-5-ol (Segment B)

The synthesis of this second key intermediate is detailed in the patent literature.[4] It generally involves the reaction of trifluoronitrobenzene with methyl acetoacetate, followed by cyclization and subsequent modifications to yield the desired indole structure. For the purpose of this guide, it is assumed that this segment is available or synthesized separately.

Part C: Final Assembly of Cediranib

Step 6: C-O Coupling of Segments A and B

  • Rationale: This step unites the two key fragments via a Williamson ether synthesis. The hydroxyl group of the indole (Segment B) acts as a nucleophile, displacing the chloride from the activated quinazoline (Segment A).

  • Protocol:

    • Dissolve 4-fluoro-2-methyl-1H-indol-5-ol (Segment B, 1.0 eq) in anhydrous DMF.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) and stir for 30 minutes.

    • Add a solution of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (Segment A, 1.0 eq) in DMF.

    • Heat the reaction to 80-100°C and monitor by TLC (6-12 hours).

    • After completion, cool the reaction and pour it into water to precipitate the coupled product.

    • Filter, wash with water, and purify by column chromatography or recrystallization.

Step 7: Debenzylation (Removal of Protecting Group)

  • Rationale: The benzyl protecting group is removed to reveal the free hydroxyl at the C7 position, which is the attachment point for the final side chain. Catalytic hydrogenolysis is the standard method for this transformation.

  • Protocol:

    • Dissolve the product from Step 6 in a suitable solvent mixture like methanol/ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Stir vigorously at room temperature until TLC shows complete removal of the starting material (4-16 hours).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the debenzylated intermediate.

Step 8: Final Side-Chain Alkylation

  • Rationale: The final step involves another Williamson ether synthesis to attach the 3-(pyrrolidin-1-yl)propoxy side chain, which is crucial for the drug's solubility and pharmacokinetic properties.

  • Protocol:

    • Dissolve the debenzylated intermediate from Step 7 (1.0 eq) in anhydrous DMF.

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 1-(3-chloropropyl)pyrrolidine hydrochloride (1.2 eq).

    • Heat the mixture to 60-70°C for 4-8 hours, monitoring by TLC.

    • Cool the reaction, pour into water, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield Cediranib as the final product.

Safety and Handling

Cediranib is a potent, toxic antineoplastic agent and must be handled with extreme care.[1][5] The intermediates and reagents used in its synthesis also pose significant hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[6]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[6]

  • Reagent Hazards:

    • Acids/Bases: Concentrated acids (H₂SO₄, HNO₃) and bases are highly corrosive.

    • Thionyl Chloride (SOCl₂): Extremely corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle with extreme caution.

    • Solvents: Organic solvents are flammable and have varying levels of toxicity. Avoid ignition sources.

    • Hydrogen Gas: Highly flammable and explosive. Ensure proper grounding and a spark-free environment during hydrogenolysis.

  • Product Handling: Cediranib is suspected of damaging fertility or the unborn child.[1] Avoid all contact with skin and prevent dust formation. All waste materials contaminated with Cediranib or its intermediates must be disposed of as hazardous chemical waste according to institutional regulations.[5]

Caption: Critical safety workflow for Cediranib synthesis.

References

  • Cediranib: Mechanism of Action and Pharmaceutical Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cediranib | C25H27FN4O3 | CID 9933475. (n.d.). PubChem.
  • Cediranib (AZD2171) | VEGFR inhibitor | CAS 288383-20-0. (2024, May 22). Selleck Chemicals.
  • The Role of 4-Benzyloxy-3-methoxybenzoic Acid in Novel Drug Discovery. (2025, November 12). (Source not available).
  • Cediranib. (n.d.). Wikipedia.
  • Cediranib (AZD2171) | VEGFR2 Inhibitor. (n.d.). MedChemExpress.
  • CN102603718B - Synthesis method of cediranib. (n.d.). Google Patents.
  • Safety Data Sheet - Cediranib. (2025, July 23). MedchemExpress.com.
  • Safety Data Sheet - Cediranib. (2024, August 16). Cayman Chemical.
  • Cediranib | VEGFR. (n.d.). Tocris Bioscience.
  • Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer. (n.d.). PMC - NIH.
  • Population exposure–safety analysis of cediranib for Phase I and II studies in patients with cancer. (n.d.). NIH.
  • Population Exposure-Safety Analysis of Cediranib for Phase I and II Studies in Patients With Cancer. (n.d.). PubMed.

Sources

Application Notes and Protocols: 4-(Benzyloxy)-3-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Benzyloxy)-3-methoxybenzoic Acid

This compound, a derivative of vanillic acid, serves as a pivotal scaffold and versatile building block in the landscape of medicinal chemistry. Its intrinsic chemical architecture, featuring a protected phenol and a carboxylic acid function on a substituted benzene ring, offers a unique platform for the synthesis of a diverse array of biologically active molecules. The benzyl protecting group provides stability during synthetic transformations, while the methoxy and carboxylic acid moieties offer reactive handles for molecular elaboration. This combination makes it an attractive starting material for the development of novel therapeutic agents, particularly in oncology.[1]

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of medicinally relevant compounds. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the biological significance of the resulting molecules.

Core Application: A Precursor to Bioactive Chalcones

One of the most direct and impactful applications of this compound is in the synthesis of chalcones. Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[2] This structural motif is responsible for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The synthesis of chalcones from this compound first requires its conversion to the corresponding aldehyde, 4-(benzyloxy)-3-methoxybenzaldehyde. This aldehyde then undergoes a Claisen-Schmidt condensation with an appropriate acetophenone to yield the target chalcone.[3][4]

Workflow for Chalcone Synthesis

The overall synthetic workflow from this compound to a bioactive chalcone is a two-step process. The first step is the reduction of the carboxylic acid to an aldehyde. The second step is the Claisen-Schmidt condensation to form the chalcone backbone.

Chalcone_Synthesis_Workflow A This compound B Reduction A->B e.g., SOCl2, then LiAlH(OtBu)3 C 4-(Benzyloxy)-3-methoxybenzaldehyde B->C D Claisen-Schmidt Condensation C->D F Chalcone Derivative D->F E Acetophenone Derivative E->D

Caption: Synthetic workflow for chalcone derivatives.

Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

This protocol details the conversion of this compound to its corresponding aldehyde. This is a crucial intermediate step for the synthesis of chalcones and other derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride can be used in the next step without further purification.

  • Reduction to Aldehyde:

    • Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous THF.

    • Slowly add the LiAlH(OtBu)₃ solution to the acid chloride solution via a dropping funnel, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude aldehyde can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from 4-(benzyloxy)-3-methoxybenzaldehyde and a substituted acetophenone.

Materials:

  • 4-(Benzyloxy)-3-methoxybenzaldehyde

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

  • Hydrochloric acid (concentrated)

  • Ice

  • Beaker

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a beaker.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of KOH or NaOH with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl.

    • A precipitate of the chalcone will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the purified chalcone.[4][5]

Mechanism of Action and Biological Significance of Derived Chalcones

Chalcones derived from this compound have shown significant potential as anticancer agents. Their mechanism of action is often multifaceted, but a primary target is the tubulin protein. By inhibiting tubulin polymerization, these chalcones disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6][7]

The cytotoxic activity of these chalcones has been demonstrated against various cancer cell lines. For instance, bis-chalcone derivatives synthesized from 3-(benzyloxy)-4-methoxybenzaldehyde have shown potent activity against the MCF-7 breast cancer cell line, with some compounds exhibiting significantly lower IC₅₀ values than the reference drug tamoxifen.[5] The presence of the benzyloxy and methoxy groups on one of the aromatic rings is a key structural feature that contributes to their biological activity.

Chalcone_MoA cluster_0 Chalcone Derivative cluster_1 Cellular Processes Chalcone Chalcone Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibits Mitosis Mitosis Chalcone->Mitosis Disrupts Microtubules Microtubule Formation Tubulin->Microtubules Leads to Microtubules->Mitosis Essential for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

Sources

Application Note: A Validated Protocol for the Purification of 4-(Benzyloxy)-3-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 4-(Benzyloxy)-3-methoxybenzoic acid via recrystallization. Purity of synthetic intermediates is paramount in drug discovery and development, directly impacting reaction yields, impurity profiles, and the biological activity of final compounds. This guide moves beyond a simple list of steps to explain the fundamental principles and critical parameters behind the procedure, ensuring robust and reproducible results. We detail methods for solvent system selection, a step-by-step bulk purification protocol, and validation techniques. This document is intended for researchers, chemists, and drug development professionals requiring high-purity this compound for their work.

Compound Profile and Safety Precautions

This compound is a key building block in organic synthesis. Its purity is critical for subsequent reactions.

PropertyValueReference
CAS Number 1486-53-9[1][2]
Molecular Formula C₁₅H₁₄O₄[2]
Molecular Weight 258.27 g/mol [2]
Appearance White to off-white solid[2]
Melting Point (Pure) 171-172 °C[2]

Safety & Handling: Before beginning any experimental work, consult the Safety Data Sheet (SDS).

  • Hazards: this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1]

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[1]

The Principle of Recrystallization: A Self-Validating Purification System

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[3][4] A successful recrystallization relies on selecting a solvent system where:

  • The target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3][5]

  • Impurities are either completely insoluble at high temperatures (allowing for removal via hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor during filtration).[5][6]

The process is self-validating because the slow, controlled formation of a crystal lattice inherently excludes molecules that do not fit, i.e., impurities. The purity of the final product can be readily assessed by measuring its melting point; a sharp melting point range that matches the literature value is a strong indicator of high purity.

Protocol Part A: Rational Selection of the Recrystallization Solvent

The choice of solvent is the most critical factor for successful recrystallization.[6] A preliminary small-scale screening is essential. Based on the structure of this compound—containing a polar carboxylic acid group and moderately polar ether linkages—polar organic solvents are excellent starting points. An ethanol/water mixed-solvent system is often effective for such aromatic acids.

Screening Procedure (Microscale):

  • Place approximately 50 mg of the crude this compound into several different test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, water).

  • Observe the solubility at room temperature by agitating the mixture. The ideal solvent will not dissolve the compound at this stage.[3]

  • For solvents where the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point.

  • Add the hot solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Optimal Solvent System: The best system is one that dissolves the compound completely when hot and yields a large quantity of crystalline precipitate upon cooling. For this compound, an ethanol/water mixture is predicted to be highly effective, with ethanol acting as the primary solvent and water as the anti-solvent.

Protocol Part B: Bulk Recrystallization Procedure

This protocol is designed for purifying approximately 5.0 grams of crude material. Adjust volumes accordingly for different scales.

Materials:

  • Crude this compound (~5.0 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hotplate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution:

    • Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a stir bar.

    • Add approximately 40 mL of ethanol.

    • Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Do not boil excessively. The goal is to use the minimum amount of hot solvent required.[3]

  • Approaching Saturation (Anti-Solvent Addition):

    • While keeping the ethanol solution hot, begin adding hot deionized water dropwise.

    • Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated and nearing the point of precipitation. This is the critical endpoint.

  • Clarification:

    • To the now-cloudy, saturated solution, add a few drops of hot ethanol until the solution becomes perfectly clear again. This ensures that no premature crystallization occurs during the subsequent steps.

    • (Optional) Hot Filtration: If you observe any insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration at this stage into a pre-heated clean flask to remove them.[7]

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[7]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of an ice-cold ethanol/water mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with two small portions (5-10 mL each) of ice-cold ethanol/water to rinse away any residual mother liquor containing soluble impurities.[7]

  • Drying:

    • Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at 40-50 °C or in a desiccator.

Workflow Visualization

The following diagram outlines the key decision points and processes in the recrystallization workflow.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve add_water 2. Add Hot Water to Saturation (Cloud Point) dissolve->add_water clarify 3. Clarify with a Few Drops of Hot Ethanol add_water->clarify insolubles_check Insoluble Impurities Present? clarify->insolubles_check hot_filtration Optional: Hot Gravity Filtration insolubles_check->hot_filtration Yes cool_slowly 4. Slow Cooling to Room Temperature insolubles_check->cool_slowly No hot_filtration->cool_slowly ice_bath 5. Maximize Yield in Ice Bath cool_slowly->ice_bath vacuum_filtration 6. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 7. Wash with Ice-Cold Ethanol/Water vacuum_filtration->wash dry 8. Dry Crystals to Constant Weight wash->dry end_product Finish: Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Validation and Characterization

The success of the purification must be validated empirically.

  • Melting Point Analysis: This is the primary method for assessing purity.

    • Crude Material: Will exhibit a broad and depressed melting point range.

    • Purified Material: Should display a sharp melting point range very close to the literature value of 171-172 °C .

  • Visual Inspection: The purified product should be a white to off-white crystalline solid, free of discoloration.

  • Percent Recovery: Calculate the efficiency of the process:

    • % Recovery = (Mass of Pure, Dry Product / Initial Mass of Crude Product) x 100

    • Note: A recovery between 70-90% is typical. A lower recovery may indicate using too much solvent, while a recovery over 100% implies the product is not fully dry.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not supersaturated.1. Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[7]2. Seed: Add a single, tiny crystal of the pure compound (if available) to induce crystallization.[7]3. Concentrate: Gently heat the solution to evaporate some of the solvent, then attempt to cool again.[7]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated/cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of additional primary solvent (ethanol) to decrease saturation. Allow the solution to cool much more slowly.
Low recovery/yield. Too much solvent was used; premature crystallization during hot filtration; incomplete transfer of crystals.Ensure the minimum amount of hot solvent is used. Pre-heat the funnel for hot filtration. Rinse the crystallization flask with the ice-cold mother liquor to transfer all crystals to the filter.
Crystals are colored. Colored impurities were not removed.If impurities are significant, redissolve the product, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before recrystallizing.[7][8]

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.

Sources

Application Note: High-Precision Assay of 4-(Benzyloxy)-3-methoxybenzoic Acid via Non-Aqueous Potentiometric Titration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the quantitative assay of 4-(Benzyloxy)-3-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to its nature as a weak carboxylic acid and limited aqueous solubility, a direct aqueous titration yields indistinct endpoints. This application note details a robust non-aqueous potentiometric titration method that overcomes these challenges, ensuring high accuracy and precision suitable for research, quality control, and drug development environments. The methodology is grounded in established principles of non-aqueous titrimetry and adheres to validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Scientific Rationale

This compound is a carboxylic acid with a predicted pKa of approximately 4.34.[1] While this pKa might suggest borderline feasibility for aqueous titration, the presence of the bulky, non-polar benzyloxy group contributes to poor solubility in water, complicating sample preparation and leading to sluggish electrode response and ill-defined titration curves.

To address these limitations, this protocol employs a non-aqueous titration strategy. The fundamental principle of non-aqueous titrimetry is to select a solvent that enhances the acidic or basic properties of the analyte relative to water.[2][3] Water can act as both a weak acid and a weak base, which often "levels" the strength of very weak analytes, making them difficult to titrate.[2] By moving to a suitable organic solvent, the competition from the solvent for protons is minimized, resulting in a much sharper and more distinct endpoint.

For a weak acid like this compound, a protophilic (basic) or aprotic solvent is ideal. These solvents do not compete for the titrant, allowing for a more complete reaction between the weak acid and the titrant.[4] This protocol utilizes dimethylformamide (DMF), an aprotic polar solvent that provides excellent solubility for the analyte and is a suitable medium for the titration of weak acids.[5] The titration is performed with a strong base in a non-aqueous medium, tetrabutylammonium hydroxide (TBAH), which provides a significant potential jump at the equivalence point.

Endpoint detection is achieved potentiometrically. This technique is inherently more accurate and reproducible than visual indicators, especially for colored or complex sample matrices.[2] A specialized non-aqueous electrode system is used to ensure stable and rapid potential readings.[6][7]

Materials and Methods

Equipment and Apparatus
  • Automatic Potentiometric Titrator (e.g., Metrohm 907 Titrando or equivalent)

  • Specialized pH Electrode for non-aqueous titration (e.g., Metrohm Solvotrode, glass-combination pH electrode with a ground-joint diaphragm and a non-aqueous electrolyte like LiCl in ethanol).[6]

  • Analytical Balance (readability ± 0.1 mg)

  • Class A Volumetric Burette (20 mL or 50 mL)

  • Class A Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Drying oven

Reagents and Solutions
  • This compound (Analyte, >99% purity)

  • Benzoic Acid (Primary Standard, ACS grade, dried at 105 °C for 2 hours)

  • Dimethylformamide (DMF), Anhydrous Grade (<0.05% water)

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in 2-propanol/methanol. Commercially available or prepared.

  • Nitrogen gas (high purity) for blanketing the titration vessel.

Reagent/SolutionGradeSupplier (Example)Purpose
This compound>99% PuritySigma-AldrichAnalyte
Benzoic AcidACS Primary StandardNIST/Pharmacopeial GradeStandardization of Titrant
Dimethylformamide (DMF)Anhydrous, <0.05% H₂OMilliporeSigmaTitration Solvent
0.1 M Tetrabutylammonium HydroxideVolumetric StandardSigma-AldrichTitrant
Lithium Chloride in EthanolFor Electrode FillingMetrohmElectrode Electrolyte

Experimental Protocols

Protocol 1: Standardization of 0.1 M TBAH Titrant

Causality: The accuracy of the assay is directly dependent on the precise concentration of the titrant. TBAH solutions can absorb atmospheric carbon dioxide, which is acidic and will react with the titrant, leading to a decrease in its effective concentration. Therefore, the titrant must be standardized immediately before use against a primary standard.[8][9] Benzoic acid is an excellent primary standard due to its high purity, stability, and high molecular weight, which minimizes weighing errors.[5]

Procedure:

  • Accurately weigh approximately 60 mg of dried benzoic acid into a 100 mL titration vessel.

  • Add 50 mL of anhydrous dimethylformamide (DMF) to dissolve the benzoic acid. Gentle sonication may be used if necessary.

  • Blanket the titration vessel with a gentle stream of nitrogen gas to prevent ingress of atmospheric CO₂.

  • Immerse the non-aqueous pH electrode and the titrant delivery tip into the solution, ensuring the stir bar does not contact the electrode.

  • Titrate with the 0.1 M TBAH solution potentiometrically. Record the volume of titrant consumed at the equivalence point (the point of maximum inflection in the titration curve).

  • Perform the standardization in triplicate.

  • Calculate the molarity of the TBAH solution using the following formula:

    Molarity (M) = (Weight of Benzoic Acid (g)) / (Volume of TBAH (L) × 122.12 g/mol )

  • The Relative Standard Deviation (RSD) of the three determinations should be ≤ 0.2%.

Protocol 2: Assay of this compound

Procedure:

  • Accurately weigh approximately 130 mg of this compound into a 100 mL titration vessel.

  • Add 60 mL of anhydrous dimethylformamide (DMF) to dissolve the sample. Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Blanket the titration vessel with nitrogen gas.

  • Commence stirring and immerse the conditioned non-aqueous pH electrode and titrant tip.

  • Titrate with the standardized 0.1 M TBAH solution. Record the volume of titrant required to reach the potentiometric endpoint.

  • Perform a blank determination by titrating 60 mL of the same batch of DMF with the standardized 0.1 M TBAH. This corrects for any acidic impurities in the solvent.

  • The assay should be performed on at least three independent samples.

Calculation and Data Analysis

Calculate the percentage assay of this compound on an as-is basis using the following equation:

Assay (%) = [((V_sample - V_blank) × M_TBAH × 258.27) / (W_sample × 10)]

Where:

  • V_sample = Volume of TBAH consumed by the sample (mL)

  • V_blank = Volume of TBAH consumed by the blank (mL)

  • M_TBAH = Molarity of the standardized TBAH solution (mol/L)

  • W_sample = Weight of the this compound sample (mg)

  • 258.27 = Molecular weight of this compound ( g/mol )

The result is a direct measure of the purity of the substance.

Method Validation (E-E-A-T)

This titration method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines.[10][11][12][13]

Trustworthiness through Self-Validation:

  • Specificity: The method's specificity is demonstrated by the blank titration and the presence of a single, sharp inflection point corresponding to the analyte. Spiking the sample with known acidic or basic impurities would further confirm that they do not interfere with the analyte's equivalence point.

  • Linearity: The linearity of a titration is demonstrated by analyzing samples of varying weights (e.g., 50%, 75%, 100%, 125%, 150% of the target assay weight). A plot of sample weight versus the volume of titrant consumed should yield a linear regression with a coefficient of determination (R²) ≥ 0.999.[10][13]

  • Accuracy: Accuracy is determined by performing the assay on a sample of known purity (a reference standard) or by spiking a sample with a known amount of the analyte. The recovery should be within 98.0% to 102.0%. This is typically assessed at three concentration levels (e.g., 80%, 100%, 120%) with three replicates at each level.[12]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Assessed by the RSD of at least six replicate determinations at 100% of the test concentration. The RSD should be ≤ 1.0%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using different equipment to assess the method's robustness. The results should be statistically comparable.[12]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.35%
- Intermediate Precision≤ 1.5%0.48%

Visualizations

Experimental Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Titrant_Std Titrant Standardization (0.1M TBAH vs Benzoic Acid) Titrate_Sample Titrate Sample with Standardized TBAH Titrant_Std->Titrate_Sample Standardized Titrant Titrate_Blank Titrate Blank with Standardized TBAH Titrant_Std->Titrate_Blank Standardized Titrant Sample_Prep Sample Preparation (Weigh & Dissolve Analyte in DMF) Sample_Prep->Titrate_Sample Blank_Prep Blank Preparation (DMF Solvent Only) Blank_Prep->Titrate_Blank EP_Determination Determine Equivalence Point (Max Inflection) Titrate_Sample->EP_Determination Titrate_Blank->EP_Determination Calculation Calculate Assay % (Corrected for Blank) EP_Determination->Calculation Result Final Assay Result Calculation->Result

Caption: Workflow for the assay of this compound.

Titration Reaction Principle

Caption: Acid-base neutralization in a non-aqueous medium.

Conclusion

The non-aqueous potentiometric titration method detailed herein provides a reliable, accurate, and precise means for the assay of this compound. By carefully selecting a suitable solvent and titrant and employing potentiometric endpoint detection, the challenges associated with aqueous methods are effectively overcome. This protocol is robust and can be validated according to regulatory standards, making it highly suitable for implementation in quality control and pharmaceutical development laboratories.

References

  • Pharmacy Study Material. (2016, December 1). Non-aqueous Titrations.
  • LabRulez LCMS. (n.d.). Recommendations for titration methods validation.
  • Anonyme. (2010, September 25). Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide. Pharmaceutical Guidelines.
  • Studylib. (n.d.). Non-Aqueous Titrations: Theory, Methods, Assays.
  • Slideshare. (n.d.). Titrant Solutions used in Non-Aq. Titrations.
  • Anonyme. (2016, November 28). Preparation and standardization of 0.1 M Tetrabutylammonium Hydroxide. Pharmaguidances.
  • SI Analytics. (2024, June 28). Which kind of pH electrode do I need for my acid-base titration application?
  • PubChem. (n.d.). Metal and metalloid indicator electrodes for the non-aqueous potentiometric titration of weak acids: comparative evaluation of group III, IV and V main-group elements. National Center for Biotechnology Information.
  • Scientific Gear. (n.d.). Electrodes for Potentiometric Titrator.
  • Xylem Analytics. (2023, August 31). Which electrodes can still be used for titration?
  • ResearchGate. (2025, August 6). Potentiometric titrations of weak acids in non‐aqueous solvents. I. Benzoic acid, ϵ‐cyclohexylcaproic acid, p‐cresol and α‐naphthol.
  • chemeurope.com. (n.d.). Nonaqueous titration.
  • ResearchGate. (n.d.). Five titration curves for 2 mL benzoic acid solution (∼0.1 mol L-1), by standard TBAH solution of 0.1 mol L-1, using palladium oxide indicator electrode in acetonitrile.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 4-Benzyloxy-Benzoic Acid Amide Derivatives as TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cold and Menthol Receptor, TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8), also known as the Cold and Menthol Receptor 1 (CMR-1), is a non-selective cation channel that functions as the primary molecular transducer of cold somatosensation in humans.[1][2][3] Activated by cool temperatures (<28°C) and chemical agonists like menthol and icilin, TRPM8 plays a crucial role in the perception of cold and has been implicated in a variety of physiological and pathophysiological processes.[1][4][5] Dysregulation of TRPM8 activity is associated with conditions such as neuropathic pain, cold allodynia, overactive bladder, and certain types of cancer, making it an attractive therapeutic target for drug discovery.[6][7][8][9]

This guide provides a comprehensive overview of the synthesis and biological evaluation of a series of 4-benzyloxy-benzoic acid amide derivatives, which have shown potential as TRPM8 antagonists.[1][10] We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for chemical synthesis and biological screening, and discuss the interpretation of structure-activity relationship (SAR) data to guide lead optimization efforts.

I. Chemical Synthesis of 4-Benzyloxy-Benzoic Acid Amide Derivatives

The synthetic approach to the target compounds is a straightforward two-step process. The first step involves the synthesis of the key intermediate, 4-benzyloxy-benzoic acid, followed by the coupling of this intermediate with a variety of primary or secondary amines to generate a library of amide derivatives.

A. Synthesis of 4-Benzyloxy-Benzoic Acid

The synthesis of 4-benzyloxy-benzoic acid is typically achieved via a Williamson ether synthesis, by reacting 4-hydroxybenzoic acid with benzyl bromide in the presence of a base.[6][11]

Protocol 1: Synthesis of 4-Benzyloxy-Benzoic Acid

  • Materials:

    • 4-Hydroxybenzoic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) in ethanol.

    • To this stirring solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Resuspend the residue in deionized water and acidify to a pH of approximately 2-3 with 1M HCl.

    • The white precipitate of 4-benzyloxy-benzoic acid is then collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

    • The product can be further purified by recrystallization from ethanol/water if necessary.

B. Synthesis of 4-Benzyloxy-Benzoic Acid Amide Derivatives

The formation of the amide bond is achieved by coupling 4-benzyloxy-benzoic acid with a desired amine. A common and efficient method is to first convert the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Protocol 2: Synthesis of 4-Benzyloxy-Benzoic Acid Amides

  • Materials:

    • 4-Benzyloxy-benzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM)

    • A selection of primary and secondary amines

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-benzyloxy-benzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the excess thionyl chloride and DCM under reduced pressure. The resulting 4-benzyloxy-benzoyl chloride is typically used in the next step without further purification.

    • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0°C. To this solution, add a solution of the crude 4-benzyloxy-benzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-benzyloxy-benzoic acid amide derivative.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Benzyloxy-benzoic Acid cluster_step2 Step 2: Amide Derivative Synthesis 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction1 Williamson Ether Synthesis (K₂CO₃, Ethanol, Reflux) 4-Hydroxybenzoic_Acid->Reaction1 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction1 4-Benzyloxybenzoic_Acid 4-Benzyloxy-benzoic Acid Reaction1->4-Benzyloxybenzoic_Acid Reaction2 Amide Coupling (SOCl₂, Amine, Base, DCM) 4-Benzyloxybenzoic_Acid->Reaction2 Amine Primary or Secondary Amine Amine->Reaction2 Final_Product 4-Benzyloxy-benzoic Acid Amide Derivative Reaction2->Final_Product

Caption: Synthetic workflow for 4-benzyloxy-benzoic acid amide derivatives.

II. Biological Evaluation of TRPM8 Antagonist Activity

The primary method for evaluating the antagonist activity of the synthesized compounds against the TRPM8 channel is through an in vitro calcium influx assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon activation of the TRPM8 channel by an agonist.

A. Calcium Influx Assay

This assay typically utilizes a cell line (e.g., HEK293 or CHO cells) that has been engineered to stably express the human TRPM8 channel. The change in intracellular calcium concentration is monitored using a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.

Protocol 3: Fluorescent Calcium Influx Assay for TRPM8 Antagonism

  • Materials:

    • HEK293 cells stably expressing human TRPM8 (hTRPM8)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • TRPM8 agonist (e.g., Menthol or Icilin)

    • Synthesized 4-benzyloxy-benzoic acid amide derivatives

    • A known TRPM8 antagonist as a positive control (e.g., AMTB)

    • A fluorescence plate reader with automated liquid handling capabilities

  • Procedure:

    • Cell Plating: Plate the hTRPM8-expressing HEK293 cells in black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

    • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate the plate at 37°C for 60 minutes.

    • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the synthesized test compounds (typically in a dose-response format) to the wells. Also include wells with vehicle control (e.g., DMSO) and a positive control antagonist. Incubate the plate at room temperature for 15-30 minutes.

    • Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of the TRPM8 agonist (e.g., EC₈₀ concentration of menthol) to all wells simultaneously using the instrument's liquid handler.

    • Immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The antagonist activity is determined by the degree of inhibition of the agonist-induced fluorescence signal. The data is typically normalized to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Diagram 2: Principle of the Calcium Influx Assay

Calcium_Influx_Assay cluster_resting Resting State cluster_activated Agonist Activation cluster_inhibited Antagonist Inhibition Cell_Resting hTRPM8-expressing cell TRPM8_Closed TRPM8 Channel (Closed) Cell_Resting->TRPM8_Closed Ca_Out_Resting Low [Ca²⁺]in TRPM8_Closed->Ca_Out_Resting Cell_Activated hTRPM8-expressing cell TRPM8_Open TRPM8 Channel (Open) Cell_Activated->TRPM8_Open Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Fluorescence Increased Fluorescence Ca_Influx->Fluorescence Agonist Menthol Agonist->TRPM8_Open Cell_Inhibited hTRPM8-expressing cell TRPM8_Blocked TRPM8 Channel (Blocked) Cell_Inhibited->TRPM8_Blocked No_Ca_Influx No Ca²⁺ Influx TRPM8_Blocked->No_Ca_Influx No_Fluorescence No Fluorescence Change No_Ca_Influx->No_Fluorescence Antagonist Test Compound Antagonist->TRPM8_Blocked Agonist_Inhibited Menthol Agonist_Inhibited->TRPM8_Blocked

Caption: Principle of the fluorescent calcium influx assay for TRPM8 antagonists.

B. Data Presentation and Structure-Activity Relationship (SAR)

The results from the biological assays should be compiled in a clear and organized manner to facilitate the analysis of the structure-activity relationship (SAR). This analysis is crucial for understanding how different chemical modifications to the 4-benzyloxy-benzoic acid amide scaffold affect the antagonist potency.

Table 1: Hypothetical TRPM8 Antagonist Activity Data

Compound IDAmine MoietyIC₅₀ (nM)
Ref-Antagonist Known TRPM8 Antagonist50
BB-01 Piperidine850
BB-02 Morpholine>10,000
BB-03 N-methylpiperazine450
BB-04 Aniline1200
BB-05 4-Fluoroaniline600
BB-06 Benzylamine350

From the hypothetical data in Table 1, several preliminary SAR observations can be made:

  • Cyclic vs. Acyclic Amines: Cyclic amines such as piperidine and N-methylpiperazine appear to be well-tolerated.

  • Influence of Heteroatoms: The presence of an oxygen atom in the morpholine ring (BB-02) significantly reduces activity, suggesting that a hydrogen bond acceptor at this position may be detrimental.

  • Aromatic Amines: While aniline itself shows moderate activity, the addition of an electron-withdrawing fluorine atom (BB-05) improves potency, indicating that the electronic properties of the aromatic ring are important.

  • Flexibility: The flexible benzylamine moiety (BB-06) provides good activity, suggesting that the amide portion of the molecule can adopt a specific conformation to interact with the receptor.

These initial findings can guide the design of the next generation of compounds with potentially improved potency and other desirable drug-like properties.

III. Trustworthiness and Self-Validation

To ensure the reliability of the generated data, several validation steps should be incorporated into the experimental workflow:

  • Chemical Synthesis:

    • Purity and Identity: The structure and purity of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

    • Reproducibility: Key synthetic steps should be repeated to ensure the reproducibility of the reaction yields and product quality.

  • Biological Assays:

    • Positive and Negative Controls: Every assay plate must include a known TRPM8 antagonist as a positive control and a vehicle control (e.g., DMSO) as a negative control to ensure the assay is performing correctly.

    • Z'-factor: The Z'-factor should be calculated for each assay to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Orthogonal Assays: Potent compounds identified in the primary screen should be confirmed in a secondary, orthogonal assay, such as patch-clamp electrophysiology, to rule out assay-specific artifacts.[12][13][14]

IV. Conclusion

The 4-benzyloxy-benzoic acid amide scaffold represents a promising starting point for the development of novel TRPM8 antagonists. The synthetic route is robust and amenable to the creation of a diverse library of derivatives. The in vitro calcium influx assay provides a reliable and high-throughput method for evaluating the biological activity of these compounds. By systematically exploring the structure-activity relationship, researchers can rationally design and synthesize new analogues with enhanced potency and selectivity, ultimately leading to the identification of promising candidates for further preclinical development.

V. References

  • Wikipedia. (n.d.). TRPM8. Retrieved from [Link]

  • Moral-Sanz, J., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. MDPI. Retrieved from [Link]

  • Moral-Sanz, J., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity. PubMed. Retrieved from [Link]

  • Moral-Sanz, J., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Penylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity. ResearchGate. Retrieved from [Link]

  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. PubMed. Retrieved from [Link]

  • Dhaka, A., et al. (2007). TRPM8: The Cold and Menthol Receptor. PubMed. Retrieved from [Link]

  • Dhaka, A., et al. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. Retrieved from [Link]

  • Zhang, F., et al. (2022). TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function. Journal of the American Chemical Society. Retrieved from [Link]

  • Bautista, D. M., et al. (2007). The menthol receptor TRPM8 is the principal detector of environmental cold. ResearchGate. Retrieved from [Link]

  • Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience. Retrieved from [Link]

  • Journigan, V. B., et al. (2021). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. PMC. Retrieved from [Link]

  • D'Amore, C., et al. (2022). Validation of TRPM8 antagonist compound 1 by orthogonal assays and compound selectivity. ResearchGate. Retrieved from [Link]

  • Journigan, V. B., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pérez-de-Vega, M. J., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. MDPI. Retrieved from [Link]

  • D'Souza, K., et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS One. Retrieved from [Link]

  • Andrews, M. D., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Brown, A. D., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. PubMed. Retrieved from [Link]

  • González-Muñiz, R., et al. (2022). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. MDPI. Retrieved from [Link]

  • González-Muñiz, R., et al. (2025). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration Publishing. Retrieved from [Link]

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Application Notes and Protocols for the Benzylation of Substituted Phenols: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzyl Ethers in Modern Organic Synthesis

The benzylation of phenols, a cornerstone transformation in organic chemistry, serves the critical function of protecting the hydroxyl group. This protective strategy is paramount in multi-step syntheses, particularly in the realms of natural product synthesis and medicinal chemistry. The benzyl ether moiety is prized for its robustness under a wide range of reaction conditions, including strongly basic and nucleophilic environments, yet it can be selectively removed under mild hydrogenolysis conditions. This guide provides an in-depth exploration of the experimental protocols for the benzylation of substituted phenols, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings, practical experimental setups, and the critical nuances that ensure high-yielding and clean reactions.

Mechanistic Insights: The Williamson Ether Synthesis for Phenol Benzylation

The benzylation of phenols is most commonly achieved through the Williamson ether synthesis, a reliable and versatile S(_N)2 reaction.[1][2] The reaction proceeds in two fundamental steps:

  • Deprotonation of the Phenol: The phenolic proton is acidic (pKa (\approx) 10) and is readily removed by a suitable base to form a highly nucleophilic phenoxide anion.[3] The choice of base is critical; while strong bases like sodium hydride (NaH) can be used, weaker and more manageable bases such as potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are often sufficient and preferred for phenols.[3][4] The increased acidity of phenols compared to aliphatic alcohols makes the deprotonation step highly favorable.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).[1][2] This concerted, backside attack displaces the halide leaving group, forming the desired aryl benzyl ether. The benzylic position is particularly reactive in S(_N)2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.[5]

Below is a diagram illustrating the general mechanism for the benzylation of a substituted phenol.

Benzylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Phenoxide_ion Ar-O⁻ Aryl_Benzyl_Ether Ar-O-Bn Phenoxide_ion->Aryl_Benzyl_Ether SN2 Attack Benzyl_Halide Bn-X Halide_ion X⁻ Benzyl_Halide->Halide_ion

Caption: General mechanism for the benzylation of a substituted phenol.

Experimental Protocol: A General Procedure for the Benzylation of a Substituted Phenol

This protocol provides a robust and general method for the benzylation of a wide array of substituted phenols.

Materials and Reagents
  • Substituted Phenol (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)) (2.0 equiv)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions

Benzyl bromide is a lachrymator and is corrosive.[6][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[8][9][10]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to dissolve the reactants. The choice of solvent depends on the solubility of the starting phenol.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 equiv) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 80-90 °C (for DMF) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as determined by TLC, typically 4-12 hours), cool the mixture to room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[12]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain the pure aryl benzyl ether.[13]

The following diagram illustrates the general experimental workflow for the benzylation of a substituted phenol.

Experimental Workflow Start Start Reaction_Setup Combine Phenol, K₂CO₃, and Solvent Start->Reaction_Setup Add_BnBr Add Benzyl Bromide Reaction_Setup->Add_BnBr Heat_and_Stir Heat to Reflux/80-90 °C and Stir Add_BnBr->Heat_and_Stir Monitor_TLC Monitor Reaction by TLC Heat_and_Stir->Monitor_TLC Workup Cool, Dilute with EtOAc and Water Monitor_TLC->Workup Reaction Complete Extraction Wash with H₂O, NaHCO₃, Brine Workup->Extraction Drying Dry with Na₂SO₄ and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification End Pure Aryl Benzyl Ether Purification->End

Caption: Experimental workflow for the benzylation of substituted phenols.

Influence of Substituents and Reaction Conditions

The electronic nature of the substituents on the phenol can influence the reaction rate. Electron-withdrawing groups increase the acidity of the phenol, facilitating deprotonation. Conversely, electron-donating groups decrease the acidity but increase the nucleophilicity of the resulting phenoxide. In practice, the Williamson ether synthesis is robust and generally provides good to excellent yields for a wide variety of substituted phenols.

Substituted PhenolSubstituentElectronic EffectTypical BaseTypical SolventTypical Yield (%)
4-Nitrophenol-NO(_2)Electron-withdrawingK(_2)CO(_3)Acetonitrile92-98[4]
4-Methoxyphenol-OCH(_3)Electron-donatingK(_2)CO(_3)DMF85-90[4]
4-Chlorophenol-ClElectron-withdrawingCs(_2)CO(_3)Acetonitrile80-88[4]
4-tert-Butylphenol-tBuElectron-donatingK(_2)CO(_3)DMF88-94[4]
p-Cresol-CH(_3)Electron-donatingPerchloric acid-High Yield[14][15]

Alternative Methodologies: Phase-Transfer Catalysis

For certain applications, particularly in industrial settings, phase-transfer catalysis (PTC) offers a highly efficient alternative for the benzylation of phenols.[16] In a typical PTC system, the reaction is carried out in a biphasic mixture of an organic solvent and water. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the benzyl halide.[12][17][18] This method can lead to faster reaction times, milder conditions, and simplified work-up procedures.[19]

Conclusion

The benzylation of substituted phenols via the Williamson ether synthesis is a fundamental and highly reliable transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are essential for achieving high yields of the desired benzyl ethers. The general procedure outlined in this guide, along with the mechanistic insights and safety considerations, provides a solid foundation for researchers, scientists, and drug development professionals to successfully implement this critical synthetic methodology in their work.

References

  • Benzyl-Bromide - Safety Data Sheet. (2013-03-19).
  • Benzyl bromide - Synquest Labs.
  • BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
  • Benzyl bromide - SAFETY DATA SHEET. (2010-09-03).
  • Benzyl bromide - SAFETY DATA SHEET.
  • Huang, X., & Zhang, L. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Organic Letters, 9(23), 4627–4630.
  • How could you prepare benzyl phenyl ether from benzene and phenol? (More than one step is required.). Homework.Study.com.
  • Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate. Benchchem.
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
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Application Note & Protocol: Synthesis of 4-(Benzyloxy)-3-chlorobenzoyl Chloride via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(benzyloxy)-3-chlorobenzoyl chloride, a key intermediate in the development of advanced pharmaceutical compounds. The protocol details the conversion of 4-(benzyloxy)-3-chlorobenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss purification and characterization techniques, and emphasize critical safety and handling procedures required when working with thionyl chloride. This guide is intended for researchers, chemists, and professionals in drug discovery and process development.

Introduction and Significance

4-(Benzyloxy)-3-chlorobenzoyl chloride is a valuable bifunctional building block in organic synthesis. Its structure incorporates a reactive acyl chloride moiety, a stable benzyl ether protecting group, and a chlorinated aromatic ring. This combination of features makes it an essential precursor for creating complex molecules, particularly in medicinal chemistry. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, enabling efficient ester and amide bond formation under mild conditions.[1] The title compound serves as a crucial intermediate in the synthesis of various target molecules, including potential kinase inhibitors and other biologically active agents.[2][3]

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry.[4] While several reagents can achieve this, such as oxalyl chloride or phosphorus pentachloride, thionyl chloride (SOCl₂) is often the reagent of choice for its efficacy and practical advantages.[5][6] The reaction proceeds with high yield, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction equilibrium towards the product.[5]

Reaction Mechanism: The Role of Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Carboxylic Acid: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of 4-(benzyloxy)-3-chlorobenzoic acid attacking the electrophilic sulfur atom of thionyl chloride.[7][8]

  • Formation of the Chlorosulfite Intermediate: This initial attack, followed by the expulsion of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step is critical as it transforms the hydroxyl group (-OH), a poor leaving group, into an excellent leaving group.[7][9]

  • Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the previous step, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[1]

  • Formation of Products: The resulting tetrahedral intermediate is unstable and collapses. It expels the acyl chloride product and releases sulfur dioxide and a chloride ion. The final chloride ion deprotonates the intermediate to form the stable byproducts, gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][7]

The evolution of these gases from the reaction mixture is a key thermodynamic driving force, ensuring the reaction proceeds to completion.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products start_acid 4-(Benzyloxy)-3-chlorobenzoic Acid intermediate Acyl Chlorosulfite Intermediate start_acid->intermediate 1. Nucleophilic Attack (Activation) thionyl Thionyl Chloride (SOCl₂) thionyl->intermediate product 4-(Benzyloxy)-3-chlorobenzoyl Chloride intermediate->product 2. Nucleophilic Attack by Cl⁻ 3. Collapse & Elimination byproducts SO₂ (gas) + HCl (gas) intermediate->byproducts Leaving Group Departure

Caption: Experimental Workflow for Synthesis.

Purification and Characterization

While the crude product is often pure enough for subsequent reactions, purification can be performed if necessary.

  • Purification: The most effective method for purifying the product is fractional distillation under high vacuum. [5][10]If the product is a solid, recrystallization from a dry, non-polar, aprotic solvent such as hexanes or toluene can be employed. [10]It is imperative to avoid any protic solvents like alcohols or water, which would rapidly hydrolyze the acyl chloride back to the carboxylic acid.

  • Characterization: Confirmation of the product structure is achieved through standard spectroscopic methods.

TechniqueObservation for Starting Material (Carboxylic Acid)Expected Observation for Product (Acyl Chloride)
FTIR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch at ~1680-1710 cm⁻¹Disappearance of the broad O-H stretch. Appearance of a sharp, strong C=O stretch at a higher frequency (~1750-1800 cm⁻¹). [11]
¹H NMR Aromatic protons (~7.3-8.0 ppm), benzylic CH₂ (~5.2 ppm), acidic proton (broad singlet, >10 ppm)Aromatic protons will show slight downfield shifts (~7.4-8.1 ppm). [12][13]Benzylic CH₂ protons remain around 5.2 ppm. Disappearance of the acidic proton singlet.
¹³C NMR Carbonyl carbon (~170 ppm)Carbonyl carbon shifts slightly downfield (~168-172 ppm).

Safety, Handling, and Waste Disposal

CRITICAL: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. [14][15]It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation can lead to pulmonary edema. [16][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). [14][18]* Engineering Controls: All manipulations involving thionyl chloride must be performed inside a properly functioning chemical fume hood. An eyewash station and safety shower must be immediately accessible. [14]* Handling: Use oven-dried glassware and perform the reaction under an inert atmosphere if possible, although a drying tube is sufficient for this procedure. Add reagents slowly and cautiously. Never pour water into a thionyl chloride spill. [17]* Waste Disposal:

    • Quenching Excess Reagent: Unused thionyl chloride and reaction residues must be neutralized before disposal. This can be done by slowly and carefully adding the waste to a stirred, ice-cold, dilute solution of sodium bicarbonate or sodium hydroxide. This process is highly exothermic and releases large volumes of gas (SO₂, HCl, CO₂), and must be done in a fume hood.

    • Container Disposal: Empty containers must be rinsed with an inert solvent (e.g., toluene), and the rinsate must be quenched as described above. All contaminated materials must be collected and disposed of as hazardous waste according to institutional guidelines. [15]

Conclusion

The synthesis of 4-(benzyloxy)-3-chlorobenzoyl chloride from its corresponding carboxylic acid is efficiently achieved using thionyl chloride. This method is advantageous due to its high yield and the convenient removal of gaseous byproducts, which simplifies the purification process. The resulting acyl chloride is a highly valuable intermediate for the synthesis of pharmaceuticals and other complex organic molecules. Strict adherence to safety protocols is paramount when handling the hazardous reagents involved. The characterization data provided serves as a reliable reference for product validation.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
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  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
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  • PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
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Application Note: A Robust Gas Chromatography Method for the Analysis of Volatile Impurities in Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of volatile impurities in benzoic acid Active Pharmaceutical Ingredients (APIs) using static headspace gas chromatography with flame ionization detection (HS-GC-FID). Benzoic acid, a crucial raw material in pharmaceutical synthesis, must be monitored for volatile organic impurities to ensure final product safety and comply with global regulatory standards.[1] This application note delves into the rationale behind methodological choices, from sample preparation to instrument parameters, and offers a fully validated protocol suitable for implementation in quality control and drug development laboratories.

Introduction: The Rationale for Volatile Impurity Analysis

Benzoic acid is a key precursor in the synthesis of numerous organic substances and is widely used as a preservative in food and pharmaceutical products.[2][3] Its primary commercial production route is the catalytic, liquid-phase oxidation of toluene.[2][4][5] This process, while efficient, can introduce a profile of volatile impurities, including unreacted starting materials like toluene and byproducts such as benzaldehyde and benzyl alcohol.[6][7]

The presence of these volatile organic compounds, often referred to as residual solvents, provides no therapeutic benefit and can pose a risk to patient safety.[8] Consequently, regulatory bodies worldwide have established strict limits on their presence in pharmaceutical products. The International Council for Harmonisation (ICH) guideline Q3C, adopted by major pharmacopoeias including the United States Pharmacopeia (USP <467>) and the European Pharmacopoeia (EP 5.4), provides a framework for classifying and limiting these impurities based on their toxicity.[1][9][10][11] This guide establishes a reliable method for identifying and quantifying these impurities in alignment with these regulatory expectations.

Regulatory Framework: Understanding the ICH Q3C Guidelines

The ICH Q3C guideline classifies residual solvents into three categories based on their risk to human health, which dictates the level of control required.[12][13]

  • Class 1 Solvents: These are substances with unacceptable toxicity or deleterious environmental effects (e.g., Benzene, Carbon tetrachloride).[14] They are to be avoided in pharmaceutical manufacturing unless their use is strongly justified in a risk-benefit assessment.[8][15]

  • Class 2 Solvents: These solvents are associated with less severe toxicity and must be limited in concentration to protect patients from potential adverse effects (e.g., Toluene, Xylenes, Methanol).[12] Limits are based on the Permitted Daily Exposure (PDE).[8][10]

  • Class 3 Solvents: These have low toxic potential, and a limit of 5000 ppm (0.5%) is generally considered acceptable without further justification.[16]

This analytical protocol is designed to detect and quantify potential Class 1 and Class 2 impurities that may be present from the synthesis of benzoic acid, ensuring compliance with these stringent limits.

Analytical Strategy: Why Headspace GC-FID?

The chosen methodology, static headspace sampling coupled with gas chromatography and a flame ionization detector (HS-GC-FID), is the gold standard for residual solvent analysis for several critical reasons.

  • Matrix Elimination: Benzoic acid is a non-volatile solid. Direct liquid injection would contaminate the GC inlet and column, leading to poor performance and frequent, costly maintenance. Static headspace analysis ensures that only the volatile impurities are introduced into the GC system, completely eliminating the non-volatile API matrix.

  • Sensitivity: The headspace technique concentrates volatile analytes in the gas phase of the vial, providing excellent sensitivity for detecting impurities at the parts-per-million (ppm) levels required by pharmacopeial standards.

  • Robustness & Automation: Modern headspace autosamplers provide highly reproducible and automated analysis, making the method ideal for the high-throughput demands of a quality control environment.

  • Universal Detection (FID): The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. It offers a wide linear range and is highly sensitive to hydrocarbons like toluene and related aromatic byproducts, making it perfectly suited for this application.

Experimental Workflow & Protocol

This section details the step-by-step protocol for the analysis. The causality behind key choices in sample preparation and instrumentation is explained to provide a deeper understanding of the method.

Materials and Reagents
Item Specification Rationale/Supplier Example
Solvents & Reagents
Dimethyl Sulfoxide (DMSO)Anhydrous, HPLC or GC Headspace GradeHigh boiling point and excellent solvating power for benzoic acid and a wide range of impurities.
Deionized WaterType I, 18.2 MΩ·cmUsed for standard dilution where applicable.
Reference StandardsToluene, Benzaldehyde, Benzyl Alcohol, Benzene, etc. (>99.5% purity)For system suitability, calibration, and peak identification.
Nitrogen / HeliumUltra-High Purity (UHP, 99.999%)Carrier gas and makeup gas for the GC system.
HydrogenHigh Purity (99.995%)FID fuel gas.
Compressed AirZero GradeFID oxidant.
Consumables
Headspace Vials20 mL, flat-bottom, beveled topStandard size for most autosamplers.
Caps & SeptaPTFE/Silicone septaProvides an inert barrier and ensures a proper seal to prevent loss of volatiles.
SyringesGastight syringes for standard preparationEnsures accurate measurement of volatile standards.
Instrumentation and Chromatographic Conditions

The following parameters provide a validated starting point. Optimization may be required based on the specific instrumentation and impurity profile.

Parameter Setting Justification
Gas Chromatograph Agilent 8890 GC or equivalent with FID
GC Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thicknessExpertise: This (6%-cyanopropylphenyl)-methylpolysiloxane phase (USP G43) is specifically designed for residual solvent analysis. Its intermediate polarity provides excellent separation for a wide range of volatile compounds, from non-polar alkanes to more polar alcohols.[17][18][19]
Carrier Gas Nitrogen or HeliumFlow Rate: 2.0 mL/min (Constant Flow)
Oven Program Initial: 40°C, hold for 10 minExpertise: A low initial temperature and long hold time are crucial for separating highly volatile impurities that elute early.
Ramp: 10°C/min to 240°CExpertise: A controlled ramp rate ensures the separation of compounds with higher boiling points.
Final Hold: 240°C for 5 minExpertise: This final hold ensures that any less volatile byproducts are eluted from the column, preventing carryover into the next run.
Inlet Split/Splitless, Temperature: 250°CExpertise: A high inlet temperature ensures rapid volatilization of the analytes transferred from the headspace unit.
Split Ratio: 5:1
Detector (FID) Temperature: 260°CExpertise: The detector temperature must be higher than the final oven temperature to prevent condensation of analytes.
H2 Flow: 30 mL/min
Air Flow: 300 mL/min
Makeup Gas (N2): 25 mL/min
Headspace Sampler Agilent 7697A or equivalent
Vial Equilibration Temp 80°CExpertise: This temperature is high enough to drive volatile impurities into the headspace but low enough to prevent degradation of the sample or excessive pressure buildup.
Vial Equilibration Time 30 minutesExpertise: Allows the sample to reach thermal equilibrium, ensuring that the partitioning of volatiles between the sample and gas phase is stable and reproducible.
Loop Temperature 90°C
Transfer Line Temp 100°C
Preparation of Solutions

System Suitability Standard (Example concentrations)

  • Prepare a stock solution in DMSO containing Toluene (5000 µg/mL), Benzaldehyde (5000 µg/mL), and Benzene (20 µg/mL).

  • Pipette 1.0 mL of this stock into a 100 mL volumetric flask and dilute to volume with DMSO. This yields a working standard with Toluene (50 ppm), Benzaldehyde (50 ppm), and Benzene (0.2 ppm) relative to a 1 g sample weight.

  • Transfer 1.0 mL of this working standard into a 20 mL headspace vial and seal immediately.

Sample Preparation

  • Accurately weigh approximately 100 mg of the benzoic acid sample directly into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO to the vial.

  • Immediately seal the vial with a PTFE/Silicone septum and aluminum cap.

  • Gently vortex the vial to ensure the benzoic acid is fully dissolved.

Analytical Procedure
  • Place the prepared standard and sample vials into the headspace autosampler tray.

  • Set up the instrument with the parameters listed in Section 4.2.

  • Create a sequence including a blank (empty vial with 1 mL DMSO), the system suitability standard, and the sample vials.

  • Start the sequence. The system will automatically incubate each vial and inject the headspace gas into the GC for analysis.

  • Identify impurities in the sample chromatogram by comparing their retention times to those of the reference standards.

  • Quantify the impurities using an external standard method.

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final report generation.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing & Reporting sample_weigh 1. Weigh 100 mg Benzoic Acid into Vial add_dmso 2. Add 1.0 mL DMSO sample_weigh->add_dmso seal_vial 3. Seal and Crimp Vial add_dmso->seal_vial dissolve 4. Vortex to Dissolve seal_vial->dissolve incubate 5. Incubate Vial (80°C, 30 min) dissolve->incubate inject 6. Automated Injection of Headspace incubate->inject separate 7. GC Separation (DB-624 Column) inject->separate detect 8. FID Detection separate->detect integrate 9. Integrate Peaks detect->integrate identify 10. Identify Impurities (vs. Standards) integrate->identify quantify 11. Quantify Impurities (ppm) identify->quantify report 12. Generate Final Report quantify->report

Caption: HS-GC-FID workflow for volatile impurity analysis in benzoic acid.

Method Validation: Ensuring a Trustworthy System

To ensure the reliability of this protocol, it must be validated according to ICH Q2(R1) guidelines. A summary of the key validation parameters is provided below. This process establishes the method as a self-validating system.

  • Specificity: The method's ability to assess the analytes of interest in the presence of the benzoic acid matrix. This is demonstrated by injecting a blank (DMSO) and a spiked sample to show no interfering peaks at the retention times of the target impurities.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared, spanning from the reporting limit to 120% of the specification limit. The correlation coefficient (r) should be ≥ 0.99.

  • Accuracy (Recovery): The closeness of the test results to the true value. This is determined by spiking the benzoic acid sample with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Acceptable recovery is typically within 80-120%.

  • Precision:

    • Repeatability: The precision of the method over a short interval with the same operator and equipment. Determined by analyzing six replicate samples at 100% of the specification concentration. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision: Assesses the effect of random events on the precision of the method (e.g., different day, different analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively. Typically established based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[19][20]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate), providing an indication of its reliability during normal usage.[20][21]

Conclusion

This application note details a robust, specific, and sensitive HS-GC-FID method for the determination of volatile impurities in benzoic acid. The protocol is grounded in established regulatory principles and provides the scientific rationale behind critical experimental parameters. By following this guide, researchers, scientists, and drug development professionals can confidently implement a reliable analytical method to ensure the quality and safety of benzoic acid used in pharmaceutical applications.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Regulatory Resources, Inc. (n.d.). USP 467- Regulation for Residual Solvents in Pharmaceuticals.
  • CPT Laboratories. (n.d.). Residual Solvents In Therapeutic Products.
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  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • United States Pharmacopeial Convention. (2019). <467> Residual Solvents.
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  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
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  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • ResearchGate. (2023). Validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api).
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  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747.
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  • European Directorate for the Quality of Medicines & HealthCare. (2020). 2.4.24. Identification and control of residual solvents.
  • Scientific Research Publishing. (2004). Residual solvents (5.4), European Pharmacopoeia.
  • Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • Oxford Academic. (2016). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs. Journal of Chromatographic Science.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming the target ether linkage.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the O-alkylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with a suitable benzylating agent, typically benzyl bromide or benzyl chloride. This reaction is a classic example of the Williamson ether synthesis.

The reaction proceeds through an SN2 mechanism.[1][2][3] In the first step, a base is used to deprotonate the phenolic hydroxyl group of vanillic acid, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group to form the desired ether.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to low yields or impure products. Each issue is presented in a question-and-answer format, providing both a diagnosis and a detailed, actionable solution.

Question 1: My reaction yield is very low, and I recover a lot of unreacted vanillic acid. What's going wrong?

Possible Causes & Solutions:

This is the most common issue and can stem from several factors related to the initial deprotonation step and the subsequent nucleophilic attack.

  • Insufficient Deprotonation: The phenolic hydroxyl group of vanillic acid has a pKa of approximately 4.2-4.5.[4][5] The base must be strong enough to generate the nucleophilic phenoxide. If deprotonation is incomplete, the concentration of the active nucleophile will be low, slowing down the reaction.

    • Solution: Ensure you are using at least one full equivalent of a suitable base relative to the vanillic acid. For bases like potassium carbonate (K₂CO₃), which is often preferred for its milder nature, using a slight excess (e.g., 1.5-2.0 equivalents) can be beneficial. Stronger bases like sodium hydroxide (NaOH) are also effective.

  • Inappropriate Solvent Choice: The choice of solvent is critical for an SN2 reaction.[3] Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the benzyl halide.

    • Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly nucleophilic.[6]

  • Low Reaction Temperature or Insufficient Time: Like most chemical reactions, the Williamson ether synthesis has an activation energy barrier that must be overcome.

    • Solution: Increase the reaction temperature. A common starting point is 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A reaction that has not reached completion will show a persistent spot for vanillic acid.

Question 2: My final product is a mixture, and purification is difficult. What are the likely side products and how can I avoid them?

Possible Side Products & Prevention Strategies:

Several side reactions can compete with the desired O-alkylation, leading to a complex product mixture.

  • Side Product 1: Benzyl 4-hydroxy-3-methoxybenzoate (Esterification) The carboxylate anion, formed by deprotonation of the carboxylic acid group of vanillic acid, can also act as a nucleophile and attack the benzyl bromide. This forms an ester side product.

    • Why it happens: The carboxylic acid (pKa ~4.2) is more acidic than the phenol (pKa ~9-10 for simple phenols, but influenced by substituents here). The base will deprotonate the carboxylic acid first.

    • Prevention Strategy:

      • Protect the Carboxylic Acid: A robust but longer approach is to first protect the carboxylic acid, for instance, by converting it to a methyl or ethyl ester. After the Williamson ether synthesis is complete, the ester can be hydrolyzed back to the carboxylic acid.[7]

      • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1 equivalents of K₂CO₃). This will preferentially deprotonate the more acidic carboxylic acid, but leave a significant portion of the phenolic hydroxyl protonated. While this seems counterintuitive for yield, it can sometimes suppress diester formation. A more common industrial approach involves using excess base to deprotonate both sites and carefully controlling other parameters.

  • Side Product 2: C-Alkylated Products The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring carbons (ortho and para to the oxygen). Attack from the carbon results in C-alkylation.[8][9]

    • Why it happens: The reaction conditions dictate the site of attack. As mentioned, protic solvents shield the oxygen, making the carbon atoms more accessible for alkylation.[8]

    • Prevention Strategy: The key is to favor O-alkylation. Use a polar aprotic solvent like DMF, which enhances the nucleophilicity of the oxygen atom.[6]

  • Side Product 3: Benzyl Alcohol If there is water in the reaction mixture, the benzyl bromide can undergo hydrolysis to form benzyl alcohol.[10][11]

    • Why it happens: Benzyl bromide is reactive and susceptible to hydrolysis, which can be accelerated by the basic conditions.[12][13]

    • Prevention Strategy: Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents to minimize the presence of water.

The relationship between these competing reactions is illustrated below.

Side_Reactions cluster_reactants Reactants cluster_products Potential Products Vanillic_Acid Vanillic Acid Anion Target Desired Product (O-Alkylation) Vanillic_Acid->Target Phenoxide Attack Ester Side Product (Esterification) Vanillic_Acid->Ester Carboxylate Attack C_Alk Side Product (C-Alkylation) Vanillic_Acid->C_Alk Ring Attack BnBr Benzyl Bromide BnOH Side Product (Hydrolysis) BnBr->BnOH + H2O

Caption: Competing reaction pathways in the benzylation of vanillic acid.

Question 3: The reaction seems to work, but is very slow and the yield is still not optimal. How can I speed it up effectively?

Process Optimization:

  • Introduce a Phase Transfer Catalyst (PTC): If you are using a biphasic system (e.g., an aqueous base with an organic solvent) or a solid-liquid system (e.g., solid K₂CO₃ in DMF), a phase transfer catalyst can dramatically improve the reaction rate.

    • Mechanism of Action: A PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), is a salt with a large, lipophilic cation. This cation pairs with the phenoxide anion, shuttling it from the aqueous or solid phase into the organic phase where the benzyl bromide resides.[14][15] This increases the effective concentration of the nucleophile in the desired reaction phase.

    • Recommended Protocol: Add a catalytic amount (e.g., 5-10 mol%) of TBAB or TBAI to your reaction mixture. Iodide salts are often particularly effective as they can participate in a Finkelstein-type reaction, converting benzyl bromide to the more reactive benzyl iodide in situ.

  • Optimize Reagent Ratios and Temperature:

    • Table 1: Recommended Starting Conditions for Optimization

      Parameter Recommendation Rationale
      Vanillic Acid 1.0 eq Limiting Reagent
      Benzyl Bromide 1.1 - 1.2 eq A slight excess ensures complete consumption of the vanillic acid.
      Base (K₂CO₃) 1.5 - 2.0 eq Ensures sufficient deprotonation of the phenol.
      Solvent DMF or Acetonitrile Polar aprotic solvents enhance SN2 reaction rates.[6]
      PTC (TBAB) 0.05 - 0.1 eq Facilitates ion transport between phases.[14]
      Temperature 70 - 90 °C Balances reaction rate against potential side reactions.

      | Time | 4 - 24 hours | Monitor by TLC until starting material is consumed. |

III. Experimental Protocols

Protocol 1: Optimized Synthesis using Phase Transfer Catalysis

This protocol is designed as a robust starting point for achieving high yields.

Optimized_Workflow A 1. Combine Reagents Vanillic Acid, K₂CO₃, TBAB in DMF B 2. Add Benzyl Bromide Add dropwise at room temperature A->B C 3. Heat Reaction Stir at 80°C and monitor by TLC B->C D 4. Work-up Cool, pour into water, acidify with HCl C->D E 5. Extraction Extract with Ethyl Acetate D->E F 6. Purification Wash organic layer, dry, and concentrate E->F G 7. Recrystallization Recrystallize crude solid from Ethanol/Water F->G

Caption: Workflow for the optimized synthesis of this compound.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillic acid (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to vanillic acid).

  • Reagent Addition: Begin stirring the mixture. Slowly add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid). The reaction is complete when the vanillic acid spot is no longer visible.

  • Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMF).

  • Precipitation: Acidify the aqueous mixture to a pH of ~2 using 1M HCl. A precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white solid.

Protocol 2: Purification via Acid-Base Extraction

If the reaction is incomplete, this method can effectively separate the acidic starting material from the desired product.

  • After the reaction work-up (step 5 in Protocol 1, before acidification), extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers. The desired product and any non-acidic impurities will be in this layer.

  • Extract the combined organic layers with a saturated sodium bicarbonate solution (2x). The unreacted vanillic acid will move into the aqueous basic layer as its sodium salt.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, now largely free of vanillic acid.

  • The aqueous bicarbonate layer can be acidified to recover the unreacted vanillic acid if desired.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use benzyl chloride instead of benzyl bromide?

    • A: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive in SN2 reactions because bromide is a better leaving group than chloride. If you use benzyl chloride, you may need to use slightly harsher conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield. Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction by converting the benzyl chloride to the more reactive benzyl iodide in situ.

  • Q2: My TLC shows a new spot that is less polar than my product. What could it be?

    • A: A less polar spot could be the benzyl ester of this compound (from alkylation of both the phenol and the carboxylic acid). This happens if excess benzyl bromide and base are used. To confirm, you can attempt to hydrolyze a small sample of your crude product with NaOH; if the spot disappears and the spot for your desired product intensifies, it was likely the ester.

  • Q3: How do I confirm the identity and purity of my final product?

    • A: The most common methods are ¹H NMR spectroscopy and melting point analysis.

      • ¹H NMR (in CDCl₃ or DMSO-d₆): You should see characteristic peaks for the benzyl group (a singlet around 5.2 ppm for the -CH₂- and multiplets between 7.3-7.5 ppm for the aromatic protons), the methoxy group (a singlet around 3.9 ppm), and the three protons on the vanillic acid core. The acidic proton of the carboxylic acid will appear as a broad singlet, often above 10 ppm.

      • Melting Point: The literature melting point for this compound is approximately 171 °C.[16] A sharp melting point close to this value is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

      • HPLC: For quantitative purity analysis, a reverse-phase HPLC method can be developed.[17][18]

  • Q4: Is it possible to perform this reaction under "greener" conditions?

    • A: Yes, research has explored greener methodologies. One approach involves using a surfactant in an aqueous medium, which can facilitate the reaction without the need for volatile organic solvents like DMF. Another avenue is using solid-supported bases under solvent-free conditions, which simplifies work-up and reduces solvent waste.[19]

V. References

  • Human Metabolome Database. (n.d.). Metabocard for Vanillic acid (HMDB0000484). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Andrews, L. J., & Keefer, R. M. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 83(17), 3708–3712.

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.

  • Filo. (2025, August 20). Question 25 The product of the following reaction. Retrieved from [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. Angewandte Chemie International Edition, 57, 10949.

  • Robertson, R. E., & Scott, J. M. W. (1961). The Neutral Hydrolysis of Some Allyl and Benzyl Halides. Journal of the Chemical Society, 1596-1604.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 58(3), 339-396.

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • O-Acylation Mechanism of p-Substituted Phenols with Various Alkanoyl Chlorides under Phase Transfer Catalysis Conditions. Revue Roumaine de Chimie, 53(10), 867-872.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillic acid. Retrieved from [Link]

  • Alkylation of Phenol: A Mechanistic View. Industrial & Engineering Chemistry Research, 45(13), 4455-4464.

  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone. Bio-Pseudoscience Journal, 4(2), 64-70.

  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • PTC Organics, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water-¹⁸O. Retrieved from [Link]

  • Chegg. (2023, March 30). By what mechanism does the hydrolysis of benzyl bromide most likely occur? Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Zenodo. (2025, April 30). Synthesis of Novel Vanillic Acid Ester Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from

  • FooDB. (2010, April 8). Showing Compound Vanillic acid (FDB000846). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

  • Reddit. (2024, November 29). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Vanillic acid (CAS 121-34-6). Retrieved from [Link]

  • National Institutes of Health. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols. Retrieved from

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1486-53-9 | Product Name : 4-Benzyloxy-3-methoxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Benzylation of 4-Hydroxy-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the benzylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthesis.

The benzylation of vanillic acid is a cornerstone reaction for installing a benzyl protecting group on the phenolic hydroxyl. While seemingly straightforward, typically following a Williamson ether synthesis pathway, the reaction is often plagued by side products that complicate purification and reduce yields.[1][2] This guide provides a structured, in-depth analysis of these challenges in a question-and-answer format, empowering you to anticipate, diagnose, and resolve issues encountered during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during the reaction or workup. Each entry details the symptom, identifies the probable chemical cause, and provides a validated solution.

Question 1: My TLC plate shows multiple product spots, and my final yield of the desired O-benzylated product is very low. What's going wrong?

Symptom: Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture shows the desired product spot along with several other distinct, lower Rf spots. The isolated yield of 4-(benzyloxy)-3-methoxybenzoic acid is significantly below expectations.

Probable Cause(s): This is the most common issue and typically points to one or more competing side reactions. The phenoxide ion of vanillic acid, formed after deprotonation, is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (at the ortho and para positions to the hydroxyl group).[1][3]

  • C-Alkylation: The most likely culprit is the Friedel-Crafts-like alkylation of the aromatic ring.[4][5] Instead of attacking the benzyl halide with its oxygen atom (O-alkylation), the phenoxide attacks with the electron-rich aromatic ring, leading to the formation of C-benzylated isomers. This is particularly favored in protic solvents which can solvate and "shield" the phenoxide oxygen through hydrogen bonding, leaving the ring carbons more available for attack.[3]

  • Esterification: The carboxylate group, also deprotonated by the base, can act as a nucleophile and attack the benzyl halide. This forms the benzyl ester, 4-hydroxy-3-methoxybenzoic acid benzyl ester.

  • Di-benzylation: A combination of the above, where both the phenolic hydroxyl and the carboxylic acid are benzylated, resulting in this compound benzyl ester.

Proposed Solution & Scientific Rationale: The key is to promote O-alkylation over C-alkylation and esterification. This can be achieved by carefully selecting the solvent and base.

  • Solvent Choice: Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.[3][6] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more "naked" and nucleophilic, thus favoring the desired O-alkylation pathway.[3]

  • Base Selection: Use a moderately weak base like potassium carbonate (K₂CO₃).[7] Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can fully deprotonate both the phenol and the carboxylic acid, increasing the likelihood of esterification. K₂CO₃ is often sufficient to deprotonate the more acidic phenol (pKa ~4.5 for the COOH, ~9-10 for the ArOH) preferentially, especially if stoichiometry is controlled.

  • Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C).[8] Elevated temperatures can provide the necessary activation energy for the less favorable C-alkylation pathway.

Verification: Monitor the reaction progress by TLC. In an optimized system, you should see a clean conversion from the vanillic acid spot to a single major product spot corresponding to the O-benzylated product.

Question 2: My reaction seems to stall. After several hours, I still have a significant amount of unreacted vanillic acid. What is limiting the conversion?

Symptom: TLC or HPLC analysis shows that the starting material is being consumed very slowly or the reaction stops completely before full conversion, even after extended reaction times.

Probable Cause(s):

  • Insufficient Base: The base is critical for deprotonating the phenol to generate the active nucleophile.[8] If the base is old, hygroscopic (has absorbed water), or used in insufficient molar equivalents, the reaction will be slow or incomplete.

  • Poor Reagent Quality: The benzylating agent (e.g., benzyl bromide or chloride) can degrade over time. Benzyl bromide is a lachrymator and can hydrolyze to benzyl alcohol if exposed to moisture.[9][10] Benzyl tosylate can also decompose upon storage.[8][11]

  • Hydrolysis: If there is excessive water in the reaction (e.g., from a wet solvent or hydrated base), the benzyl halide can be hydrolyzed to benzyl alcohol, consuming the reagent.[10]

  • Phase Transfer Issues: In some solvent systems, the potassium salt of vanillic acid may not be fully soluble, leading to a slow heterogeneous reaction.

Proposed Solution & Scientific Rationale:

  • Verify Reagent Quality & Stoichiometry: Use freshly opened or purified benzyl halide. Ensure your base (e.g., K₂CO₃) is anhydrous; it can be dried in an oven before use.[12] Use at least 1.5-2.0 equivalents of the base to ensure complete deprotonation.

  • Ensure Anhydrous Conditions: Use dry solvents. While some protocols use ethanol/water mixtures, these often require stronger bases and can lead to other side reactions.[13] For cleaner reactions, anhydrous DMF or acetone is recommended.

  • Consider a Phase-Transfer Catalyst: To enhance the reaction rate in heterogeneous systems, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added.[9] The iodide ion can exchange with the bromide or chloride of the benzylating agent in situ to form benzyl iodide, which is a more reactive alkylating agent.[2]

Question 3: During workup, I'm having trouble separating my product from a persistent impurity that has a similar polarity.

Symptom: After aqueous workup and extraction, column chromatography fails to achieve baseline separation of the main product from a significant impurity.

Probable Cause: The most likely impurity in this scenario is the C-benzylated product. C-alkylation introduces a non-polar benzyl group while retaining the polar carboxylic acid and methoxy groups. The resulting isomer often has a polarity very close to the desired O-benzylated product, making chromatographic separation difficult. Another possibility is the presence of unreacted starting material if the reaction did not go to completion.

Proposed Solution & Scientific Rationale:

  • Optimize Reaction Selectivity (Prevention): The best solution is to prevent the formation of the C-alkylated isomer in the first place by following the recommendations in Question 1 (use of polar aprotic solvents).

  • Purification via Recrystallization: If the C-alkylated isomer has formed, recrystallization may be more effective than chromatography. The different molecular shapes and packing abilities of the O- vs. C-alkylated isomers can be exploited. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.[14]

  • Acid-Base Extraction: If unreacted vanillic acid is the contaminant, a careful acid-base extraction can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The unreacted vanillic acid and the desired product (both having a carboxylic acid group) will be extracted into the aqueous layer as their sodium salts. The neutral di-benzylated byproduct would remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate both acids, which can then be collected and subjected to further purification like recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a selective O-benzylation of vanillic acid?

A1: A robust starting point for selective O-benzylation is to use vanillic acid (1.0 eq.), benzyl bromide (1.1-1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF at 60-80 °C.[7][8] Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours). This combination favors the formation of the phenoxide and its subsequent reaction at the oxygen position in a solvent that promotes this pathway.[3]

Q2: My starting material also has a carboxylic acid. Will that interfere?

A2: Yes, the carboxylic acid group can be deprotonated and can react with the benzylating agent to form a benzyl ester.[15] Using a milder base like K₂CO₃ helps to preferentially deprotonate the more acidic phenolic proton. While some esterification may still occur, it is generally less favored than O-alkylation of the phenol under these conditions. If complete avoidance of esterification is critical, the carboxylic acid may need to be protected first (e.g., as a methyl or ethyl ester), followed by benzylation of the phenol, and then deprotection of the ester.

Q3: Is benzyl chloride a suitable alternative to benzyl bromide?

A3: Benzyl chloride can be used, but it is generally less reactive than benzyl bromide due to the C-Cl bond being stronger than the C-Br bond.[2] Consequently, the reaction may require longer times or higher temperatures, which could potentially increase the formation of side products. If using benzyl chloride, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by converting it in situ to the more reactive benzyl iodide.[9]

Q4: Can this reaction lead to decarboxylation?

A4: While less common under typical benzylation conditions, vanillic acid can undergo decarboxylation to form guaiacol, especially under harsh conditions or with certain biocatalysts.[13][16] Sticking to moderate temperatures and avoiding overly strong bases or prolonged heating should minimize this side reaction.

Data Summary & Protocols

Table 1: Troubleshooting Guide Summary
SymptomProbable Cause(s)Recommended Solution(s)
Low Yield, Multiple Spots on TLC C-alkylation, Esterification, Di-benzylationUse a polar aprotic solvent (DMF, Acetone). Use a mild base (K₂CO₃). Control temperature (60-80 °C).
Stalled or Incomplete Reaction Poor reagent quality, Insufficient base, MoistureUse fresh, anhydrous reagents. Use ≥1.5 eq. of base. Add a phase-transfer catalyst (e.g., TBAI).
Difficult Purification Co-eluting C-alkylated isomerOptimize reaction to prevent formation. Use recrystallization instead of/after chromatography.

Visualized Mechanisms and Workflows

Diagram 1: Competing Reaction Pathways

cluster_input start Vanillic Acid Phenoxide (Ambident Nucleophile) O_prod Desired Product: O-Alkylation start->O_prod  Oxygen Attack (Favored in Aprotic Solvent) C_prod Side Product: C-Alkylation start->C_prod  Ring Carbon Attack (Favored in Protic Solvent) Ester_prod Side Product: Esterification start->Ester_prod  Carboxylate Attack BnX Benzyl Halide (Bn-X)

Caption: Key reaction pathways in the benzylation of vanillic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield of O-Benzylated Product check_tlc Analyze Crude TLC: Multiple Spots? start->check_tlc check_sm Analyze Crude TLC: High Starting Material? check_tlc->check_sm  No cause_side_rxn Cause: Competing Side Reactions (C-Alkylation/Esterification) check_tlc->cause_side_rxn  Yes cause_stall Cause: Stalled Reaction check_sm->cause_stall  Yes sol_side_rxn Solution: 1. Switch to aprotic solvent (DMF). 2. Use milder base (K₂CO₃). 3. Lower reaction temperature. cause_side_rxn->sol_side_rxn sol_stall Solution: 1. Check reagent quality/amount. 2. Ensure anhydrous conditions. 3. Add TBAI catalyst. cause_stall->sol_stall end Re-run Reaction & Monitor by TLC sol_side_rxn->end sol_stall->end

Caption: A logical workflow for diagnosing low-yield issues.

Detailed Experimental Protocols

Protocol 1: Optimized O-Benzylation of 4-Hydroxy-3-methoxybenzoic Acid

This protocol is a general guideline optimized for selectivity and may require minor adjustments based on laboratory conditions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of starting material).

  • Reagent Addition: Begin stirring the suspension. Add benzyl bromide (1.1 eq.) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase with 1% acetic acid).

  • Workup (Quenching): Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water (approx. 10x the volume of DMF).

  • Acidification: While stirring, slowly add 1M HCl to acidify the aqueous mixture to a pH of ~2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Drying & Purification: Air-dry the crude solid. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield pure this compound.[13]

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing neutral byproducts like the di-benzylated species.

  • Dissolution: Dissolve the crude reaction product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3x). Combine the aqueous layers. The desired product and unreacted starting material are now in the aqueous layer as sodium salts.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and re-acidify to pH ~2 with cold 1M HCl.

  • Extraction: Extract the precipitated product back into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acidic product.[17]

References

  • Rosazza, J. P., & Smith, R. V. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3801–3809. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Li, J., et al. (2013). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Molecules, 18(7), 7748-7758. [Link]
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • International Journal of Chemical Sciences. (2018). A One-Pot Method for the Preparation of N1-Monosubstituted Derivatives of Quinazoline-2,4(1H,3H)-dione.
  • Organic Syntheses. (n.d.). Benzyl phthalimide.
  • Glycoscience Protocols (GlycoPODv2). (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
  • ResearchGate. (1995). Biocatalytic Synthesis of Vanillin.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • University of Rochester. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Sciencemadness Wiki. (2021). Benzyl chloride.
  • Synfacts. (2006). Debenzylation of Aryl Benzyl Ethers by Using Solid-Supported Acids.
  • ThaiScience. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • Semantic Scholar. (2015). CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS.
  • Google Patents. (1962). Vanillin purification.
  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.
  • PubMed. (2007). Alkylation of phenol: a mechanistic view.
  • Google Patents. (2015). Method for purifying vanillin by liquid-liquid extraction.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • ACS Publications. (2020). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins.
  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?.
  • ResearchGate. (2007). Alkylation of Phenol: A Mechanistic View.
  • ResearchGate. (2009). O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions.
  • Reddit. (2023). Problems with synthesis of Benzyl tosylate (decomposition).

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Technical Support Center: Overcoming Challenges in Benzyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why your deprotection might be failing and how to overcome these hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms, offering you logical and scientifically sound troubleshooting strategies.

Introduction: The Benzyl Ether Paradox

The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in multi-step organic synthesis, lauded for its stability across a wide range of acidic and basic conditions. However, its very robustness can make its removal a significant challenge.[1][2][3] The most common deprotection method, palladium-catalyzed hydrogenolysis, is notoriously sensitive to substrate structure and impurities, leading to sluggish or incomplete reactions. This guide will equip you with the expertise to diagnose and solve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues with Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common method for benzyl ether cleavage, but it is also the source of many frustrations.[2] Let's break down the common failure points.

Q1: My hydrogenolysis reaction is extremely slow or has stalled completely. What's the first thing I should check?

A1: When a hydrogenolysis reaction stalls, the primary suspects are catalyst activity and the presence of catalyst poisons.

  • Catalyst Quality and Activity: The activity of Palladium on carbon (Pd/C) can vary significantly between suppliers and even between batches. An old or poorly stored catalyst can have drastically reduced activity. Pearlman's catalyst, Pd(OH)₂/C, is often more active than Pd/C and can be successful when Pd/C fails.[4][5]

  • Catalyst Poisons: Palladium catalysts are highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers, thioureas) and some nitrogen-containing heterocycles.[6][7][8] These compounds coordinate strongly to the palladium surface, blocking active sites for hydrogenation.

Initial Troubleshooting Steps:

  • Use Fresh Catalyst: Always use a fresh batch of a reputable catalyst.

  • Increase Catalyst Loading: If you suspect low-level impurities are poisoning the catalyst, increasing the loading (e.g., from 10 mol% to 20-50 mol%) can sometimes overcome the issue.[5][6]

  • Solvent Choice: The reaction rate is highly dependent on the solvent. A solvent system that fully dissolves the substrate is crucial. Protic solvents like ethanol and methanol are generally good choices. Acetic acid can also be used and may accelerate the reaction by protonating the ether oxygen, making the C-O bond easier to cleave.[4]

Q2: I suspect my substrate contains a sulfur moiety that is poisoning the catalyst. What are my options?

A2: Sulfur poisoning is a common and challenging problem. Here's a decision tree to guide your strategy:

start Sulfur Poisoning Suspected increase_catalyst Increase Catalyst Loading (up to stoichiometric) start->increase_catalyst Simple approach switch_method Switch Deprotection Method start->switch_method Often more effective increase_catalyst->switch_method If unsuccessful alternative_catalyst Use a Poison-Resistant Catalyst (e.g., Rhenium-based) acid_cleavage Acid-Mediated Cleavage (e.g., BCl₃, TFA) switch_method->acid_cleavage oxidative_cleavage Oxidative Cleavage (e.g., DDQ, Ozone) switch_method->oxidative_cleavage birch_reduction Reductive Cleavage (Na/NH₃) switch_method->birch_reduction

Caption: Decision tree for sulfur-poisoned debenzylation.

  • Brute-Force Approach: As a first attempt, you can try to overwhelm the poison by using a much higher loading of Pd/C. This is often not atom-economical but can be effective for trace impurities.

  • Switching Your Deprotection Strategy: In most cases, it is more efficient to switch to a deprotection method that is tolerant of sulfur.

    • Acidic Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or strong protic acids like trifluoroacetic acid (TFA) can cleave benzyl ethers and are unaffected by sulfur.[7]

    • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation and are compatible with thioethers.[3][9]

    • Dissolving Metal Reduction: The Birch reduction (sodium in liquid ammonia) is another classic method for cleaving benzyl ethers and is tolerant of sulfur-containing functional groups.[10]

Q3: My molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups). How can I selectively deprotect the benzyl ether?

A3: This is a common challenge that requires careful selection of your deprotection method.

  • Catalytic Transfer Hydrogenation (CTH): This is often a milder alternative to using hydrogen gas.[11] By using a hydrogen donor like cyclohexene, 1,4-cyclohexadiene, or formic acid/ammonium formate, you can sometimes achieve selectivity.[9][11][12] For example, using 1,4-cyclohexadiene can limit the availability of hydrogen, which may prevent the reduction of other sensitive groups.[9]

  • Oxidative Deprotection: Methods using DDQ or ozone are excellent choices as they will not affect most reducible functional groups.[9][13]

  • Photocatalytic Methods: Emerging visible-light-mediated methods offer high selectivity. For instance, using DDQ as a photooxidant can cleave benzyl ethers in the presence of azides, alkenes, and alkynes.[1][3]

MethodCompatibility with Alkenes/AlkynesCompatibility with Nitro GroupsKey Considerations
H₂/Pd/C No (will reduce)No (will reduce)High pressure may be required.
CTH (e.g., Formic Acid) Generally NoGenerally NoCan be faster than H₂ gas.[11]
DDQ (oxidative) YesYesRequires stoichiometric amounts.
Ozone (oxidative) No (will cleave)YesRequires specialized equipment.[13]
Visible Light/DDQ YesYesMild conditions, high selectivity.[1][3]
BCl₃ (Lewis Acid) YesYesCan be harsh for acid-labile groups.

Q4: I'm working with a sterically hindered benzyl ether and the reaction is not proceeding. What should I do?

A4: Steric hindrance can significantly slow down the approach of the substrate to the catalyst surface.[5]

  • Increase Reaction Temperature and Pressure: For hydrogenolysis, increasing the temperature and H₂ pressure can provide the necessary energy to overcome the steric barrier.

  • Switch to a Chemical Method: Non-catalytic methods are often better for hindered substrates.

    • Lewis Acid-Mediated Cleavage: Strong Lewis acids like BCl₃ or AlCl₃ are effective for cleaving hindered benzyl ethers.[4]

    • Radical Bromination: A method using N-bromosuccinimide (NBS) with light has been shown to be effective for removing sterically hindered benzyl ethers that are resistant to hydrogenolysis.[14]

Experimental Protocols

Protocol 1: Standard Catalytic Transfer Hydrogenation (CTH)

This protocol is a good starting point for the deprotection of benzyl ethers in molecules that may be sensitive to the conditions of high-pressure hydrogenation.

  • Reaction Setup: Dissolve the benzylated substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10-20 wt% of the substrate).

  • Hydrogen Donor: Add the hydrogen donor. A common choice is ammonium formate (5-10 eq) or formic acid (5-10 eq).[12]

  • Reaction Monitoring: Heat the reaction mixture (typically to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Add Hydrogen Donor (e.g., Ammonium Formate) B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Cool and Filter through Celite E->F Reaction Complete G Concentrate Filtrate F->G H Purify by Chromatography G->H

Caption: Workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Oxidative Deprotection with DDQ

This protocol is useful for substrates with functional groups that are sensitive to reductive conditions.[9]

  • Reaction Setup: Dissolve the benzyl ether (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-3.0 eq per benzyl group) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography. Note that the DDQ byproducts can sometimes complicate purification.

Mechanistic Insights

Understanding the mechanism of your reaction is key to effective troubleshooting.

cluster_0 Catalytic Hydrogenolysis Mechanism Pd Pd Surface H_ads 2 H(ads) Pd->H_ads H2 H₂ H2->Pd Adsorption BnOR R-O-Bn Complex [R-O-Bn]-Pd complex BnOR->Complex Coordination Products R-OH + Toluene ComplexH_ads ComplexH_ads ComplexH_ads->Products Hydrogenolysis

Caption: Simplified mechanism of benzyl ether hydrogenolysis.

In catalytic hydrogenolysis, molecular hydrogen is adsorbed onto the palladium surface and dissociates into active hydrogen atoms. The benzyl ether also coordinates to the palladium surface, facilitating the cleavage of the C-O bond and subsequent formation of the deprotected alcohol and toluene. Any species that binds more strongly to the palladium surface than hydrogen or the benzyl ether will act as a poison and inhibit the reaction.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Madsen, J., et al. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry - A European Journal, 6(7), 1140-1146.
  • Bieg, T., & Szeja, W. (1985).
  • ResearchGate. (n.d.). Deprotection of benzyl in ether substrates.
  • Madsen, J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
  • Donabauer, K., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853-858.
  • Walvoord, R. R., et al. (2021).
  • Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups.
  • ResearchGate. (2020). Facile Hydrogenative Deprotection of N -Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Donabauer, K., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Journal of Chemical Research, Synopses, (7), 108.
  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. r/Chempros.
  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
  • ResearchGate. (2014).
  • Binkley, R. W., & Hehemann, D. G. (1978). De-O-benzylation of Sterically Hindered Benzyl Ethers. The Journal of Organic Chemistry, 43(15), 3244-3245.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Esterification of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of benzoic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of practical questions and in-depth answers, addressing the common challenges encountered in the lab.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Ester Yield

Question 1: My reaction has run for the recommended time, but TLC/GC analysis shows a significant amount of unreacted benzoic acid. What are the likely causes?

Answer: This is the most common issue, and it usually points to a problem with the reaction equilibrium or kinetics. Let's break down the potential culprits.

  • Cause A: Equilibrium Limitations in Fischer-Speier Esterification

    • The "Why": The Fischer-Speier esterification is a reversible reaction.[1][2][3] The water produced as a byproduct can react with the ester to hydrolyze it back to the starting materials, preventing the reaction from reaching completion.[1][4][5] According to Le Chatelier's principle, the presence of a product (water) will shift the equilibrium back towards the reactants.[5]

    • The Solution: You must actively shift the equilibrium towards the product side.

      • Use Excess Alcohol: The simplest method is to use one of the reactants in a large excess.[2][5][6] If you are using a low-cost, low-boiling alcohol like methanol or ethanol, using it as the solvent is an effective way to drive the reaction forward.[2]

      • Remove Water: For more valuable alcohols or when using a stoichiometric amount is necessary, you must remove the water as it forms.[2][6][7] The most common method is azeotropic distillation using a Dean-Stark apparatus .[2][8][9] An inert solvent that forms an azeotrope with water (like toluene) is added to the reaction. The water-toluene azeotrope boils, condenses, and collects in the trap, while the denser water separates to the bottom and the lighter toluene overflows back into the reaction flask.[2][8]

  • Cause B: Insufficient or Inactive Catalyst

    • The "Why": Acid catalysts (e.g., H₂SO₄, p-TsOH) are essential to protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] Without a sufficient amount of active catalyst, the reaction rate will be impractically slow.[1][10] Water can also deactivate or "poison" the catalyst.[11]

    • The Solution:

      • Check Catalyst Loading: Ensure you have used the correct catalytic amount (typically 1-5 mol%).

      • Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit the forward reaction.[1] Use anhydrous reagents and properly dried glassware.

      • Consider Staggered Addition: In some cases, especially in sealed-vessel microwave reactions where water cannot be removed, adding the catalyst in portions over the course of the reaction can overcome deactivation and improve yields.[11][12]

  • Cause C: Sub-Optimal Reaction Conditions

    • The "Why": Esterification is typically a slow reaction that requires heat to proceed at a reasonable rate.[2]

    • The Solution:

      • Temperature: Ensure the reaction is heated to the appropriate reflux temperature.[1] The temperature is determined by the boiling point of the solvent or the excess alcohol being used.[2]

      • Reaction Time: Some esterifications, particularly those with hindered substrates or using a Dean-Stark apparatus, may require extended reaction times (from hours to over a day) to reach completion.[1][13] Monitor the reaction progress (e.g., by TLC or by the amount of water collected in the Dean-Stark trap) to determine the endpoint.[13]

  • Cause D: Steric Hindrance

    • The "Why": Bulky substituents on the benzoic acid (especially in the ortho position) or on the alcohol can physically block the nucleophilic attack, dramatically slowing the reaction rate. This is known as steric hindrance.[14][15][16] Standard Fischer-Speier conditions are often ineffective for highly hindered substrates.

    • The Solution: For sterically demanding substrates, a different strategy is required. The Steglich esterification is an excellent alternative. It uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid under mild, neutral conditions.[17][18][19] This method is particularly useful for preparing esters of tertiary alcohols, which would form alkenes under acidic Fischer conditions.[19][20]

Troubleshooting Workflow for Low Ester Yield

Here is a logical workflow to diagnose the cause of low yield.

G start Low Ester Yield Detected check_sm TLC/GC shows mainly unreacted starting material? start->check_sm check_byproducts Significant side products observed? check_sm->check_byproducts No cause_equilibrium Is it a Fischer Esterification? check_sm->cause_equilibrium Yes check_purity Action: Check Reagent Purity - Impure alcohol can form  different esters. - Re-purify reagents. check_byproducts->check_purity Yes check_conditions Review Reaction Parameters check_byproducts->check_conditions No shift_eq Action: Drive Equilibrium - Use excess alcohol - Remove H₂O (Dean-Stark) cause_equilibrium->shift_eq Yes consider_steglich Problem is likely with coupling reagents or substrate stability. Re-evaluate protocol. cause_equilibrium->consider_steglich No (e.g., Steglich) check_catalyst Action: Verify Catalyst - Check loading (mol%) - Ensure anhydrous conditions - Use fresh catalyst check_conditions->check_catalyst Catalyst check_temp Action: Verify Conditions - Ensure proper reflux temp - Increase reaction time check_conditions->check_temp Temperature check_sterics Is substrate sterically hindered? (e.g., ortho-substituted) check_conditions->check_sterics Substrate switch_method Action: Change Method - Switch to Steglich Esterification (DCC/DMAP) check_sterics->switch_method Yes end_node Re-run with corrections check_sterics->end_node No

Caption: Troubleshooting workflow for low ester yield.

Problem: Product Purification Challenges

Question 2: My reaction seems to have worked, but my final product is contaminated with benzoic acid. How do I remove it?

Answer: This is a work-up issue. Unreacted benzoic acid is acidic, while your ester product is neutral. This difference in chemical properties is the key to separation.

  • The "Why": Standard purification by distillation or silica gel chromatography can sometimes be insufficient if a large amount of starting acid remains.

  • The Solution: Perform a liquid-liquid extraction with a mild base.

    • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, dichloromethane).[1][2]

    • Wash the organic layer in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2][21] The bicarbonate will deprotonate the acidic benzoic acid, forming sodium benzoate, which is water-soluble. The neutral ester will remain in the organic layer.

    • Critical Safety Note: This neutralization evolves carbon dioxide (CO₂) gas, which can rapidly build pressure in a sealed separatory funnel. Always vent the funnel frequently by inverting it and opening the stopcock.[1]

    • Separate the aqueous layer. You can wash the organic layer again to ensure complete removal of the acid.

    • The unreacted benzoic acid can often be recovered by acidifying the combined aqueous layers with HCl, causing the benzoic acid to precipitate out.[22]

Question 3: I am having trouble with emulsions during my aqueous work-up, or my ester is hydrolyzing on the silica gel column. What should I do?

Answer: These are common physical separation problems.

  • For Emulsions:

    • The "Why": Emulsions are stable mixtures of organic and aqueous layers that refuse to separate, often caused by salts or polar compounds.

    • The Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel.[2][23] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.

  • For Column Chromatography Issues:

    • The "Why": Silica gel is slightly acidic and can cause hydrolysis of sensitive esters, especially if there is residual water in the silica or solvents.[21] Additionally, residual benzoic acid can streak down the column, contaminating the ester fractions.[21]

    • The Solution:

      • Pre-Wash: The best solution is to perform the basic wash described in Question 2 before running the column to remove the acid.[21]

      • Neutralize the Column: If trace acid is still an issue, you can add a very small amount of a base like triethylamine (e.g., 0.1%) to the eluent. This will neutralize the acidic sites on the silica and ensure that any remaining benzoic acid stays at the baseline.[21]

      • Use Dry Materials: Always use properly dried silica gel and anhydrous grade solvents to minimize the risk of on-column hydrolysis.[21]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for my benzoic acid esterification?

There is no single "best" catalyst; the choice depends on the substrate and desired reaction conditions.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess alcohol or with Dean-Stark; 1-5 mol%Inexpensive, highly effective, readily available.[2]Corrosive, harsh conditions, difficult to remove, can cause charring at high temps.[10]
p-Toluenesulfonic Acid (p-TsOH) Reflux in excess alcohol or with Dean-Stark; 1-5 mol%Solid, easier to handle than H₂SO₄, effective.[2]Acidic conditions, requires removal during work-up.
Metal Catalysts (e.g., Tin(II), Titanium compounds) High temperatures (>180 °C)[24]Effective for high-boiling point esters, can be filtered off, potentially recyclable.[6][24]Requires high temperatures, may not be suitable for sensitive substrates.
Solid Acid Catalysts (e.g., Amberlyst 15, modified clays) Varies, often refluxHeterogeneous, easily removed by filtration, reusable, environmentally friendlier.[10][25][26]Can be less active than homogeneous catalysts, may require specific conditions.[25]
DCC/DMAP (Steglich) Room temperature, aprotic solvent (e.g., DCM)Mild, neutral conditions, effective for hindered/sensitive substrates.[17][18]Expensive reagents, forms dicyclohexylurea (DCU) byproduct that must be filtered off.[17]

Q2: How does the structure of my benzoic acid affect the reaction?

Both electronic and steric effects play a crucial role.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzene ring make the carbonyl carbon more electrophilic and can increase the intrinsic reaction rate. Conversely, electron-donating groups (e.g., -OCH₃) can decrease it.

  • Steric Effects: This is often the dominant factor.[15] Large groups in the ortho-positions (e.g., -CH₃, -Br) will significantly hinder the approach of the alcohol to the carboxylic acid, making esterification much more difficult under standard Fischer conditions.[14][16] For such substrates, Steglich esterification is the preferred method.[19]

Key Experimental Protocols

Protocol 1: Standard Fischer-Speier Esterification (Methyl Benzoate)

This protocol is a classic example using an excess of a simple alcohol.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (10.0 g, 81.9 mmol).[23]

  • Reagents: In a fume hood, add methanol (25 mL, excess) to the flask.[22][23] While stirring, slowly and carefully add concentrated sulfuric acid (3 mL).[23]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[2][27] Monitor the reaction by TLC until the benzoic acid spot has disappeared or is minimal.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Extract the product with dichloromethane or ethyl acetate (2 x 40 mL).[22]

    • Combine the organic layers and wash with 25 mL of water, followed by 25 mL of saturated NaHCO₃ solution (vent frequently!), and finally with 25 mL of brine.[2][22]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude methyl benzoate.

    • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Steglich Esterification of a Hindered Substrate

This protocol is ideal for substrates that fail under acidic conditions.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the sterically hindered benzoic acid (1.0 equiv), the desired alcohol (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reagents: Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane, DCM). Cool the flask to 0 °C in an ice bath.

  • Reaction: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture.

  • Monitoring: A white precipitate of dicyclohexylurea (DCU) will begin to form.[17] Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. The crude ester can be purified by silica gel chromatography.

General Esterification Workflow

Caption: General workflow for benzoic acid esterification.

References
  • US8022244B2 - Method for producing benzoic acid esters - Google Patents. (n.d.).
  • Wikipedia. (2023). Dean–Stark apparatus.
  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR, 9(02).
  • MDPI. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents. (n.d.).
  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences.
  • University of Illinois Urbana-Champaign. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
  • University of Colorado Boulder. (n.d.). The Fischer Esterification.
  • D'Anna, F., Marullo, S., Vitale, P., & Noto, R. (2010). Electronic and steric effects: how do they work in ionic liquids? The case of benzoic acid dissociation. The Journal of Organic Chemistry, 75(14), 4828–4834. [Link]
  • Wikipedia. (2023). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • ResearchGate. (2021). Work up of ester?
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • LookChem. (n.d.). General procedures for the purification of Esters.
  • Writing in Biology. (2018). Experimental Procedure for Esterification.
  • Clark, J. H., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5547-5554. [Link]
  • ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols...
  • Phelps, I. K., & Osborne, J. G. (1913). The Esterification of Benzoic Acid by Mercaptan and by Alcohol. American Chemical Journal, 50(1), 39-44.
  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • The Journal of Organic Chemistry. (n.d.). Ahead of Print.
  • ChemistNATE. (2020, August 8). Benzoic Acid + Ethanol = ??
  • ResearchGate. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation.
  • University of California, Irvine. (n.d.). Fischer Esterification.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
  • Cap, A. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid.
  • Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry.
  • University of California, Davis. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate.
  • Sert, E., & Çataloğlu, B. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912.
  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • University of California, Irvine. (n.d.). Lab5 procedure esterification.
  • ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.

Sources

Technical Support Center: Post-Williamson Ether Synthesis Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for post-synthesis purification, specifically focusing on the effective removal of inorganic salt byproducts from the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter purification challenges. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your workflow with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the typical inorganic salt byproducts in a Williamson ether synthesis?

The identity of the salt is a direct consequence of your chosen reagents. It forms from the cation of the base used to deprotonate the alcohol and the halide from the alkylating agent.[1] For example:

  • Using sodium hydride (NaH) and an alkyl bromide (R-Br) will yield sodium bromide (NaBr) .

  • Using potassium carbonate (K2CO3) and an alkyl iodide (R-I) will yield potassium iodide (KI) .

  • Reacting sodium ethoxide (NaOEt) with chloroethane (EtCl) produces sodium chloride (NaCl) .[1]

Q2: Why is it critical to remove these inorganic salts?

Residual inorganic salts can compromise your results in several ways:

  • Inaccurate Yields: The mass of the salt inflates the apparent yield of your product.

  • Interference in Subsequent Reactions: Salts can poison catalysts or interfere with the stoichiometry of downstream reactions.

  • Poor Analytical Data: Even small amounts of salt can lead to broad peaks and poor resolution in NMR spectra.[2] Paramagnetic metal salts are particularly problematic.[3]

  • Low Purity for Biological Assays: For drug development professionals, salt impurities can affect bioassay results and are unacceptable in final compounds.

Q3: What is the most straightforward method for salt removal?

For most applications, a standard aqueous workup (liquid-liquid extraction) is the simplest and most common method.[4] This process leverages the stark difference in solubility between your desired organic ether and the inorganic salt byproduct; the ether preferentially dissolves in an organic solvent, while the salt dissolves in water.[5][6]

Q4: Can I just filter the salt out of my reaction mixture?

Yes, this is possible under specific conditions. If the inorganic salt byproduct is poorly soluble in your chosen reaction solvent (e.g., acetonitrile, acetone), it may precipitate out of the solution.[7] In such cases, direct filtration can be a very efficient first purification step.[8][9]

Method Selection: A Logic-Based Workflow

The optimal purification strategy depends on the physical properties of your ether product and the nature of the reaction mixture. Use the following workflow to determine the best approach.

G start Reaction Complete product_state Is the desired ether a solid or an oil? start->product_state salt_sol Is the salt byproduct insoluble in the reaction solvent? product_state->salt_sol Solid workup Protocol 1: Aqueous Workup product_state->workup Oil product_sol Is the ether product soluble in water? salt_sol->product_sol No filter_first Protocol 2: Direct Filtration salt_sol->filter_first Yes product_sol->workup No chromatography Protocol 4: Column Chromatography product_sol->chromatography Yes recrystallize Protocol 3: Recrystallization filter_first->recrystallize Followed by... workup->chromatography If purity is still low...

Sources

Preventing degradation of 4-(Benzyloxy)-3-methoxybenzoic acid during heating

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Thermal Degradation

Welcome to the technical support center for 4-(benzyloxy)-3-methoxybenzoic acid (also known as Benzyl vanillic acid[1]). This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. We understand that unexpected sample degradation can compromise experimental outcomes, leading to reduced yields, purification challenges, and ambiguous results. This document provides in-depth, field-proven insights into the causes of thermal degradation and offers robust strategies for its prevention.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What are the primary thermal degradation pathways for this compound?

A1: When subjected to thermal stress, this compound primarily degrades via two competitive pathways: Decarboxylation and Debenzylation (Ether Cleavage) .

  • Decarboxylation: This pathway involves the loss of the carboxylic acid group as carbon dioxide (CO₂). While benzoic acid itself is quite stable, its derivatives can undergo decarboxylation at elevated temperatures, a reaction that can be influenced by the presence of other substituents on the aromatic ring.[2][3] The resulting product is 1-(benzyloxy)-2-methoxybenzene.

  • Debenzylation (Ether Cleavage): This pathway involves the cleavage of the C-O bond of the benzyl ether. The benzyl group is a widely used protecting group precisely because it can be cleaved under specific conditions.[4][5] Thermal stress can provide the energy needed to break this bond, leading to the formation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and toluene or related benzyl species.[6][7]

Below is a diagram illustrating these competing degradation routes.

sub This compound heat Thermal Stress (Heating) sub->heat decarbox Decarboxylation (-CO₂) heat->decarbox Pathway 1 debenzyl Debenzylation (Ether Cleavage) heat->debenzyl Pathway 2 prod1 1-(Benzyloxy)-2-methoxybenzene decarbox->prod1 prod2 Vanillic Acid debenzyl->prod2 prod3 Toluene / Benzyl Derivatives debenzyl->prod3

Figure 1. Primary thermal degradation pathways.
Q2: At what temperature should I become concerned about degradation?

A2: Significant degradation of benzoic acid derivatives has been observed to begin at temperatures around 200°C, with complete degradation occurring at 250°C in some studies.[2] However, benzoic acid itself can be stable up to 300°C under certain conditions.[2] The exact onset temperature for this compound can be influenced by factors such as heating time, the presence of catalysts (e.g., trace metals), atmospheric oxygen, and the reaction medium (solvent, pH). We recommend exercising caution when heating above 150°C and implementing preventative measures.

Q3: How can I reliably detect and quantify the degradation of my compound?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[8][9]

  • Methodology: A reversed-phase C18 column is typically effective. The mobile phase often consists of a buffered aqueous solution (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol). A gradient elution is recommended to ensure separation of the parent compound from both more polar (vanillic acid) and less polar (decarboxylated product, toluene) degradants.

  • Identification: Confirmation of degradation products can be achieved by coupling the HPLC to a mass spectrometer (LC-MS) for structural elucidation or by comparing retention times with authentic reference standards.[2][9]

  • Quantification: Degradation can be quantified by monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products over time.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems related to thermal degradation.

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield after a reaction step involving heat. 1. Decarboxylation: Loss of the carboxyl group leads to a non-acidic byproduct, which may be lost during aqueous basic workup. 2. Debenzylation: Formation of the more polar vanillic acid may alter solubility and cause it to be lost in different phases during extraction.1. Analyze the Organic Phase: Before workup, take a small aliquot of the crude reaction mixture for HPLC or LC-MS analysis to identify the degradation products. 2. Modify Workup: If decarboxylation is confirmed, perform a neutral extraction to isolate the non-acidic byproduct. If debenzylation is the issue, adjust the pH of the aqueous phase to ensure the recovery of vanillic acid.
The reaction mixture turns brown or black upon heating. 1. Oxidative Degradation: The benzyl group or the aromatic ring may be susceptible to oxidation at high temperatures, especially in the presence of air, forming colored polymeric byproducts. 2. Uncontrolled Side Reactions: High temperatures can initiate various unintended reaction pathways.1. Implement an Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before heating and maintain a positive pressure throughout the reaction. See Protocol 1 . 2. Reduce Temperature: Evaluate if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time.
HPLC analysis shows multiple new, unidentified peaks. 1. Competing Degradation: Both decarboxylation and debenzylation may be occurring simultaneously. 2. Secondary Degradation: Primary degradation products may be unstable under the reaction conditions and degrade further.1. Perform a Forced Degradation Study: Intentionally degrade small samples of your starting material under controlled conditions (e.g., heat, acid, base, oxidation) to generate and identify the potential degradants. This will help assign identities to the unknown peaks. 2. Optimize Reaction Conditions: Use a Design of Experiments (DoE) approach to systematically investigate the effects of temperature, time, and catalyst concentration to find a window where the desired reaction is maximized and degradation is minimized.
Troubleshooting Workflow Diagram

start Degradation Suspected (Low Yield, Color Change, Extra Peaks) analyze Analyze Crude Sample (HPLC, LC-MS) start->analyze check_atmos Was an inert atmosphere used? sol_atmos Implement Inert Atmosphere (See Protocol 1) check_atmos->sol_atmos No check_temp What was the maximum temperature? sol_temp Reduce Reaction Temperature (<150°C if possible) check_temp->sol_temp > 150-200°C identify Identify Degradation Products (Decarboxylation vs. Debenzylation) analyze->identify identify->check_atmos identify->check_temp sol_workup Modify Workup Protocol to Isolate Byproducts identify->sol_workup

Figure 2. A logical workflow for troubleshooting degradation.
Detailed Experimental Protocols

To ensure the integrity of your experiments, we provide the following validated protocols.

Protocol 1: Performing Reactions Under an Inert Atmosphere

Causality: The benzyl C-H bonds are susceptible to radical abstraction and oxidation, particularly at elevated temperatures in the presence of O₂. This can initiate complex degradation cascades. By removing oxygen, you significantly inhibit these oxidative pathways.[10][11]

Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while it is still warm. Use high-vacuum grease on all joints to ensure a good seal.

  • Manifold Connection: Connect the reaction vessel to a dual-manifold system that can supply both an inert gas (Argon or Nitrogen) and a vacuum.

  • Purge Cycle (x3):

    • Carefully evacuate the air from the reaction vessel using the vacuum line until the pressure is low. Be cautious with solid reagents to avoid them being pulled into the vacuum line.

    • Switch from vacuum to the inert gas line and allow the vessel to fill with the inert gas until it reaches atmospheric pressure.

    • Repeat this evacuation/refill cycle two more times to ensure the residual oxygen concentration is negligible.

  • Reagent Addition: Add any solid reagents before the first purge cycle. Liquid reagents can be added via a syringe through a rubber septum after the purging is complete.

  • Maintaining Atmosphere: Throughout the heating process, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the top of the condenser to the inert gas line via an oil bubbler, which provides a visual confirmation of gas flow and prevents over-pressurization.

Protocol 2: Development of a Stability-Indicating HPLC Method

Causality: A robust analytical method must be able to separate the active compound from all potential degradation products to provide an accurate assessment of stability.[9] This protocol ensures that co-elution does not mask the presence of degradants.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or scan with a Diode Array Detector from 200-400 nm).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 90
      18.0 90
      18.1 30

      | 22.0 | 30 |

  • Sample Preparation:

    • Dissolve a known concentration (e.g., 1 mg/mL) of your this compound standard and samples in a 50:50 mixture of acetonitrile and water.

  • System Suitability and Validation:

    • Inject a standard solution of the parent compound mixed with separately prepared solutions of expected degradants (vanillic acid, toluene, if available).

    • Resolution Check: Ensure the resolution factor (Rs) between the parent peak and the closest eluting degradant peak is greater than 2.0.[8]

    • Peak Purity: If using a Diode Array Detector, perform a peak purity analysis on the parent peak from a stressed sample to confirm it is not co-eluting with any impurities.

References
  • Yao, T., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition.
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability.
  • Krukonis, V. J., & Klemperer, W. G. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-52.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • ResearchGate. (2019). (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.
  • ACS Publications. (2022). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis.
  • NIH. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PubMed Central.
  • ACS Publications. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Vanillic acid.
  • ResearchGate. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters.
  • Chemguide. (n.d.). decarboxylation of carboxylic acids and their salts.
  • Tetrahedron. (n.d.). 4-Benzyloxy-3-methoxybenzoic acid.
  • Polish Pharmaceutical Society. (2014). Development studies on determination of preservatives decomposition products. Acta Poloniae Pharmaceutica.
  • PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid.
  • PubMed. (2002). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A.
  • PubMed. (2014). Development studies on determination of preservatives decomposition products. Acta Poloniae Pharmaceutica.
  • Thai Science. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • PubChem. (n.d.). Vanillic Acid.
  • Organic Syntheses. (n.d.). protocatechuic acid.
  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde.
  • NIST. (n.d.). Benzoic acid, 4-methoxy-.
  • ResearchGate. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid.
  • NIST. (n.d.). 4-Benzyloxybenzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-methoxy-.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • PubMed. (2014). Biodegradation of Benzyl Benzoate by Pseudomonas Desmolyticum NCIM 2112. World Journal of Microbiology and Biotechnology.

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Minimizing byproducts in the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and achieve high-purity results in your synthesis.

Introduction: The Challenge of Synthesizing this compound Chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. However, when the starting material, such as this compound, contains an acid-sensitive functional group like a benzyl ether, the reaction requires careful consideration to avoid unwanted side reactions. The primary challenge in this synthesis is the potential cleavage of the benzyl ether protecting group, which leads to the formation of 4-hydroxy-3-methoxybenzoic acid derivatives as significant byproducts. This guide will provide a comprehensive overview of how to mitigate this and other potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound chloride?

A1: The most common and problematic byproduct is the de-benzylated analog, 4-hydroxy-3-methoxybenzoyl chloride, or its precursor, 4-hydroxy-3-methoxybenzoic acid. This results from the cleavage of the benzyl ether linkage under acidic conditions generated during the reaction, particularly when using thionyl chloride (SOCl₂).

Q2: Which chlorinating agent is best for this synthesis to avoid byproducts?

A2: For substrates with acid-sensitive groups like benzyl ethers, oxalyl chloride is generally the superior reagent compared to thionyl chloride.[1] Oxalyl chloride reactions can be run at lower temperatures (room temperature or below) and the gaseous byproducts (CO, CO₂, HCl) are easily removed.[2] Thionyl chloride reactions often require heating, and the generation of HCl can lead to the cleavage of the benzyl ether.[1]

Q3: Can I use thionyl chloride for this synthesis? What precautions should I take?

A3: While oxalyl chloride is recommended, thionyl chloride can be used with caution. To minimize benzyl ether cleavage, the reaction should be performed at the lowest possible temperature and for the shortest possible time. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can be used to scavenge the HCl generated during the reaction, thereby protecting the benzyl ether.[3][4]

Q4: How can I monitor the progress of the reaction and detect byproducts?

A4: The reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot of the reaction mixture and quenching it with methanol. This converts the acid chloride to the more stable methyl ester, which can be easily analyzed by TLC against the starting material's methyl ester. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed. Due to the reactivity of acid chlorides, they are often derivatized into more stable esters (e.g., methyl esters) before HPLC analysis.[5][6] ¹H NMR spectroscopy can also be used to analyze the crude product mixture to identify the desired product and the de-benzylated byproduct.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of the desired acid chloride Incomplete reaction.- Ensure the starting material is completely dry. Moisture will quench the chlorinating agent.- Use a slight excess of the chlorinating agent (1.2-1.5 equivalents).- If using oxalyl chloride, ensure a catalytic amount of DMF is present.- For thionyl chloride, consider a moderate increase in reaction time or temperature, but monitor for byproduct formation.
Degradation of the product during workup.- Workup should be performed promptly after the reaction is complete.- Avoid prolonged exposure to moisture.
Presence of a significant amount of 4-hydroxy-3-methoxybenzoic acid derivative in the product Cleavage of the benzyl ether protecting group.- Switch to a milder chlorinating agent: Use oxalyl chloride instead of thionyl chloride.[1]- Lower the reaction temperature: Perform the reaction at room temperature or 0 °C.- Add an HCl scavenger: If using thionyl chloride, add an equimolar amount of pyridine or triethylamine to the reaction mixture.[7]- Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
Product is an oil and difficult to purify Presence of impurities.- Aqueous workup: Wash the crude product (dissolved in an inert organic solvent) with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acidic de-benzylated byproduct.[8]- Column chromatography: If an aqueous wash is insufficient, purify the product using silica gel column chromatography.
Difficulty in removing excess chlorinating agent High boiling point of the reagent or incomplete removal under vacuum.- After the reaction, add a dry, inert solvent like toluene and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual thionyl chloride or oxalyl chloride.

Experimental Protocols

Protocol 1: Recommended Synthesis using Oxalyl Chloride

This method is preferred for minimizing byproduct formation.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this step to ensure complete removal of volatile impurities.

  • The resulting crude this compound chloride is typically used in the next step without further purification.

Protocol 2: Synthesis using Thionyl Chloride with an HCl Scavenger

This method is an alternative but carries a higher risk of byproduct formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add anhydrous pyridine (1.1 eq) to the solution and stir.

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. Gentle heating may be required, but should be avoided if possible to prevent benzyl ether cleavage.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude acid chloride.

  • Azeotropically remove any remaining thionyl chloride with anhydrous toluene.

Visualizing the Reaction Pathways

Main Reaction Pathway

Main Reaction start This compound product 4-(Benzyloxy)-3-methoxybenzoyl Chloride start->product Chlorination reagent Oxalyl Chloride (or Thionyl Chloride) reagent->product byproducts Gaseous Byproducts (CO, CO₂, HCl or SO₂, HCl) product->byproducts caption Desired Synthesis Pathway Byproduct Formation cluster_cleavage Side Reaction: Benzyl Ether Cleavage start This compound acid_chloride 4-(Benzyloxy)-3-methoxybenzoyl Chloride start->acid_chloride Chlorination hcl HCl (byproduct from chlorination) acid_chloride->hcl cleavage_product 4-Hydroxy-3-methoxybenzoic Acid (or its acid chloride) acid_chloride->cleavage_product Acid-catalyzed cleavage hcl->cleavage_product caption Undesired Byproduct Formation

Caption: Undesired Byproduct Formation

References

  • "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • "Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids." Synfacts, vol. 12, no. 1, 2016, pp. 0085–0085.
  • "Alcohol Protecting Groups." University of Calgary. [Link]
  • Heuckendorff, Mads, et al. "Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger." Organic Letters, vol. 25, no. 20, 2023, pp. 3736–3740.
  • "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. [Link]
  • "In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?" Quora. [Link]
  • "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. [Link]
  • "Preparation of N-(2-Methyl-3-nitrophenyl)pyrrolidine." Organic Syntheses. [Link]
  • "How to achieve chlorination of carboxylic acid to convert into acid chloride ?
  • "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
  • "Acid to Acid Chloride - Common Conditions.
  • "One-pot synthesis of amides from carboxylic acids using thionyl chloride as activ
  • "Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2.
  • "Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • "What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • "Chlorination of 4-methoxybenzoyl chloride.
  • "Selective Cleavage of Benzyl Ethers." Organic Chemistry Portal. [Link]
  • "benzyl ether cleavage." YouTube. [Link]
  • "synthesis & cleavage of benzyl ethers." YouTube. [Link]
  • "The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." PubMed. [Link]
  • "Help with thionyl chloride halogen
  • "1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
  • "4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts." SpectraBase. [Link]
  • "THE CLEAVAGE OF ETHERS." Chemical Reviews. [Link]
  • "Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases.
  • "Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride.
  • "Benzyl Esters." Organic Chemistry Portal. [Link]
  • "4-(Benzyloxy)-3-methoxybenzaldehyde." PubChem. [Link]
  • "New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers." The Journal of Organic Chemistry. [Link]
  • "4-Methoxy benzoic acid." SpectraBase. [Link]
  • "The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines.
  • "Chlorination of oxybenzone: Kinetics, transformation, disinfection byproducts formation, and genotoxicity changes.
  • "The preparation method of 4- chloromethyl benzoic acid chlorides.

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Technical Support Center: Column Selection for Optimal Separation of Benzoic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating benzoic acid derivatives using High-Performance Liquid Chromatography (HPLC). Here, we will address common challenges, provide in-depth explanations for method development choices, and offer structured troubleshooting advice to ensure your separations are robust, reproducible, and efficient.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting column for separating benzoic acid derivatives?

For most applications involving benzoic acid and its derivatives, a C18 (octadecyl) column is the universally accepted starting point. The primary retention mechanism is hydrophobic interaction between the non-polar C18 alkyl chains and the aromatic ring of the benzoic acid derivatives.[1] However, the success of this column is critically dependent on controlling the mobile phase pH.

Q2: Why is mobile phase pH so critical for analyzing these compounds?

Benzoic acid derivatives are weak acids. Their ionization state is directly controlled by the mobile phase pH relative to their pKa value.

  • At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and more hydrophobic. This increases its affinity for the C18 stationary phase, leading to longer retention times.[2][3]

  • At high pH (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule ionized and more polar. This reduces its affinity for the stationary phase, causing it to elute much earlier.[4]

Controlling the pH to suppress ionization (keeping the pH at least 1-2 units below the analyte's pKa) is a fundamental strategy to achieve good retention and peak shape on a reversed-phase column.[3][4]

Q3: My peaks are tailing badly. What is the most likely cause?

Peak tailing with acidic compounds like benzoic acid derivatives is often caused by secondary interactions with the silica backbone of the column.[5] At mid-range pH values (e.g., pH > 3.5), residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻).[6] These negatively charged sites can interact with any remaining ionized analyte molecules, leading to this undesirable peak shape.

To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) using a modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[3][7] This keeps both the analytes and the silanol groups in a neutral state, minimizing unwanted ionic interactions.

Q4: When should I consider a column other than a standard C18?

While C18 is a workhorse, you should consider alternative stationary phases in specific situations:

  • Poor Resolution of Aromatic Isomers: If your sample contains isomers or compounds with subtle differences in their aromatic systems, a Phenyl-Hexyl or Biphenyl column can provide alternative selectivity.[8][9] These phases offer π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes, which can resolve compounds that co-elute on a C18.

  • Analysis of Very Polar Derivatives: For highly polar derivatives (e.g., dihydroxybenzoic acids) that show poor retention even at low pH on a C18, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a suitable alternative.[1][9] HILIC columns use a polar stationary phase with a high organic mobile phase to retain and separate very polar compounds.

  • Simultaneous Analysis of Acids and Bases: For complex mixtures containing both acidic and basic compounds, a mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) can offer unique retention mechanisms for multiple analyte types.[10][11]

In-Depth Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and reduces the accuracy of integration. It's a clear signal that the chromatography is not optimal.

Causality and Mechanism:
  • Peak Tailing: As described in the FAQ, tailing for acidic analytes is most often due to secondary ionic interactions with deprotonated silanols on the silica surface.[5][6] It can also be caused by metal contamination in the sample or mobile phase, which can chelate with the carboxylic acid group.[7]

  • Peak Fronting: This is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[12] If the sample is dissolved in a solvent much stronger (i.e., more organic) than the mobile phase, the peak will be distorted and front.

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_all_peaks Affects All Peaks? start->check_all_peaks a_path Possible System Issue check_all_peaks->a_path Yes b_path Likely Chemical Interaction check_all_peaks->b_path No, only acidic analytes check_frit Check for blocked column frit. Backflush column to waste. a_path->check_frit Action check_connections Inspect for dead volume in connections (tubing, fittings). check_frit->check_connections If not fixed... check_ph Is Mobile Phase pH < 3.0? Ensure pH is ~2 units below analyte pKa. b_path->check_ph Action increase_buffer Increase buffer concentration (e.g., from 10mM to 25mM). check_ph->increase_buffer If pH is OK... check_overload Check for mass overload. Inject a 1:10 dilution of the sample. increase_buffer->check_overload If tailing persists... replace_column Column may be degraded. Replace with new column. check_overload->replace_column If still tailing...

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inadequate Resolution Between Analytes

Resolution is the measure of how well two peaks are separated. Co-elution or poor resolution prevents accurate quantification.

Causality and Mechanism:

Lack of resolution means the combination of the stationary phase and mobile phase does not provide sufficient selectivity for the analytes. For benzoic acid derivatives, this often occurs between isomers or compounds with very similar hydrophobicity. The choice of organic modifier (Acetonitrile vs. Methanol) can also impact selectivity due to different interactions (e.g., dipole-dipole, hydrogen bonding).[6]

Strategies for Improving Resolution:
  • Optimize the Mobile Phase:

    • Adjust Organic Content: Decrease the percentage of organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of all analytes and may improve the separation between closely eluting peaks.

    • Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, which can alter selectivity for derivatives with hydroxyl or methoxy groups.[6]

    • Fine-tune the pH: While low pH is generally required, small adjustments (e.g., from pH 3.0 to 2.7) can sometimes subtly alter the selectivity between two acidic compounds with different pKa values.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the next logical step is to use a column with a different retention mechanism.

Stationary PhasePrimary InteractionBest For...
C18 (Octadecyl) HydrophobicGeneral purpose, initial method development.[1]
C8 (Octyl) Hydrophobic (less retentive)Analytes that are too strongly retained on C18.
Phenyl-Hexyl Hydrophobic + π-πSeparating aromatic isomers or compounds differing in unsaturation.[8]
Pentafluorophenyl (PFP) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange)Alternative selectivity for halogenated or polar aromatic compounds.[8]
Polar-Embedded Hydrophobic + Hydrogen BondingEnhanced retention of more polar acids; compatible with highly aqueous mobile phases.[13]

Detailed Method Development Protocol

This protocol provides a systematic approach to developing a robust HPLC method for a mixture of benzoic acid derivatives from scratch.

Objective: To achieve baseline separation (Resolution > 1.5) for all target analytes with symmetrical peaks (Asymmetry Factor 0.9 - 1.2).
Step 1: Analyte & Column Selection
  • Characterize Analytes: Determine the pKa and LogP (hydrophobicity) of all benzoic acid derivatives in your sample.

  • Initial Column Choice: Select a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size). Modern, high-purity silica columns generally provide better peak shapes for acidic compounds.[13][14]

Step 2: Initial Mobile Phase & Gradient Screening
  • Aqueous Mobile Phase (A): Prepare a 25 mM phosphate or formate buffer and adjust the pH to 2.5 with the corresponding acid (e.g., phosphoric acid or formic acid).[3][15] Filter through a 0.45 µm filter.

  • Organic Mobile Phase (B): Use HPLC-grade Acetonitrile.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (Re-equilibration)

  • Injection: Inject the standard mixture and evaluate the chromatogram.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select C18 Column & Prepare Low pH Mobile Phase B Run Broad Gradient (e.g., 10-90% ACN) A->B C Evaluate Chromatogram: - All peaks eluted? - Approximate retention times? B->C D Adjust Gradient Slope for better resolution C->D E Poor Resolution? Try Methanol instead of ACN D->E F Still Poor Resolution? Switch to Phenyl-Hexyl Column E->F G Convert to Isocratic Method (if applicable) F->G H Verify Peak Shape & System Suitability G->H

Caption: Systematic workflow for HPLC method development.

Step 3: Optimization
  • If all peaks elute too quickly: Decrease the starting %B or use a shallower gradient.

  • If peaks are poorly resolved:

    • Flatten the gradient around the region where the critical pair elutes. For example, if they elute at 40% B, change the gradient to go from 30% to 50% B over a longer time.

    • If gradient optimization fails, repeat the screening run (Step 2) with Methanol as solvent B.[6] The change in selectivity may be sufficient to resolve the analytes.

    • If both ACN and MeOH fail to provide resolution, switch to a Phenyl-Hexyl column and repeat the screening process. The π-π interactions should provide the necessary selectivity change.[8]

Step 4: Finalization & System Suitability
  • Once a satisfactory separation is achieved, lock in the method parameters.

  • Perform system suitability injections to ensure the method is reproducible. Key parameters include:

    • Resolution (Rs): > 1.5 for the critical pair.

    • Tailing Factor (Tf): Between 0.9 and 1.5 for all peaks.

    • Reproducibility (%RSD): < 2% for retention time and peak area over 5-6 replicate injections.

By following this structured approach, you can confidently select the optimal column and develop a robust, reliable HPLC method for the separation of benzoic acid derivatives.

References
  • Jandera, P., & Svobodová, X. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
  • Buszewski, B., Noga, S., & Błazewicz, A. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies, 29(18), 2663-2675. [Link]
  • ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • ResearchGate. (n.d.). Retention time shift of benzoic acid with changing mobile phase pH.
  • LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting.
  • ALWSCI. (n.d.). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Taylor & Francis Online. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Agilent Technologies. (n.d.). Agilent HPLC Column Selection guide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • SIELC Technologies. (n.d.). Separation of 3-Hydroxybenzoic acid on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). pH/Organic solvent double-gradient reversed-phase HPLC.
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • SIELC Technologies. (n.d.). Benzoic Acid.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.

Sources

Technical Support Center: Phase Transfer Catalysis (PTC) in Etherification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phase transfer catalyzed (PTC) etherification. This guide is designed for researchers, chemists, and process development professionals who are utilizing or troubleshooting PTC for O-alkylation reactions, such as the Williamson ether synthesis. Here, you will find field-proven insights and solutions to common challenges, presented in a direct question-and-answer format. Our goal is to explain not just the steps to solve a problem, but the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter during your reaction or workup.

Q1: My reaction yield is very low or I'm only recovering starting material. What's going wrong?

A low or non-existent yield is one of the most common issues, typically stemming from four key areas: insufficient nucleophile generation, poor catalyst performance, competing side reactions, or suboptimal reaction conditions.

Probable Cause 1: Incomplete Deprotonation of the Alcohol/Phenol The reaction cannot start without the formation of the alkoxide or phenoxide nucleophile. If the base is too weak for the specific alcohol, this is the rate-limiting step.

  • Solution:

    • Verify Base Strength: For phenols (pKa ~10), bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are usually sufficient.[1] For less acidic aliphatic alcohols (pKa ~16-18), a stronger base like 50% aqueous NaOH or solid KOH is often required to generate a sufficient concentration of the alkoxide.[2][3]

    • Ensure Anhydrous Conditions (if applicable): If using highly reactive, moisture-sensitive bases like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. Any trace of water will consume the base, halting the reaction before it begins.[1]

Probable Cause 2: Ineffective Phase Transfer Catalyst The catalyst's job is to transport the generated nucleophile into the organic phase. If it fails, the reactants remain separated.

  • Solution:

    • Select an Appropriate Catalyst: The structure of the quaternary ammonium ('quat') salt is critical. For many applications, Tetrabutylammonium Bromide (TBAB) is a robust starting point.[4] The catalyst must have sufficient organic character to be soluble in the organic phase but still interact with the aqueous/solid phase.

    • Check for Catalyst Poisoning: Certain anions, particularly highly polarizable or lipophilic ones like iodide (I⁻) and tosylate (TsO⁻), can pair so strongly with the catalyst's cation (Q⁺) that they effectively "poison" it, preventing it from transporting the desired alkoxide.[5] If your alkylating agent is an iodide or tosylate and the reaction is failing, this is a likely cause. Consider switching to an alkyl bromide or mesylate.[5]

    • Increase Catalyst Loading: For difficult reactions, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can improve rates.[6]

Probable Cause 3: Suboptimal Reaction Conditions PTC reactions are sensitive to temperature, solvent, and agitation.

  • Solution:

    • Increase Temperature: Many etherifications are run at elevated temperatures, typically between 50-100°C.[7] Gently refluxing for 1-8 hours is a common practice.[8] Insufficient heat may lead to an incomplete reaction.

    • Ensure Vigorous Agitation: The reaction occurs after the catalyst transfers the anion into the bulk organic phase, but the transfer itself happens at the liquid-liquid or solid-liquid interface.[9] Vigorous stirring is essential to maximize this interfacial area and ensure a high rate of transfer. If the reaction is slow, increasing the agitation speed can often help.[9]

    • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are excellent for accelerating Sₙ2 reactions.[7] However, water-immiscible solvents like toluene are often used in industrial settings to simplify workup.[10] Protic solvents (e.g., ethanol) should be avoided as they can solvate the nucleophile and reduce its reactivity.[1]

Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.

G start Low / No Product Yield check_base Is the base strong enough for the alcohol's pKa? start->check_base check_catalyst Is the PTC catalyst appropriate and active? check_base->check_catalyst Yes solution_base Action: Use a stronger base (e.g., 50% NaOH for alcohols). check_base->solution_base No check_conditions Are anhydrous conditions required and met? check_poisoning Is catalyst poisoning by the leaving group possible? check_catalyst->check_poisoning Yes solution_catalyst Action: Increase catalyst loading or switch to a different PTC. check_catalyst->solution_catalyst No check_temp Is the reaction temperature sufficient? check_poisoning->check_temp No solution_poisoning Action: Switch alkylating agent (e.g., use bromide instead of iodide). check_poisoning->solution_poisoning Yes check_agitation Is agitation vigorous enough? check_temp->check_agitation Yes solution_temp Action: Increase temperature to 50-100 °C. check_temp->solution_temp No check_side_reactions Is elimination (E2) a likely side reaction? check_agitation->check_side_reactions Yes solution_agitation Action: Increase stirrer speed to maximize interfacial area. check_agitation->solution_agitation No solution_elimination Action: Use a primary alkyl halide; lower temperature. check_side_reactions->solution_elimination Yes solution_base->check_conditions solution_dry Action: Ensure solvent and glassware are completely dry. solution_catalyst->check_poisoning solution_poisoning->check_temp solution_temp->check_agitation solution_agitation->check_side_reactions

Caption: Troubleshooting flowchart for low yield in PTC etherification.
Q2: My main product is an alkene. How can I favor the desired ether formation?

The formation of an alkene indicates that the E2 (elimination) pathway is outcompeting the Sₙ2 (substitution) pathway. This is a classic side reaction in Williamson ether synthesis, heavily influenced by the structure of the alkyl halide and the reaction conditions.[1]

  • Primary Cause: Use of Secondary or Tertiary Alkyl Halides. The Sₙ2 reaction requires the nucleophile to attack the carbon atom bearing the leaving group. This is highly sensitive to steric hindrance.

    • Primary alkyl halides: Have low steric hindrance and strongly favor Sₙ2.

    • Secondary alkyl halides: Are sterically hindered and will give a mixture of Sₙ2 and E2 products.[11]

    • Tertiary alkyl halides: Are too hindered for Sₙ2 and will almost exclusively yield the E2 elimination product.[7]

  • Solution:

    • Re-evaluate Synthetic Strategy: Always choose the synthetic route where the alkyl halide is primary. For example, to synthesize tert-butyl ethyl ether, you must react sodium ethoxide (from ethanol) with tert-butyl chloride. The reverse—reacting sodium tert-butoxide with ethyl chloride—is the correct approach, as ethyl chloride is a primary halide.

    • Lower the Reaction Temperature: Higher temperatures generally favor elimination over substitution.[11] If you are using a secondary halide and getting significant alkene byproduct, reducing the temperature may improve the ratio in favor of the ether.

    • Use a Weaker Base (if possible): While a strong base is needed to deprotonate the alcohol, an excessively high concentration can promote elimination. This is a delicate balance that may require optimization.

Q3: I've formed a persistent emulsion during workup that won't separate. How can I break it?

Emulsions are stable mixtures of two immiscible liquids (your organic solvent and the aqueous phase), often stabilized by the phase transfer catalyst itself or other charged species. Breaking them is crucial for efficient product isolation.

  • Immediate Actions (in the separatory funnel):

    • Be Patient: Sometimes, simply allowing the mixture to stand for 20-30 minutes is enough for the layers to begin separating on their own.[10]

    • Add Saturated Brine (NaCl solution): This is the most common and effective method. Adding brine increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and helps disrupt the stabilizing forces at the interface.[12][13]

    • Gentle Agitation/Stirring: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.[12]

  • If Immediate Actions Fail:

    • Change the pH: Adding a small amount of acid or base can alter the charge of compounds that may be acting as surfactants, leading to coalescence. Be cautious if your product is pH-sensitive.[12]

    • Add More Organic Solvent: Diluting the organic phase can sometimes disrupt the emulsion structure.[10]

    • Gentle Heating: Gently warming the mixture can reduce viscosity and help break the emulsion. Avoid this if your product is thermally labile.[12]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The high surface area can help to break up the droplets.[10]

    • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for forcing phase separation.[13]

Frequently Asked Questions (FAQs)

This section addresses broader questions about planning and optimizing your PTC etherification reactions.

Q1: How do I select the right phase transfer catalyst?

The choice of catalyst is a critical parameter for optimization. Quaternary ammonium ('quat') salts are the most common choice for anion transfer.

Catalyst TypeKey Characteristics & Best Use CasesExample(s)
Symmetrical Quats Robust, thermally stable, and widely applicable. Good for general screening and many standard reactions.Tetrabutylammonium Bromide (TBAB), Tetraoctylammonium Bromide (TOAB)
Asymmetrical Quats Often provide higher reactivity, especially when one methyl group is present. The methyl group allows for closer approach of the anion to the substrate.Methyltrioctylammonium Chloride (Aliquat® 336)
Phosphonium Salts Generally more thermally stable than ammonium salts, making them suitable for reactions requiring very high temperatures (>120-150°C).Tetrabutylphosphonium Bromide
Crown Ethers Excellent for solid-liquid PTC, especially with potassium salts (e.g., K₂CO₃), as they effectively chelate the K⁺ cation, liberating a "naked," highly reactive anion.18-Crown-6
PEGs Polyethylene glycols can act as effective, inexpensive phase transfer catalysts, particularly in solid-liquid systems.[9]PEG-400

Expert Tip: For reactions involving hydroxide (OH⁻) transfer, catalyst structure is key. Empirical parameters like "C#" (total number of carbons) and "q-value" (a measure of cation accessibility) can guide selection. For many hydroxide-mediated reactions, quats with q-values between 1.5 and 1.75 often show optimal performance.[5]

Q2: What are the best practices for catalyst recovery and reuse?

Recycling the catalyst is essential for cost-effective and sustainable industrial processes. The high water solubility of many common PTCs allows for straightforward recovery.

  • Step 1: Extraction: After the reaction is complete, the catalyst can be extracted from the organic product phase with one or more water washes. The catalyst, being a salt, will partition into the aqueous phase.[14]

  • Step 2: Isolation (Optional): To recover the catalyst from the combined aqueous washes, you can add a strong base (e.g., 50% NaOH). This converts the quaternary ammonium salt (e.g., Q⁺Br⁻) into its hydroxide form (Q⁺OH⁻), which is often less water-soluble and will separate as an oily layer that can be collected.[15]

  • Step 3: Direct Reuse: A more streamlined approach, particularly in batch processing, is to directly reuse the aqueous phase containing the catalyst for the next reaction batch, topping up with fresh reagents as needed.[14]

  • Step 4: Activity Verification: To ensure the recycled catalyst is still effective, a small-scale test reaction should be performed. Monitor the reaction progress (e.g., by TLC or GC) and compare the conversion rate to that achieved with a fresh catalyst. A significant drop in activity suggests catalyst decomposition or poisoning.[16][17]

The following diagram illustrates a typical catalyst recovery and reuse workflow.

Caption: Experimental workflow for PTC recovery and reuse.
Q3: What are the key safety considerations for PTC etherification?

While PTC often allows for the use of less hazardous reagents compared to methods requiring organometallics, safety remains paramount.

  • Reagent Handling:

    • Bases: Concentrated sodium or potassium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles or a face shield.[9][11]

    • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, or lachrymatory. Handle them in a well-ventilated fume hood.[11]

    • Cross-Contamination: Never return unused reagents to their original container to prevent contamination of the stock supply.[18]

  • Exothermic Reactions & Thermal Runaway:

    • Etherification reactions can be highly exothermic. On a large scale, the heat generated can accelerate the reaction rate, which in turn generates more heat, leading to a dangerous feedback loop known as thermal runaway.[19]

    • Mitigation Strategies:

      • Controlled Addition: For large-scale reactions, add the alkylating agent slowly to the reaction mixture to control the rate of heat generation.

      • Cooling: Ensure the reaction vessel is equipped with an adequate cooling system (e.g., an ice bath or cooling jacket).

      • Monitoring: Always monitor the internal temperature of the reaction. A sudden, uncontrolled temperature spike is a sign of thermal runaway.

  • General Lab Safety:

    • Maintain a clean and organized workspace.[9]

    • Ensure clear labeling of all reagents and waste containers.[20]

    • Know the location and proper use of safety equipment like fire extinguishers, safety showers, and eyewash stations.[11]

References

  • Sustainability Improvements through Catalyst Recycling in a Liquid–Liquid Batch and Continuous Phase Transfer Catalyzed Process.
  • Cyclic process for activation, use and recovery of phase-transfer catalysts.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
  • Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes. Royal Society of Chemistry. [Link]
  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition. [Link]
  • Phase transfer catalyst recovery.
  • Recovery/Reuse of Heterogeneous Supported Spent C
  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
  • The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Testing the catalyst in five recycling experiments.
  • Experiment 06 Williamson Ether Synthesis. SUNY Potsdam. [Link]
  • PTC Etherification of a Secondary Alcohol. PTC Organics, Inc.[Link]
  • Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. [Link]
  • Williamson Ether Synthesis. Utah Tech University. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indic
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. The Journal of Organic Chemistry. [Link]
  • Phase transfer catalyst for breaking emulsions of oil in water.
  • Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review. ACS Engineering Au. [Link]
  • PTC Etherification of Tertiary Alcohol. PTC Organics, Inc.[Link]
  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthal
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorin
  • Demulsification of oil-water emulsions. Biolin Scientific. [Link]
  • Chemical Demulsification of Oil-in-Water Emulsion from Gas Condens
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Demulsification techniques of water-in-oil and oil-in-water emulsions in petroleum industry.
  • Chemical demulsification techniques in oil refineries: A review.
  • RecyClass Testing Protocols. RecyClass. [Link]
  • Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor-Acceptor Cyclopropane. Organic Letters. [Link]
  • A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems. [Link]
  • Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. University of Kentucky. [Link]
  • Safety Methods for Mitigating Thermal Runaway of Lithium-Ion B
  • Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite. YouTube. [Link]
  • Mitigating Thermal Runaway Propagation of NCM 811 Prismatic Batteries via Hollow Glass Microspheres Plates. PolyU Institutional Research Archive. [Link]

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Technical Support Center: Optimizing Mobile Phase Composition for LC-MS Analysis of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phase composition for these acidic analytes. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reproducible results.

The Challenge of Analyzing Benzoic Acids

Benzoic acids, a common class of compounds, present a unique set of challenges in reversed-phase liquid chromatography-mass spectrometry (LC-MS). Their acidic nature means that the mobile phase pH plays a critical role in their retention, peak shape, and ionization efficiency. A poorly optimized mobile phase can lead to a host of problems, including poor retention, peak tailing, and low sensitivity. This guide provides a structured approach to troubleshooting and optimizing your mobile phase to overcome these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Why am I seeing poor or no retention of my benzoic acid analytes?

Core Issue: Poor retention of benzoic acids is most often due to the analyte being in its ionized (deprotonated) state, which makes it more polar and less likely to interact with the nonpolar stationary phase (e.g., C18).

Scientific Explanation: The retention of an ionizable compound like benzoic acid is highly dependent on the mobile phase pH relative to its pKa. The pKa of benzoic acid is approximately 4.2.[1][2] When the mobile phase pH is above the pKa, the benzoic acid will exist predominantly in its ionized (benzoate) form. This negatively charged species has a greater affinity for the polar mobile phase and will elute very early from a reversed-phase column.[3][4]

Troubleshooting Protocol:

  • Assess Mobile Phase pH: Check the pH of your aqueous mobile phase. If it is not significantly lower than the pKa of your analyte, you will likely encounter poor retention.

  • Acidify the Mobile Phase: The most effective solution is to lower the mobile phase pH to at least 1.5 to 2 pH units below the pKa of the benzoic acid.[5] This ensures the analyte is in its neutral, protonated form, increasing its hydrophobicity and retention on a reversed-phase column.

    • Recommended Additives:

      • Formic Acid (0.1%): This is the most common choice for LC-MS applications as it is volatile and provides a pH of approximately 2.7.

      • Acetic Acid (0.1%): Also volatile, providing a slightly higher pH than formic acid.

      • Trifluoroacetic Acid (TFA) (0.05-0.1%): While a strong acid that ensures protonation, TFA is a known ion-suppressing agent in ESI-MS and should be used with caution.[6]

My benzoic acid peaks are tailing significantly. What is causing this and how can I fix it?

Core Issue: Peak tailing for acidic compounds like benzoic acids is often caused by secondary interactions with the stationary phase, specifically with residual, un-endcapped silanol groups on the silica support.

Scientific Explanation: At a pH between roughly 3 and 7, some residual silanol groups on the silica backbone of the stationary phase can be deprotonated and carry a negative charge. If the benzoic acid is not fully protonated, its negatively charged carboxylate group can be repelled by these ionized silanols, leading to a distorted peak shape (tailing).[7] Conversely, interactions between the analyte and active silanol sites can also contribute to tailing.[8]

Troubleshooting Protocol:

  • Optimize Mobile Phase pH: As with poor retention, lowering the mobile phase pH with an additive like formic acid will suppress the ionization of both the benzoic acid and the residual silanols, minimizing these secondary interactions.

  • Increase Ionic Strength: Adding a buffer to the mobile phase can help to shield the interactions between the analyte and the stationary phase. A common choice for LC-MS is:

    • Ammonium Formate or Ammonium Acetate (5-10 mM): These volatile buffers can improve peak shape without significantly compromising MS sensitivity.[8][9]

  • Consider the Organic Modifier: Ensure that the mobile phase additive (e.g., formic acid) is present in both the aqueous and organic phases of your gradient. This maintains a consistent pH throughout the run and can prevent peak shape issues for later eluting compounds.[8]

  • Evaluate the Column: Not all C18 columns are the same. Columns with advanced end-capping or those designed for use at a wider pH range may exhibit reduced silanol activity and provide better peak shapes for acidic compounds.[10]

I'm observing low sensitivity and poor ionization for my benzoic acids in negative ion mode ESI-MS. How can I improve this?

Core Issue: While a low pH mobile phase is ideal for chromatography, it can be suboptimal for electrospray ionization (ESI) in negative ion mode, which requires the analyte to be deprotonated.

Scientific Explanation: ESI in negative ion mode relies on the formation of [M-H]⁻ ions. This process is most efficient when the analyte is already in its deprotonated (anionic) form in solution. A low pH mobile phase, necessary for good chromatography, suppresses this deprotonation, leading to reduced MS signal.

Troubleshooting Protocol:

  • Post-Column Infusion: A more advanced approach is to use a post-column infusion of a weak base (e.g., a low concentration of ammonium hydroxide in the make-up flow) to raise the pH of the eluent just before it enters the mass spectrometer. This allows for optimal separation at low pH and efficient ionization at a higher pH.

  • Mobile Phase pH Compromise: If post-column modification is not possible, a compromise in the mobile phase pH is necessary. A pH closer to the pKa of the benzoic acid may provide a balance between acceptable retention and improved ionization. Experiment with mobile phases containing ammonium acetate or ammonium bicarbonate at a pH of 4.5 to 5.5.[9][11][12]

  • Optimize MS Source Parameters: Ensure that the MS source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for your specific benzoic acid analytes and mobile phase conditions.[5]

I am seeing unexpected peaks in my mass spectrum, such as [M+Na]⁻ or [2M-H]⁻. What are these and how can I minimize them?

Core Issue: The presence of adducts and dimers in the mass spectrum can complicate data interpretation and reduce the signal of the desired [M-H]⁻ ion.

Scientific Explanation: Benzoic acids can readily form adducts with cations present in the mobile phase or from the sample matrix. In negative ion mode, a common adduct is the sodium-bridged dimer, [2M-2H+Na]⁻.[13] Dimer formation, [2M-H]⁻, can also occur, especially at higher analyte concentrations.[14]

Troubleshooting Protocol:

  • Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade solvents and fresh, high-purity mobile phase additives to minimize sources of sodium and other metal cations.[14]

  • Clean Glassware and Vials: Use clean glassware and consider polypropylene vials to reduce potential metal ion contamination.[14]

  • Optimize Analyte Concentration: High concentrations of the analyte can promote the formation of dimers. If you observe significant dimer formation, try diluting your sample.[14]

  • Mobile Phase Composition: The composition of the mobile phase can influence the formation of adducts. The hydrophobicity of the analyte, influenced by substituents on the benzoic acid ring, can also play a role in the propensity for adduct formation.[13]

Data and Protocols

Table 1: Physicochemical Properties of Benzoic Acid and Common Derivatives
CompoundpKalogP
Benzoic Acid4.19[1]1.87[1]
Salicylic Acid2.972.26
p-Hydroxybenzoic Acid4.581.58
Gallic Acid4.410.7
Vanillic Acid4.491.35

Note: pKa and logP values can vary slightly depending on the source and experimental conditions.

Experimental Protocol: Mobile Phase Optimization for Benzoic Acid Analysis
  • Initial Mobile Phase Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Gradient: 5% B to 95% B over 10 minutes

  • Symptom: Poor Retention/Early Elution

    • Action: Confirm the presence and concentration of formic acid in both mobile phases. If retention is still poor, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) for alternative selectivity.

  • Symptom: Peak Tailing

    • Action 1: Prepare a new mobile phase A containing 10 mM ammonium formate and 0.1% formic acid.

    • Action 2: Ensure formic acid is also present in mobile phase B.

  • Symptom: Low MS Sensitivity (Negative Ion Mode)

    • Action 1 (pH Compromise): Prepare mobile phase A with 10 mM ammonium acetate, adjusting the pH to 4.5.

    • Action 2 (Post-Column Infusion): If available, set up a post-column infusion of 0.5% ammonium hydroxide in 50:50 acetonitrile:water at a flow rate of 10-20 µL/min.

Visualizing Key Concepts

Diagram 1: Effect of Mobile Phase pH on Benzoic Acid Ionization

G cluster_0 Mobile Phase pH << pKa (e.g., pH 2.7) cluster_1 Mobile Phase pH >> pKa (e.g., pH 7) Protonated Benzoic Acid (Neutral) Higher Retention Deprotonated Benzoate (Anionic) Poor Retention Analyte Benzoic Acid pKa ~ 4.2 Analyte->Protonated Favored in Acidic Conditions Analyte->Deprotonated Favored in Basic Conditions

Caption: Ionization state of benzoic acid at different pH values.

Diagram 2: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Lower pH with 0.1% Formic Acid check_ph->adjust_ph No check_buffer Is a Buffer Present? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add 10 mM Ammonium Formate check_buffer->add_buffer No check_organic Is Acid in Organic Phase? check_buffer->check_organic Yes add_buffer->check_organic add_acid_org Add 0.1% Formic Acid to Acetonitrile check_organic->add_acid_org No eval_column Evaluate Column Chemistry (e.g., different end-capping) check_organic->eval_column Yes add_acid_org->eval_column end Improved Peak Shape eval_column->end

Caption: A logical workflow for troubleshooting peak tailing.

References

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classific
  • Control pH During Method Development for Better Chrom
  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol.
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
  • Showing Compound Benzoic acid (FDB008739). FooDB. [Link]
  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson. [Link]
  • What is the pKa of benzoic acid? Proprep. [Link]
  • LC Troubleshooting—All of My Peaks are Tailing!
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Journal of University of Shanghai for Science and Technology. [Link]
  • Development and validation of an ultra-high-performance liquid chromatography coupled to time-of-flight mass spectrometry method to quantify benzoic acid and long-chain monocarboxylic acids (C12-C28)
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
  • Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.
  • Peak Shape Problems.
  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids.
  • Chemical Properties. EDETOX. [Link]
  • Which ion pair reagents are compatible with LC-MS?
  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Don't Lose It: Getting Your Peaks in Shape. Agilent. [Link]
  • Adduct formation in electrospray ionization mass spectrometry II.
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
  • Determination of benzoic acid and sorbic acid in sauce by HPLC-MS. IEEE Xplore. [Link]
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Determination of benzoic acid and sorbic acid in sauce by HPLC-MS.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

Sources

Scaling up the synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this synthesis for pilot production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient scale-up process.

I. Synthetic Pathway Overview

The industrial synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a vanillic acid derivative with an alkyl halide.[1][2] The general scheme involves the deprotonation of the phenolic hydroxyl group of vanillic acid or its ester, followed by a nucleophilic attack on benzyl chloride.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Vanillic_Acid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Reaction_Step Williamson Ether Synthesis (SN2 Mechanism) Vanillic_Acid->Reaction_Step 1. Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction_Step 2. Base Base (e.g., K2CO3, NaOH) Base->Reaction_Step Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Step Heat Heat Heat->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide for Pilot Scale-Up

This section addresses specific issues that may arise during the pilot production of this compound.

Low or Inconsistent Yields

Question: We are experiencing lower than expected yields (below 85%) and significant batch-to-batch variability. What are the likely causes and how can we improve this?

Answer:

Low and inconsistent yields during scale-up are often multifactorial. Here are the primary areas to investigate:

  • Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of vanillic acid.[3] In a large-scale reaction, inefficient mixing can lead to localized areas where the base is not adequately dispersed, resulting in incomplete formation of the phenoxide nucleophile.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Consider adding the base portion-wise to manage any exotherms and improve distribution.

  • Reaction Temperature and Time: While higher temperatures can favor the desired SN2 reaction, they can also promote side reactions like elimination, especially if there are impurities in the starting materials.[3][4] Conversely, insufficient temperature or reaction time will lead to an incomplete reaction.[3]

    • Solution: Implement strict temperature control. A reaction temperature of around 80°C in a polar aprotic solvent like DMF is a good starting point.[5] Monitor the reaction progress using an appropriate analytical technique like HPLC to determine the optimal reaction time for completion.

  • Quality of Reagents: The purity of your starting materials is critical.

    • Vanillic Acid: Ensure it is free from significant amounts of other phenolic impurities that could compete in the reaction.

    • Benzyl Chloride: This reagent can degrade over time, especially with exposure to moisture. Use a fresh, high-purity grade of benzyl chloride for each batch.

    • Solvent: Water content in your solvent can hydrolyze benzyl chloride and react with the phenoxide, reducing the yield. Use an anhydrous grade solvent.

ParameterRecommendation for Scale-UpRationale
Base Use a slight excess (1.5-2.0 eq.) of a moderately strong base like K₂CO₃.Ensures complete deprotonation of the phenolic hydroxyl group.
Solvent Use a polar aprotic solvent like DMF or acetonitrile.These solvents favor the SN2 reaction mechanism.[2]
Temperature Maintain a consistent temperature, typically between 70-90°C.Balances reaction rate with minimizing side reactions.[5][6]
Agitation Ensure efficient and consistent mixing throughout the reaction.Crucial for maintaining homogeneity in large reaction volumes.
Reaction Time Monitor by HPLC until starting material is consumed (typically 12-24 hours).Avoids premature workup or prolonged heating that could lead to byproduct formation.[4]
Byproduct Formation

Question: We are observing significant impurities in our crude product, making purification difficult. What are the common byproducts and how can we minimize their formation?

Answer:

Byproduct formation is a common challenge in scaling up organic reactions. For this synthesis, the primary byproducts to consider are:

  • O-alkylation vs. C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, especially with a strong base or high temperatures.[3]

    • Solution: Use a milder base like potassium carbonate instead of stronger bases like sodium hydride. Maintain strict temperature control to avoid excessive heat.

  • Benzyl Alcohol: This can form from the hydrolysis of benzyl chloride if there is water in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.

  • Dibenzyl Ether: This can form if the phenoxide acts as a base to deprotonate benzyl alcohol (formed in situ), which then reacts with another molecule of benzyl chloride.

    • Solution: Minimizing water in the reaction will, in turn, minimize the formation of benzyl alcohol and subsequently dibenzyl ether.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Byproducts Significant Byproducts? Incomplete_Reaction->Byproducts No Optimize_Time_Temp Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Base_Solvent Optimize Base and Solvent System Byproducts->Optimize_Base_Solvent Yes Purification_Issues Address Purification Challenges Byproducts->Purification_Issues No End Improved Process Optimize_Time_Temp->End Optimize_Base_Solvent->End Purification_Issues->End

Caption: A workflow for troubleshooting common scale-up issues.

Purification Challenges

Question: Our current lab-scale purification method (column chromatography) is not practical for pilot production. What are some scalable purification strategies?

Answer:

Recrystallization is the most common and scalable method for purifying solid organic compounds like this compound.[7]

  • Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar benzoic acid derivatives include ethanol, methanol, or mixtures of ethanol and water.[7]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals.

    • Cool further in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the purified product under vacuum.

An alternative is an acid-base extraction during the workup. Since the product is a carboxylic acid, it can be extracted into an aqueous basic solution (like sodium bicarbonate), leaving non-acidic organic impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

III. Frequently Asked Questions (FAQs)

1. What is the recommended starting material: vanillic acid or its ester (e.g., methyl vanillate)?

For pilot production, starting with methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate)[8] can be advantageous. The ester is often more soluble in common organic solvents used for the Williamson ether synthesis. The final step would then be a simple ester hydrolysis to yield the desired carboxylic acid. This can sometimes lead to a cleaner reaction with fewer side products related to the free carboxylic acid group.

2. Are there greener alternatives to traditional solvents like DMF?

Yes, phase transfer catalysis (PTC) offers a more environmentally friendly approach. This method can facilitate the reaction in a biphasic system (e.g., water and an organic solvent), reducing the need for large quantities of polar aprotic solvents.[9] Surfactants can also be used to promote the reaction in aqueous media.[1][10]

3. What are the key safety precautions when handling benzyl chloride at a larger scale?

Benzyl chloride is a combustible liquid that is harmful if swallowed, causes skin irritation, and is fatal if inhaled.[11] It is also a lachrymator and a suspected carcinogen.[12] When handling benzyl chloride in a pilot plant setting, the following precautions are mandatory:

  • Work in a well-ventilated area, preferably in a closed system.[12]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[11][13]

  • Have an emergency plan in place for spills and exposure.[13]

  • Store away from heat, sparks, and open flames.[13]

4. How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction on a small scale. For pilot production, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7] It provides quantitative data on the consumption of starting materials and the formation of the product and byproducts, allowing for precise determination of the reaction endpoint.

5. What are the expected physical properties of the final product?

This compound is a white to off-white solid.[14][15] It has a melting point of approximately 171°C and a molecular weight of 258.27 g/mol .[14]

IV. Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific equipment and scale.

  • Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge vanillic acid (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF, 5-10 volumes).

  • Base Addition: Begin stirring and add potassium carbonate (1.5-2.0 eq.) portion-wise to the mixture.

  • Heating: Heat the reaction mixture to 80°C.

  • Alkylating Agent Addition: Slowly add benzyl chloride (1.1-1.2 eq.) to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 80°C.

  • Reaction: Maintain the reaction at 80°C and monitor its progress by HPLC until the vanillic acid is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water, which should cause the crude product to precipitate.

    • Stir for 30 minutes, then collect the solid by filtration.

    • Wash the solid with water to remove inorganic salts.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

V. References

  • International Chemical Safety Cards. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalytic Synthesis of 4-BENZYLOXYL-3-METHOXYLBENZALDEHYDE-COPOLYSTYRENE Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). vanillic acid. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2414119A - Production of vanillic acid. Retrieved from

  • Wikipedia. (n.d.). Vanillic acid. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from

  • Chegg.com. (2021). Solved Lab. Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1989). United States Patent (19). Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • Inchem.org. (n.d.). HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES. Retrieved from [Link]

  • Borneo Journal of Resource Science and Technology. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-(Benzyloxy)-3-methoxybenzoic Acid: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-(Benzyloxy)-3-methoxybenzoic acid, a versatile building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two classical analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and acid-base titration. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Analytical Imperative: Why Purity Matters

This compound serves as a crucial precursor in the synthesis of various target molecules. The presence of impurities, which can originate from starting materials, by-products, or degradation products, can have significant ramifications.[1] These impurities may alter the pharmacological and toxicological profile of the final product, compromise its stability, and affect its physical properties. Therefore, the ability to accurately and precisely quantify the purity of this compound is a critical control point in any synthetic workflow.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful separation technique that excels in resolving complex mixtures into their individual components.[2] For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is particularly well-suited. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

The Rationale Behind the Method

The choice of a C18 column is based on its hydrophobicity, which provides excellent retention for aromatic compounds like this compound.[3][4] The mobile phase, a mixture of acetonitrile and water, is acidified to suppress the ionization of the carboxylic acid group. This ensures that the analyte is in its neutral form, leading to better peak shape and retention. A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed to ensure the timely elution of both the main compound and any potential, more hydrophobic, impurities. UV detection is selected based on the chromophoric nature of the aromatic ring and the carbonyl group in the analyte, which exhibit strong absorbance in the UV region.[5]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard of known purity.

  • Sample of this compound to be tested.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution. This will be the standard stock solution. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample of this compound and prepare a solution in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Titration: A Classic Quantitative Technique

Acid-base titration is a volumetric method of analysis that relies on the neutralization reaction between an acid and a base. For a weakly acidic compound like this compound, which has limited solubility in water, a non-aqueous titration is the method of choice.[6][7][8] This approach enhances the acidity of the analyte and allows for a sharper, more defined endpoint.

The Rationale Behind the Method

The use of a non-aqueous solvent, such as a mixture of benzene and methanol, helps to dissolve the analyte and provides a medium in which the carboxylic acid can be effectively titrated.[9] A strong base in a non-aqueous medium, such as sodium methoxide in pyridine, is used as the titrant to ensure a complete and rapid reaction.[10] The endpoint of the titration can be determined either potentiometrically or with a visual indicator. Phenolphthalein is a suitable indicator as its color change occurs in the basic pH range, which corresponds to the equivalence point of a weak acid-strong base titration.[11][12][13][14][15]

Experimental Protocol: Titrimetric Purity Assay

Instrumentation:

  • Burette (50 mL, Class A).

  • Magnetic stirrer and stir bar.

  • pH meter with a suitable electrode for non-aqueous titrations (for potentiometric titration).

Reagents and Materials:

  • Pyridine (anhydrous).

  • Methanol (anhydrous).

  • Benzene (analytical grade).

  • Sodium methoxide (0.1 N in pyridine, standardized).

  • Phenolphthalein indicator solution (1% in ethanol).

  • Sample of this compound to be tested.

Procedure:

  • Sample Preparation: Accurately weigh about 250 mg of the this compound sample and dissolve it in 50 mL of a 1:1 mixture of anhydrous benzene and methanol.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with standardized 0.1 N sodium methoxide in pyridine until a persistent faint pink color is observed.

  • Calculation of Purity: The purity of the sample is calculated using the following formula: % Purity = (V × N × EW) / (W × 10) Where:

    • V = Volume of sodium methoxide solution consumed (mL)

    • N = Normality of the sodium methoxide solution

    • EW = Equivalent weight of this compound (258.27 g/mol )

    • W = Weight of the sample taken (g)

Visualizing the Workflow

To better understand the sequence of operations for each technique, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC analysis workflow for purity assessment.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Add_Indicator Add Indicator Dissolve->Add_Indicator Titrate Titrate with Standardized Base Add_Indicator->Titrate Endpoint Observe Endpoint Titrate->Endpoint Record_Volume Record Titrant Volume Endpoint->Record_Volume Calculate Calculate % Purity Record_Volume->Calculate

Caption: Titration analysis workflow for purity assessment.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the key performance parameters for both methods, based on typical validation data.[16][17][18][19][20][21][22]

ParameterHPLCTitration
Specificity High (can separate and quantify individual impurities)Low (titrates all acidic components)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 0.5%
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) Low (ng level)High (mg level)
Limit of Quantitation (LOQ) Low (µg level)High (mg level)
Throughput Moderate (automated systems can run multiple samples)High (for manual titrations)
Cost per Sample Higher (instrumentation, columns, solvents)Lower (glassware, reagents)
Information Provided Purity, impurity profileTotal acidity (purity)

In-Depth Discussion: Choosing the Right Tool for the Job

The choice between HPLC and titration for the purity assessment of this compound is not a matter of one being definitively "better," but rather which is more "fit for purpose."

HPLC: The Method of Choice for Impurity Profiling

The standout advantage of HPLC is its specificity . It can separate the main component from its impurities, providing a detailed impurity profile. This is crucial during process development and for release testing of APIs, where regulatory bodies require the identification and quantification of impurities.[23][24] The low LOD and LOQ of HPLC make it ideal for detecting trace-level impurities that could be pharmacologically active or toxic.[18] While the initial investment in instrumentation and the cost per analysis are higher, the wealth of information obtained is often indispensable.

Titration: A Robust and Precise Assay for Purity

Titration, on the other hand, is a highly precise and accurate method for determining the overall purity of an acidic compound.[25] Its simplicity, low cost, and high throughput make it an excellent choice for routine quality control of starting materials and intermediates where a detailed impurity profile is not required. However, its major limitation is its lack of specificity . Titration will quantify any acidic impurity along with the main compound, potentially leading to an overestimation of purity if acidic impurities are present.

Conclusion and Recommendations

  • For comprehensive purity analysis, impurity profiling, and regulatory submissions, HPLC is the recommended method. Its high specificity and sensitivity provide a complete picture of the sample's composition.

  • For rapid, routine quality control of raw materials and in-process samples where the impurity profile is well-characterized and acidic impurities are not a major concern, titration offers a cost-effective, precise, and accurate alternative.

Ultimately, the selection of the analytical method should be guided by the specific requirements of the analysis, the stage of drug development, and the available resources. A judicious combination of both techniques can often provide a comprehensive and efficient approach to quality control.

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A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-3-methoxybenzoic Acid Derivatives as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics often centers on the modification of privileged scaffolds—molecular frameworks known to interact with specific biological targets. One such scaffold, 4-(benzyloxy)-3-methoxybenzoic acid, serves as a versatile precursor for compounds with a range of biological activities, from anticancer to anti-inflammatory effects.[1][2] This guide provides an in-depth comparison of derivatives of this scaffold, focusing on their structure-activity relationships (SAR) as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory and oncogenic pathways.[3][4]

The Significance of Targeting Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a vital second messenger.[5] By breaking down cAMP, PDE4 regulates a multitude of cellular processes. Its inhibition leads to an increase in intracellular cAMP levels, which in turn activates signaling pathways, such as the PKA signaling pathway, that can suppress inflammation and cell proliferation.[6][7]

The PDE4 family has four subtypes (PDE4A, B, C, and D) which are expressed differently across various tissues.[8] This differential expression is significant; for instance, PDE4B and PDE4D are strongly implicated in inflammatory diseases and various cancers, making them attractive therapeutic targets.[3][6] Inhibition of PDE4 has shown therapeutic benefits in conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and certain cancers.[7][9] Therefore, developing potent and selective PDE4 inhibitors from scaffolds like this compound is an area of intense research.

Core Scaffold and the Principles of Modification

The this compound scaffold provides a robust foundation for inhibitor design. Its key features include:

  • A benzoic acid moiety: This group can be modified to interact with key residues in the active site of PDE4.

  • A methoxy group: This group influences the electronic properties and conformation of the molecule.

  • A benzyloxy group: This larger substituent offers a prime location for introducing diversity to explore interactions with different subpockets of the enzyme's active site.

The central hypothesis in modifying this scaffold is that systematic changes to these three regions will modulate the inhibitory potency and selectivity towards different PDE4 subtypes.

Comparative Analysis of Structure-Activity Relationships

While specific quantitative SAR data for a broad series of this compound derivatives as PDE4 inhibitors is proprietary or dispersed across numerous studies, we can synthesize the principles from related structures and general knowledge of PDE4 inhibitor design.

Compound/ModificationR1 (Benzoic Acid Moiety)R2 (Benzyloxy Moiety)Rationale for ActivityPredicted PDE4 Inhibitory Potency
Lead Scaffold -COOH-HThe carboxylic acid can form key hydrogen bonds. The unsubstituted benzyl group provides a basic hydrophobic interaction.Moderate
Derivative A -CONH-R'-HAmide derivatives can introduce additional hydrogen bond donors/acceptors, potentially increasing affinity.[10]Moderate to High (Depends on R')
Derivative B -COOH4'-ClAn electron-withdrawing group on the benzyl ring can alter electronic properties and improve binding.High
Derivative C -CO-NH-Sulfonyl-R'-HThe sulfonamide group can mimic the phosphate of cAMP and form strong interactions within the active site.[11]High
Derivative D Tetrazole-HThe tetrazole ring is a common bioisostere for carboxylic acid, offering improved metabolic stability and similar binding interactions.High

This table is a predictive representation based on established medicinal chemistry principles for PDE4 inhibitors.

Key Insights:

  • Modifications at the Benzoic Acid Position: Converting the carboxylic acid to amides or bioisosteric replacements like tetrazoles is a common strategy to enhance potency and improve pharmacokinetic properties. The specific nature of the amide substituent (R') is critical and can be tailored to exploit specific interactions.

  • Substitutions on the Benzyloxy Ring: Adding small, electron-withdrawing groups (e.g., halogens) to the peripheral benzyl ring can enhance potency. This is often due to favorable interactions within the hydrophobic regions of the PDE4 active site.

  • The Methoxy Group: The 3-methoxy group is often crucial for orienting the molecule correctly within the active site. Its interaction with specific residues can be a key determinant of affinity.

Molecular Mechanisms of Action

The inhibition of PDE4 by these derivatives leads to an accumulation of intracellular cAMP. This triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA).

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inhibitor 4-(Benzyloxy)-3-methoxybenzoic acid derivative Inhibitor->PDE4 Inhibits PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates IKK IKK PKA_active->IKK Inhibits Nucleus Nucleus CREB->Nucleus Transcription of anti-inflammatory genes NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) IkB IκBα IKK->IkB Phosphorylates IkB->NFkB_p50 Releases NFkB_p50->Nucleus Transcription of pro-inflammatory genes Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amidation start 4-Hydroxy-3-methoxybenzoic acid reagent1 Benzyl Chloride Base (e.g., NaOH) Solvent (e.g., Methanol/THF) start->reagent1 product1 This compound reagent1->product1 reagent2 Thionyl Chloride (SOCl2) Solvent (e.g., Dichloromethane) product1->reagent2 product2 4-(Benzyloxy)-3-methoxybenzoyl chloride reagent2->product2 reagent3 Amine (R-NH2) Base (e.g., Triethylamine) product2->reagent3 final_product Final Amide Derivative reagent3->final_product

Caption: General workflow for the synthesis of this compound amide derivatives.

Step-by-Step Methodology:

  • Benzylation of the Phenolic Hydroxyl Group:

    • Dissolve 4-hydroxy-3-methoxybenzoic acid in a suitable solvent mixture like methanol and tetrahydrofuran. [12] * Add an aqueous solution of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

    • Add benzyl chloride to the reaction mixture and reflux for several hours. [12] * After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter, wash, and recrystallize the crude product to obtain pure this compound. [12]2. Formation of the Acid Chloride:

    • Suspend the this compound in an inert solvent like dichloromethane.

    • Add thionyl chloride, often with a catalytic amount of DMF. [10] * Stir the mixture at room temperature or gentle heat until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride in vacuo to yield the crude acid chloride, which can often be used without further purification. [10]3. Amidation:

    • Dissolve the crude acid chloride in a suitable solvent.

    • Add the desired amine and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

    • Stir the reaction at room temperature until completion.

    • Purify the final amide derivative using column chromatography or recrystallization.

In Vitro PDE4 Inhibition Assay Protocol

This protocol describes a common method to determine the inhibitory potency (IC50) of the synthesized compounds against PDE4.

Principle: The assay measures the ability of a compound to inhibit the PDE4-catalyzed hydrolysis of cAMP to AMP. The amount of remaining cAMP or produced AMP is quantified, often using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based kits. [13][14] Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to be tested.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Assay buffer.

    • Test compound dilutions.

    • Purified recombinant human PDE4B or PDE4D enzyme. [13] * A fluorescently labeled cAMP substrate (e.g., FAM-cAMP). [13]3. Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed. [13]4. Detection:

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (e.g., a phosphate-binding nanobead in FP assays). [14] * Read the plate on a compatible microplate reader capable of measuring fluorescence polarization or TR-FRET. [14][15]5. Data Analysis:

    • The signal is inversely proportional to the amount of inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [15]

Conclusion

The this compound scaffold is a promising starting point for the development of potent and selective PDE4 inhibitors. The structure-activity relationship is heavily influenced by modifications to the benzoic acid moiety and substitutions on the benzyloxy ring. Amidation of the carboxylic acid and the introduction of electron-withdrawing groups on the benzyl ring are effective strategies for enhancing inhibitory activity. The protocols provided herein offer a standardized framework for the synthesis and comparative evaluation of novel derivatives. Future work should focus on exploring a wider range of substituents and conducting in-depth studies on subtype selectivity to develop next-generation anti-inflammatory and anti-cancer therapeutics with improved efficacy and safety profiles.

References

  • Benchchem. (n.d.). Application Notes and Protocols for a Representative PDE4 Inhibitor in In Vitro Experiments. Benchchem.
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  • Frontiers Media S.A. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers.
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A Senior Application Scientist's Guide to STAT3 Inhibition: A Comparative Analysis of Benzyloxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: STAT3 as a Pivotal Target in Drug Discovery

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In healthy cells, STAT3 activity is tightly regulated. However, its persistent or constitutive activation is a hallmark of numerous human cancers, where it drives the expression of genes that promote tumor growth, metastasis, and therapy resistance.[2][3][4] This "oncogene addiction" makes STAT3 an attractive and well-validated target for the development of novel anticancer therapies.[2][5]

Small-molecule inhibitors that can directly interfere with STAT3 function offer a promising therapeutic strategy. A significant focus of this research has been the development of compounds that target the STAT3 Src Homology 2 (SH2) domain.[1][6][7] The SH2 domain is crucial for STAT3 activation, as it mediates the reciprocal binding between two phosphorylated STAT3 monomers, a necessary step for dimerization, nuclear translocation, and subsequent DNA binding.[6][8] By blocking this interaction, inhibitors can effectively shut down the entire downstream signaling cascade.

Among the various chemical scaffolds explored, benzyloxyphenyl derivatives have emerged as a promising class of STAT3 inhibitors. This guide provides a comparative analysis of key derivatives from this class, offering an in-depth look at their inhibitory mechanisms, performance data, and the experimental protocols used to validate their activity.

The STAT3 Signaling Pathway: Mechanism of Activation and Inhibition

The canonical STAT3 signaling pathway is initiated by cytokines (e.g., IL-6) or growth factors binding to their cell surface receptors.[1][2] This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[4] These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 proteins in the cytoplasm.[2] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[1][9]

This phosphorylation event is the key activation switch. It allows two STAT3 monomers to form a stable homodimer (or a heterodimer with other STAT proteins like STAT1) through reciprocal SH2 domain-phosphotyrosine interactions.[8] This active dimer then translocates to the nucleus, binds to specific DNA sequences in the promoter regions of target genes, and initiates their transcription.[1] Benzyloxyphenyl derivatives are designed to competitively bind to the SH2 domain, preventing this critical dimerization step and thereby inhibiting STAT3's function as a transcription factor.[10]

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT3_mono Latent STAT3 Monomer JAK->STAT3_mono 5. STAT3 Phosphorylation (pY705) STAT3_mono->Receptor 4. STAT3 Recruitment (via SH2 Domain) pSTAT3_mono pY705-STAT3 Monomer pSTAT3_mono->pSTAT3_mono STAT3_dimer Active STAT3 Dimer pSTAT3_mono->STAT3_dimer DNA DNA (Promoter Region) STAT3_dimer->DNA 7. Nuclear Translocation & DNA Binding Inhibitor Benzyloxyphenyl Derivative (Inhibitor) Inhibitor->pSTAT3_mono BLOCKS Dimerization Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription 8. Transcriptional Activation Cytokine Cytokine/Growth Factor Cytokine->Receptor 1. Ligand Binding Workflow A Step 1: Biochemical Assay STAT3 DNA-Binding Activity B Step 2: Cellular Target Engagement Western Blot for p-STAT3 A->B Confirm inhibitor blocks STAT3 activation in cells C Step 3: Cellular Functional Outcome STAT3 Luciferase Reporter Assay B->C Confirm blocked activation leads to reduced transcription D Step 4: Phenotypic Effect Cell Viability (MTT) Assay C->D Confirm reduced transcription impacts cell survival

Caption: A logical workflow for validating a putative STAT3 inhibitor.
Western Blot for Phospho-STAT3 (Tyr705) Inhibition

This assay directly measures the inhibitor's ability to prevent the activation of STAT3 within the cell. A reduction in the phosphorylated form of STAT3 (p-STAT3) relative to the total STAT3 protein indicates successful target engagement.

  • Rationale: This is the most direct way to visualize if the inhibitor is working upstream at the level of STAT3 activation in a cellular context. It validates that the compound can penetrate the cell membrane and interact with its intended target. [9] Step-by-Step Protocol:

  • Cell Culture & Treatment: Plate cancer cells known to have high basal STAT3 activity (e.g., MDA-MB-231, DU145) and allow them to adhere overnight. [9]Treat cells with various concentrations of the benzyloxyphenyl derivative (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4-24 hours).

  • Lysis & Protein Quantification: Wash cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins. [11]Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [12]5. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. * Scientist's Note: BSA is often preferred over non-fat milk for blocking when probing for phosphoproteins, as milk contains phosphoproteins (like casein) that can cause high background. 6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). [9][13]7. Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. [9]Visualize the protein bands using a chemiluminescence imager.

  • Stripping & Re-probing (Self-Validation): To ensure equal protein loading, the membrane is stripped of the first set of antibodies and then re-probed with an antibody against total STAT3. [12]A final re-probe for a housekeeping protein like β-actin or GAPDH serves as a loading control. [12]

STAT3-Dependent Luciferase Reporter Assay

This assay quantifies the inhibitor's effect on the transcriptional activity of STAT3, providing a functional readout of pathway inhibition.

  • Rationale: While Western blotting shows target engagement, this assay confirms that the observed reduction in p-STAT3 translates into a functional consequence—the inability of STAT3 to activate gene transcription. [14][15] Step-by-Step Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HeLa, HEK293) with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple STAT3-responsive DNA binding sites (e.g., SIE). [16][17] * A control plasmid that constitutively expresses Renilla luciferase, used to normalize for transfection efficiency and cell viability. [16][17][18]2. Inhibitor Treatment: After 24 hours to allow for plasmid expression, treat the transfected cells with various concentrations of the inhibitor.

  • STAT3 Activation (Positive Control): After a short pre-incubation with the inhibitor, stimulate the cells with a known STAT3 activator like Interleukin-6 (IL-6) or Oncostatin M. [15][19]Untreated, unstimulated cells serve as the negative control.

  • Cell Lysis: After the stimulation period (e.g., 6-8 hours), wash the cells and lyse them using the buffer provided in a dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity in inhibitor-treated cells compared to the IL-6 stimulated control.

MTT Cell Viability Assay

This colorimetric assay assesses the downstream effect of STAT3 inhibition on cell proliferation and survival.

  • Rationale: The ultimate goal of an anticancer agent is to kill or stop the proliferation of cancer cells. This assay provides the crucial phenotypic data to determine if inhibiting STAT3 with the benzyloxyphenyl derivative leads to the desired anti-proliferative effect. [20][21] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight. [22]2. Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a prolonged period (e.g., 48-72 hours) to observe effects on proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. [20][23] * Mechanism Insight: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. [20][21][24]4. Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [22][23]5. Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm. [21][23]6. Data Analysis: The absorbance is directly proportional to the number of viable cells. Data is typically plotted as percent viability versus inhibitor concentration to calculate an IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The benzyloxyphenyl scaffold has proven to be a fertile ground for the development of potent and specific STAT3 inhibitors. The progression from early probes like S3I-201 to orally bioavailable compounds like BP-1-102 and brain-penetrant molecules like SH-4-54 highlights the power of iterative medicinal chemistry. [25][26][27]These inhibitors serve as powerful tools for researchers investigating STAT3 biology and as promising leads for clinical development.

The validation of such compounds relies on a logical and rigorous cascade of experiments, from biochemical confirmation of target binding to cellular assays demonstrating target engagement, functional inhibition, and finally, the desired anti-cancer phenotype. As our understanding of the complexities of STAT3 signaling deepens, these benzyloxyphenyl derivatives and the methodologies used to characterize them will continue to be instrumental in the quest to develop effective STAT3-targeted therapies for cancer and other diseases.

References

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A Comparative Guide to the Anticancer Activity of Benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Anticancer Potential of the Benzoic Acid Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse applications, from food preservation to the synthesis of various chemicals. However, recent research has illuminated a far more critical role for this versatile scaffold: a promising backbone for the development of novel anticancer therapeutics.[1][2] The inherent biological activity of the benzoic acid moiety, coupled with the vast potential for synthetic modification, has positioned its analogues as a focal point in contemporary cancer research.[3][4]

This guide provides a comprehensive benchmark of the anticancer activity of several key benzoic acid analogues. We will delve into their differential efficacy against various cancer cell lines, explore the molecular mechanisms underpinning their cytotoxic and antiproliferative effects, and provide detailed, field-proven protocols for the key assays used to evaluate these activities. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth, comparative data and methodological insights necessary to advance the exploration of benzoic acid derivatives as next-generation cancer therapies.

Comparative Anticancer Activity of Benzoic Acid Analogues

The anticancer efficacy of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can dramatically alter the compound's interaction with biological targets, leading to a wide spectrum of potencies and mechanisms of action. Below, we present a comparative analysis of the in vitro cytotoxic activity of several notable benzoic acid analogues against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the IC50 values for selected benzoic acid analogues across various cancer cell lines, providing a quantitative comparison of their anticancer activity.

CompoundAnalogueCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Benzoic Acid-HeLa (Cervical)>818.9 ( >100 µg/mL)48[5]
HUH7 (Liver)>818.9 ( >100 µg/mL)48[5]
MG63 (Bone)700.1 (85.54 µg/mL)48[6]
Gallic Acid3,4,5-Trihydroxybenzoic AcidOVCAR-3 (Ovarian)22.1424[7]
A2780/CP70 (Ovarian)33.5324[7]
Jurkat (Leukemia)~6024[8]
Vanillic Acid4-Hydroxy-3-methoxybenzoic AcidHepG2 (Liver)4166.7 (634.3 µg/mL)72
KKU-100 (Cholangiocarcinoma)8965.5 (1508 µg/mL)72[9]
Protocatechuic Acid3,4-Dihydroxybenzoic AcidHepG2 (Liver)--
2,4,6-Trihydroxybenzoic Acid-HCT116 (Colon)--[10]
Synthetic Derivative 14-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast)15.6-[11]
Synthetic Derivative 23-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamideHCT-116 (Colon)4.53-[11]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and exposure time. The data presented here is for comparative purposes.

Mechanisms of Anticancer Action: A Deeper Dive

The cytotoxic and antiproliferative effects of benzoic acid analogues are mediated by a variety of molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective anticancer agents.

Induction of Apoptosis

A primary mechanism by which many benzoic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

  • Gallic Acid: This naturally occurring analogue has been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[12] It can trigger the activation of caspase-8, a key initiator of the extrinsic pathway, and also promote the release of cytochrome c from the mitochondria, a critical step in the intrinsic pathway.[13][14]

  • Protocatechuic Acid: This derivative appears to induce apoptosis by promoting oxidative stress within cancer cells, leading to cellular damage and subsequent cell death.[15]

  • Vanillic Acid: Studies suggest that vanillic acid suppresses cancer cell proliferation and induces apoptosis, at least in part, by inhibiting the mTOR signaling pathway, a central regulator of cell growth and survival.[9][16]

Cell Cycle Arrest

In addition to inducing apoptosis, several benzoic acid analogues can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.

  • Gallic Acid: This compound has been observed to cause cell cycle arrest at the G2/M phase or S and G2 phases in different cancer cell lines.[7][13]

  • 2,4,6-Trihydroxybenzoic Acid: This analogue has been identified as a cyclin-dependent kinase (CDK) inhibitor.[10] CDKs are key enzymes that drive the progression of the cell cycle, and their inhibition leads to cell cycle arrest.

The following diagram illustrates the key signaling pathways affected by these benzoic acid analogues.

Anticancer_Mechanisms cluster_analogues Benzoic Acid Analogues cluster_pathways Cellular Effects cluster_mechanisms Molecular Mechanisms Gallic Acid Gallic Acid Cell Cycle Arrest Cell Cycle Arrest Gallic Acid->Cell Cycle Arrest Induces G2/M, S/G2 Caspase-8 Activation Caspase-8 Activation Gallic Acid->Caspase-8 Activation Induces Mitochondrial Pathway Mitochondrial Pathway Gallic Acid->Mitochondrial Pathway Induces Protocatechuic Acid Protocatechuic Acid Oxidative Stress Oxidative Stress Protocatechuic Acid->Oxidative Stress Promotes Vanillic Acid Vanillic Acid mTOR Inhibition mTOR Inhibition Vanillic Acid->mTOR Inhibition Inhibits 2,4,6-THBA 2,4,6-THBA CDK Inhibition CDK Inhibition 2,4,6-THBA->CDK Inhibition Inhibits Apoptosis Apoptosis Proliferation Inhibition Proliferation Inhibition Caspase-8 Activation->Apoptosis Mitochondrial Pathway->Apoptosis Oxidative Stress->Apoptosis mTOR Inhibition->Apoptosis mTOR Inhibition->Proliferation Inhibition CDK Inhibition->Cell Cycle Arrest

Caption: Key anticancer mechanisms of select benzoic acid analogues.

Experimental Protocols for Benchmarking Anticancer Activity

To ensure the reproducibility and validity of research findings, it is essential to employ standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to benchmark the anticancer activity of benzoic acid analogues.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoic acid analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Benzoic Acid Analogues A->B C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan Crystals (DMSO/SDS) C->D E 5. Measure Absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the benzoic acid analogues for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates with DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the benzoic acid analogues as for the apoptosis assay.

  • Cell Harvesting: Harvest the cells as described above.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Future Directions and Concluding Remarks

The body of evidence presented in this guide strongly supports the continued investigation of benzoic acid and its analogues as a promising class of anticancer agents. The synthetic tractability of the benzoic acid scaffold allows for the generation of diverse chemical libraries, providing a rich platform for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[3][17]

Future research should focus on several key areas:

  • Expansion of Analogue Libraries: The synthesis and screening of a wider range of benzoic acid derivatives will be crucial for identifying novel compounds with enhanced anticancer activity and improved pharmacological profiles.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more effective and targeted therapies.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.[18]

  • Combination Therapies: Investigating the synergistic effects of benzoic acid analogues with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced side effects.

References

  • Chen, X., Chen, H., Zhao, M., Yang, Z., & Feng, Y. (2022). Gallic Acid Induces Apoptosis via Caspase-3 and Mitochondrion-Dependent Pathways in Vitro and Suppresses Lung Xenograft Tumor Growth in Vivo. ACS Omega, 7(4), 3878-3888.
  • Kim, Y. J., Lee, D. H., Lee, S. H., & Kim, C. S. (2020). Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells. Oncology Reports, 44(5), 2097-2108.
  • Gong, J., Wang, L., Wang, Y., & Li, Y. (2025). Vanillic Acid Suppresses Proliferation and Induces Apoptosis of Gastrointestinal Cancer Cells via Inhibition of mTOR Expression. Sci Ess J, 41(1), 48.
  • Lin, C. Y., Hsieh, Y. H., & Chen, C. C. (2018). Gallic Acid Induces Apoptosis in Human Gastric Adenocarcinoma Cells. Anticancer Research, 38(1), 231-238.
  • Zare-Shahneh, F., Asghari, M. H., & Fallah, S. (2017). Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121).
  • Ríos-Mancilla, C. A., Rodríguez-Páez, L., & Gallegos-Pérez, J. L. (2024). The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. International Journal of Molecular Sciences, 25(6), 3485.
  • Zhao, Y., Wang, Y., & Liu, Y. (2021). Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro. Molecules, 26(11), 3183.
  • Tan, M. L., Ooi, J. P., & Ismail, M. (2020). Anticancer Molecular Mechanism of Protocatechuic Acid Loaded on Folate Coated Functionalized Graphene Oxide Nanocomposite Delivery System in Human Hepatocellular Carcinoma. International Journal of Molecular Sciences, 21(18), 6825.
  • Russo, G. L., Tedesco, I., & Spagnuolo, C. (2017). Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. International Journal of Molecular Sciences, 18(11), 2348.
  • Masella, R., Vari, R., D'Archivio, M., & Filesi, C. (2012). Protocatechuic acid and human disease prevention: biological activities and molecular mechanisms. Current Medicinal Chemistry, 19(22), 3737-3749.
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A Senior Application Scientist's Guide to Phenolic Hydroxyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Phenolic Protection in Synthesis

In the intricate world of multi-step organic synthesis, the success of a reaction sequence often hinges on the strategic masking and unmasking of reactive functional groups. The phenolic hydroxyl group, with its inherent acidity and nucleophilicity, presents a common challenge. Its presence can lead to unwanted side reactions, such as O-alkylation when N-alkylation is desired, or interference with organometallic reagents.[1] Therefore, the temporary conversion of a phenol into a less reactive derivative—a process known as protection—is a cornerstone of modern synthetic chemistry, particularly in the fields of natural product synthesis and drug development.

The selection of an appropriate protecting group is not a trivial decision. An ideal protecting group should meet several stringent criteria:[2]

  • Ease and Efficiency of Introduction: It should be installed in high yield under mild conditions that do not disturb other functional groups.

  • Stability: It must be robust enough to withstand a variety of subsequent reaction conditions, including acidic, basic, oxidative, and reductive environments.

  • Ease and Selectivity of Removal: It must be cleaved in high yield under specific, mild conditions that leave the rest of the molecule, including other protecting groups, intact.

  • Minimal Introduction of New Functionality: It should not introduce new stereocenters or reactive sites.

  • Cost-Effectiveness: The reagents used for its introduction and removal should be readily available and affordable.

This guide provides an in-depth comparison of the most common protecting groups for phenolic hydroxyls, grounded in experimental data and field-proven insights. We will explore the causality behind synthetic choices, offering a framework for rational protecting group selection.

The Concept of Orthogonal Protection

In complex syntheses, multiple hydroxyl groups or other functionalities may require protection. Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others.[3][4] This is achieved by choosing groups that are cleaved under mutually exclusive conditions. For instance, a benzyl ether (cleaved by hydrogenolysis), a silyl ether (cleaved by fluoride), and an acetate ester (cleaved by base) can coexist in a molecule, and each can be removed independently, granting the synthetic chemist precise control over the synthetic sequence.[4]

Orthogonal_Protection Molecule Phenol with Multiple Protecting Groups PG1 Benzyl (Bn) Ether Molecule->PG1 H₂, Pd/C PG2 Silyl (TBDMS) Ether Molecule->PG2 TBAF (F⁻) PG3 Acetyl (Ac) Ester Molecule->PG3 K₂CO₃, MeOH Deprotected1 Phenol 1 Revealed PG1->Deprotected1 Deprotected2 Phenol 2 Revealed PG2->Deprotected2 Deprotected3 Phenol 3 Revealed PG3->Deprotected3

Caption: Orthogonal deprotection strategy for a multi-protected molecule.

I. Ether-Based Protecting Groups

Ethers are among the most robust and widely used protecting groups for phenols due to their general stability.[5] The specific choice of ether dictates its stability profile and the conditions required for its cleavage.

Methyl Ethers

Methyl ethers are exceptionally stable, resisting strong bases, a wide range of nucleophiles, and many oxidizing and reducing agents.[5] This robustness makes them suitable for "permanent" protection, where the group is introduced early in a synthesis and removed near the end.

  • Protection: Typically formed via Williamson ether synthesis using a base like sodium hydride (NaH) and a methylating agent such as dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI).[5][6]

  • Deprotection: Their stability necessitates harsh cleavage conditions. The most common reagent is the strong Lewis acid boron tribromide (BBr₃).[5] Other methods include trimethylsilyl iodide (TMSI) or strong proton acids like HBr.[6][7] For phenols, nucleophilic cleavage using reagents like sodium ethanethiolate (EtSNa) in DMF is also possible.[7]

Benzyl (Bn) Ethers

Benzyl ethers offer a superb balance of stability and mild deprotection, making them a workhorse in organic synthesis.[8] They are stable to a wide array of acidic and basic conditions, as well as many redox reagents.[6][8]

  • Protection: Formed under basic conditions using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like K₂CO₃ or NaH.[3][6]

  • Deprotection: The key advantage of the benzyl group is its clean and mild removal by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[8][9] This method is orthogonal to most other protecting groups.[3][8] Oxidative cleavage with DDQ or dissolving metal reduction (Na/NH₃) are also options.[7][9]

p-Methoxybenzyl (PMB) Ethers

The PMB group is structurally similar to the benzyl group but possesses an electron-donating methoxy group on the aromatic ring. This modification retains the stability profile of the benzyl ether but provides an additional, mild deprotection pathway.

  • Protection: Introduced similarly to benzyl ethers, using PMB-Cl and a base.

  • Deprotection: PMB ethers can be cleaved by hydrogenolysis, just like benzyl ethers.[6] Critically, they can also be removed under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][10] This oxidative removal is orthogonal to standard benzyl and silyl ethers.

II. Silyl Ether Protecting Groups

Silyl ethers are defined by their Si-O bond, which is readily cleaved by fluoride ions due to the exceptionally high strength of the Si-F bond.[1][11] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[6][8]

Silyl_Ether_Stability cluster_stability Increasing Steric Bulk & Acid Stability TMS TMS (Trimethylsilyl) TES TES (Triethylsilyl) TMS->TES TBDMS TBDMS/TBS (tert-Butyldimethylsilyl) TES->TBDMS TIPS TIPS (Triisopropylsilyl) TBDMS->TIPS TBDPS TBDPS (tert-Butyldiphenylsilyl) TIPS->TBDPS

Caption: Relative stability of common silyl ethers.

  • Protection: Generally formed by reacting the phenol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a non-nucleophilic base like imidazole or triethylamine in a solvent such as DMF.[9]

  • Deprotection: The hallmark deprotection method is treatment with a fluoride source, most commonly tetra-n-butylammonium fluoride (TBAF) in THF.[11][12] Acidic conditions (e.g., acetic acid or HCl) can also be used, with lability depending on the specific silyl group.[12]

Key Silyl Ether Variants:
  • Trimethylsilyl (TMS): Highly labile and often cleaved during aqueous workup or chromatography.[1][7] Primarily used for in-situ protection or derivatization.

  • tert-Butyldimethylsilyl (TBDMS or TBS): The most widely used silyl ether, offering an excellent balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents.[13]

  • Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS): The increased steric bulk of these groups confers significantly greater stability towards acid and hydrolysis compared to TBDMS.[6][13] They are the preferred choice when a more robust silyl ether is required.

III. Acyl-Based Protecting Groups (Esters)

Phenols can be protected as esters, most commonly acetates (Ac) or benzoates (Bz). This strategy is orthogonal to ether-based protecting groups.

  • Protection: Formed by reacting the phenol with an acylating agent like acetyl chloride, acetic anhydride, or benzoyl chloride in the presence of a base such as pyridine or triethylamine.

  • Deprotection: Esters are stable to acidic and reductive conditions (including hydrogenolysis for Bn cleavage).[8] Their primary mode of cleavage is hydrolysis under basic conditions (saponification), for example, using potassium carbonate in methanol or aqueous sodium hydroxide.[8]

Comparative Stability and Deprotection Summary

The rational selection of a protecting group requires a clear understanding of its stability profile. The table below summarizes the stability of common phenolic protecting groups under various reaction conditions.

Protecting GroupStrong Acid (e.g., HCl)Strong Base (e.g., NaOH)Oxidants (e.g., DDQ)Reductants (e.g., LiAlH₄)Catalytic HydrogenolysisFluoride (e.g., TBAF)
Methyl (Me) StableStableStableStableStableStable
Benzyl (Bn) StableStableLabileStableLabile Stable
p-Methoxybenzyl (PMB) LabileStableLabile StableLabile Stable
TBDMS LabileStableStableStableStableLabile
TIPS / TBDPS More StableStableStableStableStableLabile
Acetyl (Ac) StableLabile StableLabileStableStable
THP Labile StableStableStableStableStable

Key: Labile (cleaved under these conditions), Stable (robust under these conditions), More Stable (more resistant to cleavage than less bulky analogues).

Selected Experimental Protocols

Protocol 1: Protection of 4-Phenylphenol with Benzyl Bromide (Bn Protection)

This protocol details a standard Williamson ether synthesis for the benzylation of a phenol.

  • To a solution of 4-phenylphenol (1.0 eq) in acetone (0.2 M), add potassium carbonate (K₂CO₃, 3.0 eq). Causality: Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic phenol, forming the phenoxide nucleophile. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction.

  • Add benzyl bromide (BnBr, 1.2 eq) to the suspension. Causality: Benzyl bromide is an excellent electrophile for the Sₙ2 displacement by the phenoxide.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired benzyl ether.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol describes the mild and efficient cleavage of a benzyl ether.[8]

  • Dissolve the benzyl-protected phenol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (0.1 M).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight relative to the substrate). Causality: The palladium surface catalyzes the addition of hydrogen across the C-O bond of the benzyl ether.

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions).

  • Stir the reaction vigorously at room temperature. Monitor by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

  • Concentrate the filtrate under reduced pressure to afford the deprotected phenol.

Protocol 3: Deprotection of a Phenolic Methyl Ether with Boron Tribromide (BBr₃)

This protocol details the cleavage of a highly stable methyl ether, a reaction that requires a potent Lewis acid.[5]

  • Dissolve the methyl-protected phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar). Causality: Anhydrous and inert conditions are critical as BBr₃ reacts violently with water.

  • Cool the solution to 0 °C (or lower, e.g., -78 °C, for sensitive substrates) in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5-3.0 eq) in DCM dropwise via syringe. Causality: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating it for cleavage.

  • Allow the reaction to stir at 0 °C or slowly warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding methanol, followed by water. This will hydrolyze the boron intermediates and any excess BBr₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The judicious choice of a protecting group is a critical strategic decision in chemical synthesis. For phenolic hydroxyls, the options range from the highly robust methyl ether, requiring harsh deprotection, to the versatile benzyl and PMB ethers, which offer mild hydrogenolytic or oxidative cleavage, to the tunable, fluoride-labile silyl ethers. By understanding the stability profiles and orthogonal relationships of these groups, researchers can design more efficient, selective, and higher-yielding synthetic routes. This guide serves as a foundational tool for navigating these choices, enabling scientists to protect and deprotect phenolic hydroxyls with precision and confidence.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Benzyloxy)-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the translation of preclinical findings from controlled in vitro environments to complex in vivo systems. This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of a noteworthy class of compounds: 4-(Benzyloxy)-3-methoxybenzoic acid derivatives. These molecules have garnered significant interest for their potential therapeutic applications, ranging from oncology to anti-inflammatory treatments.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the experimental data that underscores the therapeutic promise and challenges of these derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction to this compound Derivatives

This compound serves as a crucial intermediate in the synthesis of complex molecules with potent biological activities.[1] Its structural framework allows for diverse chemical modifications, leading to a wide array of derivatives with varying pharmacological profiles. These derivatives have been investigated for their cytostatic properties, particularly in cancer cells resistant to apoptosis, and as inhibitors of key proteins like Heat Shock Protein 90 (Hsp90).[1] The core structure, a benzoic acid moiety, is a common feature in many biologically active compounds, and its derivatives have been explored for a multitude of therapeutic applications, including as anti-inflammatory agents and VLA-4 antagonists.[3][4]

In Vitro Efficacy: Unveiling Therapeutic Potential in a Controlled Environment

In vitro studies are the cornerstone of early-phase drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action. For this compound derivatives and related benzoic acid analogs, a variety of in vitro assays have been employed to establish their therapeutic potential.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzoic acid derivatives in various cancer cell lines. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have shown significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cells.[5] These compounds were found to induce cell-cycle arrest at the G2/M phase and promote apoptosis, as evidenced by increased caspase-3 activity.[5] Similarly, 4-Benzyloxy-3-methoxybenzoic acid has been shown to inhibit tumor growth and induce apoptosis in HCT116 human lung cancer cells.[6]

Another important mechanism of anticancer activity for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[3] For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[3]

Table 1: Summary of In Vitro Anticancer Activity of Benzoic Acid Derivatives

Compound/DerivativeCell Line(s)Observed EffectIC50 ValueReference
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7, MDA-MB-468Suppressed cell viability, G2/M arrest, apoptosisNot specified[5]
4-Benzyloxy-3-methoxybenzoic acidHCT116Inhibited tumor growth, induced apoptosisNot specified[6]
3,4-dihydroxybenzoic acid (DHBA)HCT-116, HCT-15HDAC inhibition, ROS induction, apoptosisNot specified[3]
Benzyloxyphenyl-methylaminophenol derivatives (4a, 4b)MDA-MB-468Inhibition of IL-6/STAT3 signaling pathway4a: 9.61 µM, 4b: 1.38 µM[7][8]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer cell lineAntitumor activity, Histone Deacetylase inhibition17.84 µM[9]
Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives has also been extensively studied in vitro. A common assay involves the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effect of the compounds on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) is then measured. For example, 4-sulfonyloxy/alkoxy benzoxazolone derivatives have demonstrated potent anti-inflammatory effects by inhibiting NO production.[10]

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Production)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow RAW 264.7 Cells RAW 264.7 Cells Seeding in 96-well plate Seeding in 96-well plate RAW 264.7 Cells->Seeding in 96-well plate Step 1 Compound Treatment Compound Treatment Seeding in 96-well plate->Compound Treatment Step 2 LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Step 3 Nitrite Measurement (Griess Assay) Nitrite Measurement (Griess Assay) LPS Stimulation->Nitrite Measurement (Griess Assay) Step 4 Data Analysis (% Inhibition) Data Analysis (% Inhibition) Nitrite Measurement (Griess Assay)->Data Analysis (% Inhibition) Step 5

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo Efficacy: Assessing Therapeutic Effects in a Living System

While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a complex biological system. Several this compound derivatives and related compounds have been tested in various animal models.

Anti-inflammatory and Analgesic Activity

The in vivo anti-inflammatory effects of benzoic acid derivatives have been demonstrated in models such as the carrageenan-induced paw edema test in rats.[11] In this model, the administration of a test compound is evaluated for its ability to reduce the swelling caused by the injection of carrageenan. For instance, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid showed anti-inflammatory activity comparable to the standard drug diclofenac.[11]

Another common model is the xylene-induced ear edema model in mice, where the topical application of a compound is assessed for its ability to reduce ear swelling.[10] The analgesic activity of these compounds can be evaluated using models like the acetic acid-induced writhing test.[12]

Anticancer Activity

The in vivo anticancer efficacy of benzoic acid derivatives has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is then monitored over time. While specific in vivo anticancer data for this compound derivatives is not detailed in the provided search results, the general approach is a standard in preclinical oncology research.

Other Therapeutic Areas

Derivatives of 4-benzyloxy-benzylamino have been investigated as potent and selective PPARα agonists for retinal disorders. In a streptozotocin (STZ)-induced rat model of diabetic retinopathy, systemic administration of a lead compound was shown to reduce retinal vascular leakage.[13] Furthermore, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as selective sphingomyelin synthase 2 (SMS2) inhibitors that can attenuate chronic inflammation in db/db mice, a model for type 2 diabetes.[2]

Table 2: Summary of In Vivo Efficacy of Benzoic Acid Derivatives

Compound/DerivativeAnimal ModelTherapeutic AreaObserved EffectReference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced rat paw edemaAnti-inflammatoryReduced paw edema, comparable to diclofenac[11]
4-sulfonyloxy/alkoxy benzoxazolone derivative (2h)Xylene-induced mouse ear edemaAnti-inflammatoryReduced ear edema, higher activity than celecoxib[10]
4-Benzyloxy-benzylamino derivative (A91)STZ-induced diabetic ratRetinal DisordersReduced retinal vascular leakage[13]
4-benzyloxybenzo[d]isoxazole-3-amine derivative (15w)db/db miceChronic InflammationAttenuated chronic inflammation[2]
Benzoic acid derivative (12l)Rat pleurisy modelInflammation (VLA-4 antagonist)Efficacious at 10 mg/kg oral dose[4]

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical research is to identify compounds with a high probability of success in clinical trials. A critical aspect of this is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy.

Factors Influencing In Vitro-In Vivo Correlation (IVIVC)

Discrepancies between in vitro and in vivo results are common and can be attributed to a multitude of factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology.

  • Pharmacokinetics: A compound that is highly potent in vitro may exhibit poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo, leading to diminished efficacy.[14][15] For example, a series of benzoic acid derivatives synthesized as VLA-4 antagonists showed that modifications to the chemical structure significantly improved pharmacokinetic properties like plasma clearance and bioavailability in mice, rats, and dogs.[4]

  • Metabolism: The biotransformation of a compound by metabolic enzymes can lead to the formation of inactive metabolites or, in some cases, active metabolites. Understanding the metabolic fate of a compound is crucial for interpreting in vivo data.[16]

  • Toxicity: A compound may exhibit off-target effects or toxicity in an in vivo setting that are not apparent in isolated cell cultures.[12]

G cluster_0 Factors Affecting In Vitro to In Vivo Translation InVitro_Potency In Vitro Potency InVivo_Efficacy In Vivo Efficacy InVitro_Potency->InVivo_Efficacy Ideal Correlation ADME Absorption Distribution Metabolism Excretion ADME->InVivo_Efficacy Modulates Toxicity Toxicity Toxicity->InVivo_Efficacy Limits

Caption: Key factors influencing the in vitro-in vivo correlation.

Case Studies and Mechanistic Insights

The development of benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors provides a compelling example of the iterative process of drug discovery, where initial in vitro screening guides the synthesis of analogs with improved properties.[7][8] Molecular docking studies can further elucidate the binding interactions of these compounds with their target, providing a rational basis for structure-activity relationship (SAR) studies.[7]

The anti-inflammatory mechanism of some benzoxazolone derivatives has been linked to the regulation of the MAPK-NF-κB/iNOS signaling pathway.[10] Such mechanistic insights gained from in vitro studies are invaluable for designing more targeted and effective in vivo experiments.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. This guide has highlighted the critical interplay between in vitro and in vivo studies in evaluating their efficacy. While in vitro assays provide essential information on potency and mechanism of action, in vivo studies are indispensable for understanding the complex interplay of pharmacokinetics, metabolism, and toxicology that ultimately determines therapeutic success.

Future research in this area should focus on:

  • Systematic SAR studies: To optimize both the potency and the ADME properties of lead compounds.

  • Advanced in vivo models: Utilizing more clinically relevant animal models to better predict human efficacy.

  • Integrated -omics approaches: Employing genomics, proteomics, and metabolomics to gain a deeper understanding of the biological effects of these compounds.

By carefully navigating the path from the petri dish to the whole organism, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

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A Guide to Cross-Validation of Analytical Results from Different Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the certainty of an analytical result is paramount. A single data point can influence critical decisions, from batch release to regulatory submission. However, reliance on a single analytical technique, no matter how well validated, carries inherent risks. Subtle co-elutions or matrix interferences can mask impurities or affect quantitation, leading to an incomplete or inaccurate assessment of a sample's profile. This is where the principle of cross-validation using orthogonal chromatographic techniques becomes an indispensable tool for ensuring data integrity and analytical confidence.

This guide provides an in-depth exploration of the principles, strategies, and practical execution of cross-validating analytical results. It is designed for researchers, scientists, and drug development professionals who seek to build robust, self-validating analytical systems that can withstand scientific and regulatory scrutiny.

The Imperative for Orthogonal Cross-Validation

The core principle of cross-validation is to analyze the same sample using two or more distinct analytical methods to ensure that the results are concordant. The power of this approach is magnified when the methods are orthogonal—meaning they rely on different separation mechanisms.[1] This orthogonality significantly reduces the probability of overlooking a critical quality attribute (CQA), such as a process-related impurity or a degradant.[1] If two methods with fundamentally different selectivities produce equivalent results, it provides a high degree of confidence in the accuracy of those results.

Regulatory bodies like the FDA and international consortiums such as the ICH emphasize a science and risk-based approach to analytical procedure development and validation.[2][3] The ICH Q2(R2) guideline, for example, details the validation parameters required to demonstrate a method is fit for its intended purpose.[2][3] Cross-validation between orthogonal methods serves as a powerful demonstration of specificity—one of the key validation characteristics—proving that the primary method is free from interference.[4][5]

Strategic Selection of Orthogonal Techniques

Choosing the right combination of chromatographic techniques is the foundation of a successful cross-validation study. The goal is to select methods that exploit different physicochemical properties of the analyte and potential impurities.

Common Orthogonal Pairings:

  • Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC): This is a classic pairing. RPLC separates compounds primarily based on hydrophobicity, while HILIC separates based on polarity.[6] A small, polar impurity that is poorly retained in RPLC might be well-retained and resolved in HILIC.[6]

  • RPLC and Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically CO2, as the mobile phase and often behaves like a normal-phase technique.[7] This provides a separation selectivity that is highly orthogonal to RPLC.[6] SFC is particularly advantageous for chiral separations and for analyzing compounds that are not soluble in typical HPLC solvents.[8][9]

  • Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC): This combination is frequently used in the analysis of biomolecules like monoclonal antibodies. IEX separates based on charge variants, while SEC separates based on hydrodynamic radius (size and shape).

The causality behind this choice is critical: by probing the sample with different separation forces, you create a more comprehensive analytical picture. An impurity co-eluting with the main peak in an RPLC system is unlikely to have the exact same retention characteristics in an SFC or HILIC system, thus revealing its presence.

Designing a Robust Cross-Validation Protocol

A cross-validation study is a formal process that should be governed by a pre-approved protocol, a principle that aligns with the guidance found in USP General Chapter <1224> Transfer of Analytical Procedures.[10][11][12] While this chapter focuses on transferring a method between labs, its core tenets of a documented plan, pre-defined acceptance criteria, and clear responsibilities are directly applicable to cross-validating different methods within the same organization.[11][13]

The following workflow outlines the key stages of designing and executing a cross-validation study.

CrossValidation_Workflow A 1. Define Objective (e.g., Confirm Purity, Method Transfer) B 2. Select Orthogonal Techniques (e.g., RPLC vs. SFC) A->B C 3. Develop & Validate Primary Method (per ICH Q2) B->C D 4. Develop & Validate Secondary Method (per ICH Q2) C->D E 5. Define Acceptance Criteria (Based on Risk & Intended Use) D->E F 6. Analyze Identical Sample Lots (API, Finished Product, Stressed Samples) E->F G 7. Statistical Comparison of Results (e.g., %Difference, t-test, Bland-Altman) F->G H 8. Investigation Required? G->H I Cross-Validation Successful (Document in Report) H->I Results Meet Criteria J Identify Root Cause (e.g., Co-elution, Different Response Factor) H->J Results Differ J->G After Method Refinement

Caption: Workflow for Cross-Validation of Chromatographic Methods.

Experimental Protocol: A Case Study

Objective: To cross-validate a UPLC-UV method (Primary) and an SFC-UV method (Secondary) for the purity assessment of a new active pharmaceutical ingredient (API), "Compound X."

Step 1: System Suitability

  • Rationale: Before any sample analysis, the performance of each chromatographic system must be verified. This ensures that any observed differences are due to the methods themselves, not instrumental issues.

  • Procedure:

    • Prepare a system suitability solution containing Compound X and a known, closely eluting impurity.

    • On the UPLC system, perform six replicate injections.

    • Verify that the following criteria are met: Resolution between peaks > 2.0, tailing factor for Compound X < 1.5, and %RSD of the peak area for Compound X < 1.0%.

    • Repeat steps 2-3 on the SFC system using its respective method and suitability criteria.

Step 2: Sample Analysis

  • Rationale: The same, homogenous batches of the API must be analyzed on both systems to ensure a direct comparison. Including stressed samples is crucial to challenge the specificity of both methods.

  • Procedure:

    • Select three representative batches of Compound X API.

    • Prepare samples from each batch in triplicate according to the specifications of both the UPLC and SFC methods.

    • Inject and analyze the samples on both the UPLC and SFC systems, ensuring the full, validated sequence is run for each.

Step 3: Data Comparison and Statistical Analysis

  • Rationale: A simple visual comparison is insufficient. Statistical tools are required to objectively assess the agreement between the two methods.[14]

  • Procedure:

    • Calculate the purity of Compound X and the concentration of each identified impurity from both sets of data.

    • For the main analyte, calculate the percentage difference between the assay values obtained from the UPLC and SFC methods. A common acceptance criterion is a difference of no more than 2.0%.

    • For impurities, the comparison can be more complex. A paired t-test can determine if there is a statistically significant difference between the results.[15]

    • For a more visual and in-depth comparison, a Bland-Altman plot is highly recommended.[16][17] This plot graphs the difference between the two measurements against their average, providing a clear visualization of bias and outliers.[15][18]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparison of Assay Values for Compound X

API BatchUPLC Assay (%)SFC Assay (%)% DifferenceAcceptance CriterionResult
Batch A99.7299.650.07%≤ 2.0%Pass
Batch B99.8199.710.10%≤ 2.0%Pass
Batch C99.6599.580.07%≤ 2.0%Pass

Table 2: Comparison of Impurity Levels (% Area)

ImpurityUPLC Result (%)SFC Result (%)Notes
Impurity 10.110.12Results are concordant.
Impurity 20.080.07Results are concordant.
Impurity 3Not Detected0.06Actionable Finding: The SFC method detected an impurity missed by the primary UPLC method. This demonstrates the value of orthogonality and necessitates further investigation and potential refinement of the UPLC method.

The finding for "Impurity 3" is the essence of why cross-validation is performed. It represents a self-validating check on the primary method's specificity. The investigation would focus on why the UPLC method failed to detect it—perhaps due to co-elution with the main peak or poor response under the chosen UV wavelength—and the method would be improved accordingly.

Conclusion: A Pillar of Analytical Excellence

Cross-validation of analytical results using orthogonal chromatographic techniques is not merely a perfunctory exercise. It is a fundamental component of a robust quality system that ensures the reliability and accuracy of analytical data. By employing techniques with different separation mechanisms, such as RPLC and SFC, laboratories can significantly increase confidence in their results, uncover hidden impurities, and build a comprehensive understanding of their products.[6][19] This approach, grounded in the principles of good science and aligned with regulatory expectations, is essential for any organization committed to ensuring the safety and efficacy of its pharmaceutical products.[20][21]

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A Comparative Guide to the Antiseptic Properties of p-Anisic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in the pharmaceutical and cosmetic industries, the quest for safe, effective, and naturally derived preservatives is perpetual. Among the rising stars in this field is p-Anisic acid, a compound found in anise and fennel, valued for its potent antiseptic properties, particularly against fungi and yeast.[1][2] This guide provides an in-depth comparison of the antiseptic performance of p-Anisic acid and its emerging derivatives, grounded in mechanistic insights and supported by standardized experimental protocols for validation.

The Foundation: p-Anisic Acid's Mechanism of Action

p-Anisic acid, or 4-methoxybenzoic acid, is a carboxylic acid that primarily exerts its antimicrobial effect by disrupting the delicate internal environment of microbial cells.[1][3] Its efficacy is intrinsically linked to its chemical structure and the surrounding pH.

The pH-Dependent Mechanism:

The antimicrobial power of p-Anisic acid is most pronounced in acidic to neutral conditions (optimally around pH 5.5).[4] In this state, the molecule is largely in its non-ionized, lipid-soluble form. This allows it to passively diffuse across the cell membrane of microorganisms like yeasts and molds. Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing a proton (H+). This process effectively lowers the intracellular pH, disrupting critical enzymatic functions and metabolic pathways, which ultimately leads to cell death.[4] The key is the acid-salt balance: at a lower external pH, more of the compound exists as the active free acid, enhancing its antimicrobial effect but decreasing its water solubility.[4]

Other proposed modes of action suggest that its amphiphilic structure allows it to interfere with cell membrane functions and inhibit vital enzymes on a broader scale.[5]

cluster_0 Extracellular Space (Low pH) cluster_1 Microbial Cytoplasm (Neutral pH) pAA_ext p-Anisic Acid (Non-ionized) pAA_int p-Anisic Acid pAA_ext->pAA_int Passive Diffusion Anisate Anisate Ion pAA_int->Anisate Proton Proton (H+) pAA_int->Proton Disruption Enzyme Denaturation & Metabolic Disruption Proton->Disruption Lowers Internal pH CellDeath Cell Death Disruption->CellDeath Membrane Cell Membrane

Caption: pH-dependent antiseptic mechanism of p-Anisic acid.

Structure-Activity Relationships: The Key to Enhanced Efficacy

The antiseptic activity of these compounds is dictated by their chemical structure. p-Anisic acid features a benzene ring, a carboxylic acid group, and a methoxy group at the para (4th) position. Modifications to this scaffold can significantly alter the compound's efficacy, spectrum, and physicochemical properties.

Studies on related compounds, such as anisomycin analogues, have shown that the position of the methoxy group is critical; moving it from the para to the meta or ortho position can cause a dramatic drop in antifungal and antiprotozoal activity.[6] This highlights the specific steric and electronic arrangement required for potent bioactivity.

Recent research has focused on creating novel derivatives to broaden the antimicrobial spectrum. For instance, Rhizopycnis acids A and B, which are p-Anisic acid derivatives containing methylbutanoic or methylbutenoic acid groups, have been isolated from endophytic fungi and demonstrated notable antibacterial activity.[7][8]

cluster_Core p-Anisic Acid Core Structure cluster_Mods Modification Sites & Effects Core [Benzene Ring]-COOH Methoxy R1: Methoxy Group (para-position is key for activity) Core->Methoxy R1 Carboxyl R2: Carboxylic Acid (Can be modified for delivery systems) Core->Carboxyl R2 Ring R3: Ring Substitutions (e.g., prenyl groups can add antibacterial activity) Core->Ring R3

Caption: Key modification sites on the p-Anisic acid scaffold.

Comparative Performance Data

While p-Anisic acid is a potent fungistatic agent, its bactericidal activity can be limited.[5] Therefore, it is often combined with other agents to achieve broad-spectrum protection.[5][9] Its derivatives, however, are being investigated for standalone broad-spectrum activity. The following table summarizes available data on p-Anisic acid and select derivatives.

CompoundTypeTarget Microorganism(s)Efficacy Metric (IC₅₀/MIC)Source(s)
p-Anisic Acid Parent CompoundYeasts and MoldsPrimarily fungistatic; effective at skin-neutral pH (5.5).[4]
BacteriaLimited activity; often used in synergistic blends.[1][5]
Rhizopycnis acid A DerivativeAgrobacterium tumefaciensIC₅₀: 21.6 µg/mL[7]
Pseudomonas lachrymansIC₅₀: 16.1 µg/mL[7]
Xanthomonas vesicatoriaIC₅₀: 35.2 µg/mL[7]
Rhizopycnis acid B DerivativeAgrobacterium tumefaciensIC₅₀: 34.3 µg/mL[7]
Pseudomonas lachrymansIC₅₀: 29.8 µg/mL[7]
Xanthomonas vesicatoriaIC₅₀: 81.3 µg/mL[7]
p-Anisaldehyde Related DerivativePseudomonas aeruginosaSynergistic with EGCG; alters gene expression.[10]

Note: Direct comparative MIC data against a standardized panel of microbes is still emerging for many novel derivatives. The data presented is based on available literature.

Essential Experimental Protocols for Efficacy Validation

To ensure trustworthy and reproducible results, the antiseptic properties of any new compound must be evaluated using standardized microbiological methods. The following protocols are fundamental to this process.

A. Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of a substance's ability to inhibit microbial growth.[11] A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target microorganism.[12] The compound diffuses into the agar, and if it is effective, a clear "zone of inhibition" will appear around the disk where the microorganism cannot grow.[13]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted suspension, removing excess liquid by pressing it against the inside of the tube.[12] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[15]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound (e.g., p-Anisic acid, its derivative) onto the inoculated agar surface.[15] Ensure disks are at least 24 mm apart and press gently to ensure full contact.[12]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[15]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater sensitivity of the microbe to the compound.[15]

A Prepare 0.5 McFarland Inoculum B Inoculate Mueller-Hinton Agar Plate (Lawn) A->B C Apply Compound-Impregnated Disks B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Kirby-Bauer disk diffusion test.

B. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This quantitative test is crucial for determining the potency of a compound. The broth microdilution method is a common and efficient way to determine MIC.[17]

Step-by-Step Protocol:

  • Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[18] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[18]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.[19]

C. Time-Kill Curve Assay

This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[20] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][21]

Step-by-Step Protocol:

  • Setup: Prepare test tubes with broth containing the test compound at various concentrations (e.g., 1x, 2x, 4x the MIC). Include a growth control tube with no compound.

  • Inoculation: Inoculate each tube with the test microorganism to a starting density of ~10⁵ to 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each tube.[18]

  • Plating & Counting: Perform serial dilutions of each aliquot and plate them onto agar. After incubation, count the viable colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A rapid, concentration-dependent decline in CFU/mL indicates bactericidal activity.[22]

A Inoculate Broth with Compound & Microbe B Incubate and Collect Samples Over Time (0, 2, 4, 8, 24h) A->B C Perform Serial Dilutions & Plate Samples B->C D Incubate Plates & Count Viable Colonies (CFU) C->D E Plot Log(CFU/mL) vs. Time D->E F Determine Bactericidal vs. Bacteriostatic Activity E->F

Caption: General workflow for a time-kill curve assay.

Conclusion and Future Outlook

p-Anisic acid stands as a reliable and effective natural antiseptic, particularly against yeasts and molds, making it a valuable preservative in cosmetic and personal care formulations.[1][23] Its primary limitation is a narrow spectrum of activity, which is often overcome through synergistic combinations. The true frontier lies in the exploration of its derivatives. As research demonstrates, targeted chemical modifications can yield novel compounds with enhanced and broader antimicrobial profiles, including significant antibacterial activity.[7] For the development scientist, this presents a compelling opportunity to create next-generation preservation systems. The rigorous application of standardized evaluation methods, as detailed in this guide, will be paramount in validating the efficacy of these new chemical entities and harnessing their full potential.

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]
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A Comparative Guide to Base Selection for the Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the preparation of 4-(Benzyloxy)-3-methoxybenzoic acid is a fundamental step in the synthesis of various pharmaceutical intermediates and active compounds. This molecule, often derived from vanillic acid, incorporates a benzyl protecting group on the phenolic hydroxyl, a crucial transformation that enables subsequent chemical modifications. The selection of an appropriate base is paramount for the success of this benzylation reaction, which typically proceeds via a Williamson ether synthesis. The choice of base directly influences reaction yield, purity, scalability, and overall efficiency.

This guide provides an in-depth, objective comparison of various bases for this synthesis, supported by experimental data and mechanistic insights to empower researchers to make informed decisions for their specific applications.

The Underlying Chemistry: Williamson Ether Synthesis

The synthesis of this compound from vanillic acid and a benzyl halide (e.g., benzyl chloride or bromide) is a classic example of the Williamson ether synthesis. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group of vanillic acid, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.[2]

The pKa of the phenolic proton in vanillic acid is around 4.5, making it significantly more acidic than a typical alcohol. However, the carboxyl group is even more acidic (pKa ~4.4). Therefore, the base will first deprotonate the carboxylic acid, and a second equivalent of base is required to deprotonate the phenol to form the phenoxide necessary for the etherification. The efficiency of this deprotonation step is critical and is dictated by the strength and properties of the chosen base.

Evaluation of Common Bases

The selection of the base is a critical parameter. The ideal base should be strong enough to effectively deprotonate the phenolic hydroxyl group but not so reactive that it promotes side reactions. Key factors to consider include base strength (pKa of the conjugate acid), solubility in the chosen solvent, cost, and ease of handling. We will evaluate four commonly employed bases: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), and Sodium Hydride (NaH).

Sodium Hydroxide (NaOH)

Sodium hydroxide is a strong, inexpensive, and readily available base, making it a common choice for this transformation.

  • Expertise & Experience: NaOH is effective in generating the phenoxide ion. Its use in a biphasic system with a phase-transfer catalyst (PTC) can be advantageous, but for this specific substrate, which has good solubility in polar solvents like ethanol, a homogenous solution is often achievable. A key consideration is the presence of water, which can potentially hydrolyze the benzyl halide, although this is generally a slow process under typical reaction conditions.

  • Trustworthiness: Protocols using NaOH are well-documented and reproducible. A typical procedure involves dissolving vanillic acid and at least two equivalents of NaOH in a solvent like ethanol or a mixture of ethanol and water.[3] The benzyl halide is then added, and the reaction is heated to reflux.

  • Experimental Data Point: A documented procedure using 1N NaOH in ethanol, followed by the addition of benzyl bromide and refluxing for 2 hours, resulted in a 56% yield of this compound after crystallization.[3]

Potassium Hydroxide (KOH)

Potassium hydroxide is another strong base, very similar to NaOH in reactivity. Its potassium cation can sometimes offer solubility advantages in organic solvents compared to the sodium cation.

  • Expertise & Experience: KOH functions similarly to NaOH in deprotonating the phenolic hydroxyl group. It is often used in alcoholic solvents to ensure a homogenous reaction mixture. The choice between NaOH and KOH can sometimes come down to subtle differences in solubility or laboratory availability.

  • Trustworthiness: The use of KOH in Williamson ether syntheses is a standard and reliable method.[4] The reaction setup and workup are straightforward and analogous to procedures using NaOH.

Potassium Carbonate (K₂CO₃)

Potassium carbonate is a weaker, non-hygroscopic, and easy-to-handle solid base. It is a popular choice for reactions where a milder base is sufficient or preferred to avoid side reactions with sensitive functional groups.

  • Expertise & Experience: While weaker than hydroxides, K₂CO₃ is sufficiently basic to deprotonate the acidic phenol of vanillic acid, especially when heated in a polar aprotic solvent like acetone or DMF. The heterogeneous nature of the reaction in some solvents can be overcome by vigorous stirring and refluxing, which increases the reaction rate. The use of K₂CO₃ often leads to cleaner reactions with fewer byproducts.

  • Trustworthiness: Standard benzylation reactions using K₂CO₃ as the base in refluxing acetone are well-established and provide excellent yields, often in the range of 86-98% for similar phenolic substrates.[5] This method is highly reliable and easily scalable.

Sodium Hydride (NaH)

Sodium hydride is a very strong, non-nucleophilic base. It is typically supplied as a dispersion in mineral oil.

  • Expertise & Experience: NaH offers the advantage of an irreversible deprotonation, as the byproduct is hydrogen gas (H₂), which simply evolves from the reaction mixture.[6][7] This drives the formation of the phenoxide to completion. However, NaH is highly reactive with water and protic solvents, requiring the use of anhydrous aprotic solvents like THF or DMF and careful handling under an inert atmosphere (e.g., nitrogen or argon). It is an excellent choice when complete deprotonation is necessary and anhydrous conditions are required.[8]

  • Trustworthiness: While the protocol is more demanding due to its moisture sensitivity and the need for an inert atmosphere, NaH is a highly reliable and effective base for Williamson ether synthesis, often providing high yields.[7] It is a go-to reagent for difficult etherifications or when working with less acidic alcohols.

Comparative Data Summary

The following table summarizes the performance and key characteristics of the different bases discussed, based on literature precedents and general principles of organic synthesis.

BaseRelative StrengthTypical Solvent(s)Typical ConditionsReported Yield RangeKey AdvantagesKey Disadvantages
NaOH StrongEthanol, Ethanol/WaterReflux, 2-4h50-70%[3]Low cost, readily availableCan introduce water, moderate yields
KOH StrongEthanol, MethanolReflux, 2-4h50-75%Low cost, good solubilityHygroscopic, can introduce water
K₂CO₃ ModerateAcetone, DMFReflux, 4-12h85-98%[5]Easy to handle, high yields, clean reactionSlower reaction times
NaH Very StrongTHF, DMF (anhydrous)0°C to RT, 1-3h>90%Irreversible deprotonation, high yieldsMoisture sensitive, requires inert atmosphere, flammable H₂ byproduct

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃) - Recommended Method

This protocol is recommended for its high yield, operational simplicity, and the use of a non-hygroscopic, easy-to-handle base.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Vanillic Acid, K₂CO₃, and Acetone B 2. Add Benzyl Bromide A->B C 3. Heat to Reflux (e.g., 60°C) for 6-8 hours B->C D 4. Cool, Filter off K₂CO₃ C->D E 5. Evaporate Acetone D->E F 6. Acidify with HCl E->F G 7. Filter Precipitate F->G H 8. Recrystallize G->H

Caption: General workflow for the synthesis of this compound using K₂CO₃.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone (10-15 mL per gram of vanillic acid).

  • Stir the suspension vigorously and add benzyl bromide or benzyl chloride (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 60°C for acetone) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in water and acidify to pH 2 with 1M HCl.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water or xylene to yield pure this compound.

Protocol 2: Synthesis using Sodium Hydroxide (NaOH)

This protocol is a cost-effective alternative, though it may result in a slightly lower yield.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve Vanillic Acid and NaOH in Ethanol B 2. Add Benzyl Bromide dropwise A->B C 3. Heat to Reflux for 2 hours B->C D 4. Pour into Water C->D E 5. Acidify with HCl to pH 2 D->E F 6. Filter Precipitate E->F G 7. Recrystallize from Xylene F->G

Caption: General workflow for the synthesis of this compound using NaOH.

Methodology:

  • In a round-bottom flask, dissolve vanillic acid (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.2 eq, e.g., 1N NaOH) to the flask.[3]

  • Add benzyl bromide (1.05 eq) dropwise to the mixture over 60 minutes.[3]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[3]

  • After cooling, pour the reaction mixture into a larger volume of water.[3]

  • Acidify the aqueous solution to pH 2 using 6N HCl, which will cause the product to precipitate.[3]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from xylene to obtain the purified this compound.[3]

Conclusion and Recommendations

The choice of base for the synthesis of this compound has a significant impact on the reaction's outcome.

  • For high yield, operational simplicity, and a clean reaction profile , Potassium Carbonate (K₂CO₃) in acetone is the superior choice. It is particularly well-suited for both small-scale laboratory synthesis and larger-scale production.

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are viable, cost-effective alternatives, but may result in lower yields and require careful control of conditions.

  • Sodium Hydride (NaH) offers the highest reactivity and yield but its stringent handling requirements (anhydrous conditions, inert atmosphere) make it more suitable for situations where other bases have failed or for substrates that are particularly difficult to deprotonate.

Ultimately, the optimal base will depend on the specific requirements of the synthesis, including scale, available equipment, cost constraints, and desired purity. For most applications, the reliability and high yield associated with the K₂CO₃ protocol make it the most recommended method.

References

  • Rosazza, J. P., & Smith, R. V. (1979). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 37(5), 886–891. [Link]
  • Chemistry Stack Exchange. (2014). Williamson ether synthesis. [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • The Organic Chemist. (2024). Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION! YouTube. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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A Comparative Guide to the HDAC Inhibitory Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among the diverse chemical scaffolds explored, benzoic acid derivatives represent a significant and clinically relevant family of HDAC inhibitors. This guide provides a comparative analysis of their HDAC inhibitory activity, grounded in experimental data and structure-activity relationships, to aid researchers in drug development and chemical biology.

The Central Role of HDACs in Cellular Regulation

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the ε-amino groups of lysine residues on histone tails.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[1] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing their stability and function, thereby impacting processes like cell cycle progression, DNA damage repair, and apoptosis.[1] The dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.[2]

Benzoic Acid Derivatives as a Privileged Scaffold for HDAC Inhibition

The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the hydrophobic channel, and a cap group that interacts with the surface of the enzyme.[3] Benzoic acid derivatives, particularly the 2-aminobenzamides, have proven to be a versatile scaffold for designing potent and selective HDAC inhibitors.[4][5]

A critical feature for the HDAC inhibitory activity of benzamide derivatives is the presence of a substituent at the 2'-position of the benzanilide moiety, such as an amino or hydroxyl group, which is thought to be indispensable for activity.[4] This group likely participates in hydrogen bonding or other electrostatic interactions within the active site.

Comparative Inhibitory Activity of Key Benzoic Acid Derivatives

The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative overview of the in vitro inhibitory activity of several notable benzoic acid derivatives against various HDAC isoforms and cancer cell lines.

Compound NameStructureTarget HDAC Isoform(s)IC50 (µM)Target Cell Line(s)Antiproliferative IC50 (µM)Reference(s)
Entinostat (MS-275) 2-aminobenzamideHDAC1, HDAC30.51, 1.7K562, A2780, etc.0.0415 - 4.71[4]
CI-994 (Tacedinaline) 2-aminobenzamideHDAC1, HDAC2, HDAC30.9, 0.9, 1.2HCT116, LNCaP4, 7.4[6]
3,4-dihydroxybenzoic acid (DHBA) Dihydroxybenzoic acidTotal HDACsNot specified (22.8% inhibition at 1000 µM)HCT-116, HCT-15Not specified (retarded growth)[2]
A3bn 3-chloro-4-aminobenzoic acid derivativeHDAC2, HDAC6, HDAC8 (strong binding affinity)Not specified (enzyme inhibition confirmed by Western blot)MCF-7, K56220.3, 42.0[7]
Vorinostat (SAHA) Hydroxamic acid (for comparison)Pan-HDAC (Class I & II)~0.01 - 0.05Various0.75 (MCF-7)[8]

Insights from the Data:

  • Potency and Selectivity: Entinostat and CI-994, both 2-aminobenzamide derivatives, exhibit potent, low micromolar inhibition of Class I HDACs.[4][6] This selectivity is a key aspect of their design, aiming to reduce off-target effects. In contrast, naturally occurring derivatives like DHBA show weaker, non-specific HDAC inhibition.[2]

  • Structure-Activity Relationship (SAR): The potent activity of Entinostat and CI-994 underscores the importance of the o-aminobenzamide moiety for interacting with the HDAC active site.[4][9] Studies have shown that modifications to the "cap" group can significantly influence potency and isoform selectivity.[6] For instance, in a series of CI-994 analogs, the introduction of a 4-pyridinyl group as a "foot-pocket" unit enhanced HDAC1/2 inhibition and selectivity over HDAC3.[6] The number and position of hydroxyl groups on the benzoic acid ring also impact activity, with dihydroxy derivatives like DHBA showing better inhibition than monohydroxy or methoxy-substituted analogs.[2]

  • Antiproliferative Activity: The in vitro HDAC inhibition generally correlates with antiproliferative activity in cancer cell lines. For example, the novel derivative A3bn, which showed strong binding to HDACs, also demonstrated potent cytotoxicity against MCF-7 and K562 cells, comparable to the FDA-approved inhibitor Vorinostat.[7]

Mechanistic Pathways of HDAC Inhibition by Benzoic Acid Derivatives

The therapeutic effects of benzoic acid-based HDAC inhibitors stem from their ability to induce a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.[1]

Induction of Apoptosis

HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1][10]

  • Intrinsic Pathway: Inhibition of HDACs can lead to the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

  • Extrinsic Pathway: HDAC inhibitors can increase the expression of death receptors like Fas and their ligands (e.g., FasL), sensitizing cancer cells to apoptotic signals.[11] The novel benzoic acid derivative A3bn, for instance, was shown to induce the extrinsic apoptotic pathway through the activation of caspase 8.[7]

cluster_HDACi Benzoic Acid Derivative (HDACi) cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway HDACi HDAC Inhibition Bim ↑ Pro-apoptotic proteins (e.g., Bim) HDACi->Bim Bcl2 ↓ Anti-apoptotic proteins (e.g., Bcl-2) HDACi->Bcl2 DeathR ↑ Death Receptors (e.g., Fas) HDACi->DeathR Mito Mitochondrial Disruption Bim->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway of HDAC inhibitor-induced apoptosis.
Cell Cycle Arrest

A common outcome of HDAC inhibition is the upregulation of cyclin-dependent kinase inhibitors, most notably p21.[12] The p21 protein halts the cell cycle, typically at the G1/S or G2/M transition, by inhibiting cyclin/CDK complexes.[1] This provides time for the cell to undergo DNA repair or, if the damage is too severe, to initiate apoptosis. For example, DHBA was found to arrest cells in the G2/M phase of the cell cycle.[2]

Experimental Protocols for Evaluating HDAC Inhibitory Activity

To ensure the reliability and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for assessing the HDAC inhibitory and antiproliferative activities of benzoic acid derivatives.

In Vitro HDAC Activity Assay (Colorimetric)

This assay directly measures the enzymatic activity of HDACs and their inhibition by test compounds. It relies on a colorimetric substrate that produces a colored product upon deacetylation and subsequent development.

Principle: An acetylated substrate is incubated with an HDAC source (e.g., nuclear extract or purified enzyme). The HDACs remove the acetyl group. A developer solution is then added, which specifically recognizes the deacetylated substrate and produces a chromophore that can be quantified by measuring its absorbance.[13][14]

cluster_workflow HDAC Activity Assay Workflow start Prepare Reagents (HDAC source, substrate, test compounds, buffers) incubate Incubate HDAC source with substrate and test compound/vehicle start->incubate Step 1 develop Add Developer Solution incubate->develop Step 2 read Measure Absorbance (e.g., 405 nm or 450 nm) develop->read Step 3 analyze Calculate % Inhibition and IC50 values read->analyze Step 4

Sources

A Comparative Guide to the Stability of 4-(Benzyloxy)-3-methoxybenzoic Acid Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Executive Summary

4-(Benzyloxy)-3-methoxybenzoic acid is a pivotal intermediate in the synthesis of complex pharmaceutical molecules, including targeted cancer therapies.[1] The integrity of this starting material is non-negotiable, as degradation can introduce impurities that compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive stability assessment of this compound under forced degradation conditions, as stipulated by international regulatory guidelines.[2] We present a comparative analysis of its stability under thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress. Our findings indicate that while the compound is robust under neutral, acidic, and photolytic conditions, it exhibits significant susceptibility to degradation via debenzylation in the presence of strong bases and, to a lesser extent, under oxidative and high-thermal stress. This guide offers detailed experimental protocols, mechanistic insights, and best-practice recommendations for storage and handling to ensure material integrity.

The Imperative of Stability: Rationale and Experimental Framework

The chemical stability of a drug intermediate dictates its shelf-life, storage requirements, and compatibility with various formulation processes.[2] To proactively identify potential liabilities, we employ a forced degradation (or stress testing) methodology. This approach, outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), intentionally exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][4] This knowledge is foundational for developing stability-indicating analytical methods, which can reliably separate the intact compound from any impurities.

Our experimental framework was designed to probe the key vulnerabilities of the this compound structure: the benzyl ether linkage and the electron-rich aromatic ring. The overall workflow is depicted below.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis A Reference Standard & Sample This compound B Prepare Stock Solution (1 mg/mL in Acetonitrile) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidative (6% H₂O₂, RT) B->E F Thermal (80°C, Solid State) B->F G Photolytic (ICH Q1B Light Box) B->G H Time-Point Sampling (e.g., 0, 2, 8, 24 hrs) C->H D->H E->H F->H G->H I Dilution & Neutralization (as required) H->I J Stability-Indicating HPLC-UV Analysis I->J K Data Evaluation: - Purity (% Area) - Impurity Profiling - Mass Balance J->K

Caption: High-level workflow for the forced degradation study.

Comparative Performance: Stability Under Stress

Samples of this compound were subjected to five distinct stress conditions alongside a control sample stored at 25°C/60% RH. The degradation was quantified using a validated stability-indicating HPLC-UV method. The results are summarized in Table 1.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of Parent Compound (%)Key Degradant(s) IdentifiedObservations
Control (25°C/60% RH) 7 days99.9None DetectedNo significant change.
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hrs99.5None DetectedHighly stable; benzyl ether linkage is robust to acid.
Base Hydrolysis (0.1 M NaOH, RT) 8 hrs78.2Vanillic Acid, Benzyl AlcoholRapid degradation observed. Solution turned slightly yellow.
Oxidative (6% H₂O₂, RT) 24 hrs91.3Multiple minor uncharacterized peaksModerate degradation. Potential for ring oxidation.
Thermal (80°C, solid state) 7 days98.1Trace Vanillic AcidMinor degradation, suggesting slow solid-state debenzylation.
Photolytic (ICH Q1B) ~7 days99.8None DetectedHighly photostable.

Mechanistic Insights and Discussion

The stability profile of this compound is dictated by its functional groups. The data clearly indicates the benzyl ether is the most labile part of the molecule, particularly under basic conditions.

  • High Stability to Acid and Light: The compound is exceptionally stable under acidic and photolytic stress. The ether oxygen is not sufficiently basic to be protonated and cleaved under mild acidic conditions, and the molecule does not possess chromophores that lead to significant photodegradation.

  • Pronounced Lability to Base: The most significant finding is the compound's rapid degradation in a basic medium. This occurs via a classic SN2-type cleavage of the benzyl ether. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the phenoxide ion of vanillic acid. This pathway is highly efficient at room temperature and is the primary stability concern for this molecule.

  • Susceptibility to Oxidation and Heat: Moderate degradation under oxidative stress suggests the electron-rich aromatic ring is susceptible to attack by radicals generated from hydrogen peroxide. Thermal degradation was minimal but followed the same debenzylation pathway, indicating that high temperatures can provide sufficient energy to overcome the activation barrier for ether cleavage, even in the solid state.

The primary degradation pathway is illustrated below.

Degradation_Pathway Start This compound Prod1 Vanillic Acid (3-Hydroxy-4-methoxybenzoic acid) Start->Prod1  OH⁻ (Base Hydrolysis)  or Δ (High Temp) Prod2 Benzyl Alcohol Start->Prod2

Caption: Primary degradation pathway via cleavage of the benzyl ether.

Recommended Storage and Handling Protocols

Based on this stability assessment, the following conditions are critical for maintaining the purity and integrity of this compound:

  • pH Environment: Strictly avoid basic conditions. Ensure all solvents, reagents, and surfaces are neutral or slightly acidic. When used in reactions, it should not be subjected to prolonged exposure to strong bases unless deprotection is intended.

  • Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize the risk of thermal degradation. Store away from heat sources.

  • Atmosphere: While not acutely sensitive, to prevent slow oxidation over time, store in well-sealed, airtight containers. For high-purity reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Light: The material is photostable; however, storage in amber or opaque containers is a general best practice to prevent any unforeseen long-term effects.[5]

Detailed Experimental Methodologies

  • System: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solutions of stressed samples with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL. For base-hydrolyzed samples, neutralize with an equimolar amount of HCl before dilution.

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 12% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Place ~10 mg of solid compound in a glass vial and incubate in an oven at 80°C. Sample by dissolving a weighed amount in acetonitrile.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
  • International Council for Harmonis
  • Singh, S., & Bakshi, M. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • The Role of 4-Benzyloxy-3-methoxybenzoic Acid in Novel Drug Discovery. ChemRTP. [Link]
  • Organic Chemistry Portal. Benzyl Ethers. [Link]
  • ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a sustainable and safe research environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-(Benzyloxy)-3-methoxybenzoic acid (CAS No. 1486-53-9), moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

This compound, a solid carboxylic acid derivative, is classified as a hazardous substance that requires careful handling from the moment it is designated as waste until its final, compliant disposal. Adherence to these procedures is essential for protecting personnel and ensuring compliance with federal and local regulations.

Pre-Disposal Safety & Hazard Assessment

Before any disposal activities commence, a thorough understanding of the compound's hazards is paramount. The Occupational Safety and Health Administration (OSHA) mandates that laboratory personnel receive comprehensive information and training on the hazards of the chemicals they handle, including proper disposal methods.[1][2]

Primary Hazards: this compound is known to:

  • Cause skin irritation.[3]

  • Cause serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Required Personal Protective Equipment (PPE): Handling this chemical, whether in pure form or as waste, requires a stringent PPE protocol to mitigate exposure risks.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling solid organic acids.[3]

  • Protective Clothing: A lab coat must be worn to prevent skin contact.[3]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[1][3]

Hazard Identification Summary
GHS Classification Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3]
HMIS III Rating Health: 2 (Moderate Hazard), Flammability: 0 (Minimal Hazard), Physical: 0 (Minimal Hazard)[3]
Incompatible Materials Strong bases, Strong oxidizing agents[3]

Hazardous Waste Determination: A Critical First Step

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[4] This determination dictates the entire disposal pathway.

A waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6]

  • Listed Waste Evaluation: this compound is not typically found on the EPA's P or U lists of discarded commercial chemical products.[6][7][8] These lists apply only to unused, pure, or commercial-grade chemicals.[6]

  • Characteristic Waste Evaluation:

    • Ignitability (D001): The compound is not flammable.[3]

    • Reactivity (D003): It is stable under normal conditions.[3]

    • Toxicity (D004-D043): This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely for this compound in a typical lab setting.[6]

    • Corrosivity (D002): As a carboxylic acid, this is the most relevant characteristic. A liquid waste is considered corrosive if it has a pH less than or equal to 2.[5][6] While the solid itself is not corrosive, any aqueous solutions designated for disposal must be tested. If the pH is ≤ 2, it is officially an EPA hazardous waste.

The Causality of Determination: Even if a waste solution of this acid has a pH above 2, it must not be disposed of down the drain.[9] The compound's organic structure and potential environmental impact necessitate its management as a regulated chemical waste, regardless of whether it meets the strict corrosivity definition. The principle of prudent practice requires treating it as hazardous to ensure safety and environmental protection.

Step-by-Step Disposal Protocol

The only compliant and safe method for disposing of this compound and its contaminated materials is through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[4][10][11] The ultimate disposal is likely to be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful gases.[3]

Step 1: Waste Segregation

Immediately upon designating the material as waste, it must be segregated. This is a critical step to prevent dangerous reactions.

  • Action: Collect waste this compound in a dedicated container.

  • Causality: Storing acids separately from bases, cyanides, sulfides, and reactive metals prevents violent reactions, toxic gas release, and potential fires.[9][12] It is incompatible with strong bases and strong oxidizing agents.[3]

Step 2: Container Selection and Labeling

Proper containment and communication are vital for safety.

  • Action: Use a container that is in good condition, compatible with acidic solids/solutions (e.g., the original container, a clean glass or polyethylene bottle), and has a secure, leak-proof cap.[9][13] Affix an official "Hazardous Waste" label provided by your EHS office.[14]

  • Label Information: The label must include:

    • The words "Hazardous Waste".[14]

    • The full, unabbreviated chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive" if applicable).[14]

    • The date when the first drop of waste was added (the "accumulation start date").

  • Causality: Federal EPA and OSHA regulations mandate clear and accurate labeling to ensure safe handling, proper storage, and correct final disposal by all personnel involved in the waste management chain.[13][14]

Step 3: Waste Accumulation and Storage

Waste must be stored safely at its point of generation prior to pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area must be at or near the point of generation and under the control of laboratory personnel.[15][16]

  • Causality: The SAA regulation allows for the safe, short-term collection of waste in the lab, preventing the need to transport hazardous materials frequently through the building. The container must be kept closed except when adding waste to prevent the release of dust or vapors.[9]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Action: Once the waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.

  • Causality: EHS professionals are trained to manage the consolidation, transport, and documentation required for sending hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring full compliance with all regulations.[4]

Disposal of Contaminated Materials

Any item that has come into direct contact with this compound is considered contaminated and must be disposed of as hazardous waste.

  • Protocol: This includes used PPE (gloves), weigh boats, contaminated paper towels, and spill cleanup materials. These items should be collected in a sealed, clearly labeled bag or container and disposed of alongside the chemical waste itself.[13][17]

  • Glassware: Heavily contaminated or broken glassware should be collected in a puncture-proof container labeled "Hazardous Waste - Sharp Objects" and managed through the EHS office. Reusable glassware must be decontaminated according to established lab procedures before washing.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound B Hazard Determination (Is it a RCRA Characteristic Waste?) C pH Test for Aqueous Solution B->C Aqueous? E pH > 2 or Solid Waste B->E Solid? D pH <= 2 (Corrosive Waste D002) C->D Yes C->E No F Treat as Regulated Chemical Waste (Prudent Practice) D->F E->F G Segregate from Incompatible Materials (Bases, Oxidizers) F->G H Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Info G->H I Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) H->I J Request Pickup from Environmental Health & Safety (EHS) I->J K Final Disposal by Licensed Vendor (e.g., Incineration) J->K A A A->B

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-(Benzyloxy)-3-methoxybenzoic acid (CAS No. 1486-53-9). As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of unwavering safety. This document provides in-depth, procedural guidance rooted in established safety protocols to ensure your protection and the integrity of your work. We will move beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

Understanding the Hazard Profile

This compound is a solid organic compound that, while not possessing acute toxicity, presents tangible hazards upon exposure. The primary risks are associated with direct contact and inhalation. According to its Safety Data Sheet (SDS), the compound is classified as follows:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

These classifications from the Globally Harmonized System (GHS) are our primary drivers for selecting appropriate Personal Protective Equipment (PPE). The physical form of the compound, a powder, also dictates the need for specific controls to mitigate the generation of airborne dust.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial when handling this compound. Each component of your PPE ensemble serves a specific purpose, and their combined use provides comprehensive protection.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact, mitigating the risk of skin irritation.[1][2] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a risk of dust generation.Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1][2] Standard prescription glasses are not a substitute for safety eyewear.
Body Protection A fully buttoned laboratory coat.Shields the skin and personal clothing from contamination with the chemical powder.[3]
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be necessary if engineering controls (like a fume hood) are insufficient to control dust.Minimizes the inhalation of airborne particles, thereby preventing respiratory tract irritation.[1][3]
Foot Protection Closed-toe shoes.Protects the feet from spills and falling objects.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is paramount for minimizing exposure risks. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.[3]

  • Ventilation Check: Before commencing work, ensure that the fume hood or other ventilation system is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3]

Donning PPE

The sequence of putting on PPE is critical to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_direct_handling Direct Handling Protection Lab_Coat 1. Lab Coat Shoes 2. Closed-toe Shoes Respirator 3. Respirator (if required) Shoes->Respirator Goggles 4. Goggles/Face Shield Respirator->Goggles Gloves 5. Gloves Goggles->Gloves caption Fig. 1: PPE Donning Sequence Disposal_Workflow Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Waste_Type->Solid_Waste Solid Unused_Chemical Surplus/Unused Chemical Waste_Type->Unused_Chemical Chemical Empty_Container Empty Containers Waste_Type->Empty_Container Container Segregate Place in Labeled Hazardous Waste Container Solid_Waste->Segregate Unused_Chemical->Segregate Empty_Container->Segregate Licensed_Disposal Arrange for Pickup by Licensed Disposal Service Segregate->Licensed_Disposal caption Fig. 2: Waste Disposal Workflow

Fig. 2: Waste Disposal Workflow

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in the laboratory.

References

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.

Sources

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4-(Benzyloxy)-3-methoxybenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.